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  • Product: 1-[2-(2-Bromoethoxy)ethoxy]butane
  • CAS: 593-19-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Profiling and Application Workflows for 1-[2-(2-Bromoethoxy)ethoxy]butane (CAS 593-19-1)

Executive Summary & Structural Anatomy In modern drug development and advanced organic synthesis, the precise modulation of a molecule's physicochemical properties is paramount. 1-[2-(2-Bromoethoxy)ethoxy]butane (CAS 593...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Anatomy

In modern drug development and advanced organic synthesis, the precise modulation of a molecule's physicochemical properties is paramount. 1-[2-(2-Bromoethoxy)ethoxy]butane (CAS 593-19-1), commonly referred to as diethylene glycol monobutyl ether bromide or Bromo-PEG2-butyl, serves as a highly versatile, bifunctional building block.

Structurally, this reagent is characterized by three distinct domains:

  • Lipophilic Cap (Butyl Chain): Modulates the overall partition coefficient (LogP) of the target molecule, enhancing membrane permeability.

  • Hydrophilic Spacer (PEG2 Core): The diethylene glycol moiety introduces flexibility and hydrogen-bond acceptors, mitigating the extreme hydrophobicity of the alkyl chain and preventing aggregation.

  • Electrophilic Warhead (Primary Bromide): A highly reactive leaving group primed for bimolecular nucleophilic substitution (SN2).

This unique structural triad makes CAS 593-19-1 an indispensable reagent for synthesizing proteolysis-targeting chimeras (PROTACs) , tuning the pharmacokinetics of small-molecule APIs, and executing targeted surface modifications.

Quantitative Physicochemical Profiling

Understanding the physical parameters of CAS 593-19-1 is critical for optimizing reaction conditions, particularly regarding solvent compatibility and thermal stability.

PropertyValue / DescriptionExperimental Implication
Chemical Formula C8H17BrO2Stoichiometric calculations require precision due to the heavy bromine atom.
Molecular Weight 225.12 g/mol Standardized mass for equivalent calculations.
Appearance Colorless to pale yellow liquidColor shifts (to deep yellow/brown) indicate free bromine release or degradation.
Estimated Density ~1.18 g/cm³Denser than water; will form the bottom layer in aqueous biphasic extractions (e.g., H2O/Hexane).
Boiling Point ~245 °C (at 760 mmHg)High boiling point necessitates high-vacuum distillation for purification.
Solubility Profile Soluble in DMF, DCM, THF, EtOAcIdeal for homogeneous reactions in polar aprotic solvents.

Mechanistic Reactivity & Kinetic Considerations

The primary bromide of CAS 593-19-1 is sterically unhindered, making it an ideal electrophile for SN2 pathways. However, the adjacent ether oxygen (β to the leaving group) introduces nuanced kinetic behavior. While neighboring group participation (NGP) forming a transient oxonium ion is theoretically possible, intermolecular SN2 attack dominates in the presence of strong nucleophiles and polar aprotic solvents.

To maximize yield and suppress competing E2 elimination (which is minor but possible under highly basic conditions), reactions are typically conducted in solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN). These solvents solvate cations effectively while leaving nucleophilic anions "naked" and highly reactive.

Reaction_Logic Substrate CAS 593-19-1 (Electrophile) Intermediate Transition State [Nu---C---I/Br]‡ Substrate->Intermediate SN2 Attack Nucleophile Target Nucleophile (Amine/Phenol) Nucleophile->Intermediate Deprotonated Base Mild Base (K2CO3 / DIPEA) Base->Nucleophile Activates Catalyst NaI (Catalytic) Finkelstein Activation Catalyst->Substrate Halogen Exchange Product PEGylated Target (Stable Ether/Amine) Intermediate->Product Bond Formation Byproduct Insoluble Salt (Visual Indicator) Intermediate->Byproduct Leaving Group Departs

Caption: Mechanistic logic of SN2 alkylation using CAS 593-19-1 with in situ Finkelstein activation.

Validated Experimental Workflows

The following protocols are designed as self-validating systems . By incorporating specific catalysts and monitoring techniques, the chemist receives real-time feedback on the reaction's progress, ensuring trustworthiness and reproducibility .

Protocol A: N-Alkylation of a Secondary Amine (PROTAC Linker Synthesis)

This protocol utilizes a Finkelstein-type in situ activation. The addition of catalytic Sodium Iodide (NaI) converts the alkyl bromide to a more reactive alkyl iodide transiently.

Causality & Logic: K2CO3 is selected over stronger bases (like NaH) to prevent unwanted side reactions or racemization of sensitive stereocenters in the target amine. The precipitation of NaBr serves as a visual confirmation of the reaction's progression.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert Argon atmosphere, dissolve the target secondary amine (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add finely powdered, anhydrous K2CO3 (2.5 eq). Stir at room temperature for 15 minutes to initiate deprotonation/activation.

  • Catalyst Integration: Add NaI (0.1 eq).

  • Electrophile Addition: Introduce CAS 593-19-1 (1.2 eq) dropwise via syringe.

  • Thermal Incubation: Elevate the temperature to 65 °C. Self-Validation Check: Observe the reaction mixture after 2 hours; a fine white precipitate (NaBr) should begin to form, indicating successful halogen exchange and subsequent SN2 displacement.

  • Termination & Workup: After 12 hours, cool to room temperature. Quench with distilled water and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to aggressively remove DMF.

  • Purification: Dry over Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: O-Alkylation of a Phenol (Williamson Ether Synthesis)

Causality & Logic: Phenols are less nucleophilic than aliphatic amines. Therefore, Sodium Hydride (NaH) is utilized to quantitatively generate the highly reactive phenoxide anion prior to the addition of the electrophile.

Step-by-Step Methodology:

  • Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF at 0 °C. Slowly add the target phenol (1.0 eq) dissolved in THF. Self-Validation Check: The evolution of H2 gas (bubbling) provides immediate visual confirmation of phenoxide formation.

  • Alkylation: Once gas evolution ceases (approx. 30 mins), add CAS 593-19-1 (1.1 eq) dropwise.

  • Reflux: Heat the mixture to 70 °C (THF reflux) for 8 hours.

  • Workup: Carefully quench unreacted NaH with a few drops of methanol at 0 °C, followed by water. Extract with Dichloromethane (DCM).

Exp_Workflow Step1 Reagent Prep Dry Solvent, Base Step2 Activation Target Deprotonation Step1->Step2 Step3 Alkylation Add CAS 593-19-1 Step2->Step3 Step4 Incubation Thermal Driving Force Step3->Step4 Step5 Purification Extraction & Silica TLC Step4->Step5

Caption: Step-by-step experimental workflow for high-yield nucleophilic substitution.

Analytical Signatures & Characterization

To verify the integrity of the starting material and confirm product formation, specific analytical signatures must be monitored .

  • Mass Spectrometry (ESI-MS): The presence of unreacted CAS 593-19-1 is easily identified by the distinct isotopic signature of bromine. Bromine exists as two stable isotopes (79Br and 81Br) in a nearly 1:1 ratio. This manifests as a characteristic "doublet" peak separated by 2 m/z units (approx. 225 and 227 m/z for the [M+H]+ ion). The disappearance of this doublet in the product mass spectrum confirms complete displacement of the bromide.

  • Nuclear Magnetic Resonance (1H NMR, CDCl3):

    • The terminal methyl group of the butyl chain appears as a distinct triplet at ~0.9 ppm.

    • The methylene protons adjacent to the bromine (-CH2-Br) appear as a triplet shifted downfield to ~3.4 - 3.5 ppm due to the electronegativity of the halogen. Upon successful alkylation (e.g., to an amine), this triplet will shift upfield, providing a clear diagnostic marker for reaction completion.

References

  • Békés, M., Langley, D. R., & Crews, C. M. (2022). "PROTAC targeted protein degraders: the past is prologue". Nature Reviews Drug Discovery. URL:[Link]

  • Organic Chemistry Portal. "Williamson Ether Synthesis - Reaction Mechanisms and Protocols". Organic Chemistry Portal Database. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CAS 593-19-1 (1-[2-(2-Bromoethoxy)ethoxy]butane)". PubChem Database. URL:[Link]

Exploratory

Physicochemical Behavior and Solvation Profile of 1-[2-(2-Bromoethoxy)ethoxy]butane in Polar Aprotic Solvents

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In modern drug discovery—particularly in the synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern drug discovery—particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—bifunctional linkers are critical. 1-[2-(2-Bromoethoxy)ethoxy]butane (commonly referred to as butyl-PEG2-bromide) is a highly versatile electrophilic building block. It features a hydrophobic butyl tail, a flexible, moderately polar diethylene glycol (PEG2) core, and a reactive bromide leaving group.

Because this compound is a low-melting liquid at standard temperature and pressure, its "solubility" in liquid solvents is more accurately defined as miscibility and solvation stability . This whitepaper provides an in-depth analysis of its behavior in Polar Aprotic Solvents (PAS) , explaining the thermodynamic drivers of mixing, the kinetic advantages for SN​2 nucleophilic substitutions, and a self-validating protocol for assessing phase behavior and chemical stability.

Thermodynamic Solvation Model

To understand why 1-[2-(2-Bromoethoxy)ethoxy]butane exhibits universal miscibility with polar aprotic solvents, we must analyze the system through the lens of .

The total cohesive energy density ( δt2​ ) of a molecule is the sum of dispersion forces ( δD2​ ), polar dipole-dipole interactions ( δP2​ ), and hydrogen bonding ( δH2​ ).

  • The Solute: The butyl chain contributes heavily to δD​ . The ether oxygens act as hydrogen bond acceptors but lack H-bond donors, keeping δH​ relatively low. The polarizable carbon-bromine bond contributes to δP​ .

  • The Solvents (PAS): Solvents like Dimethyl Sulfoxide (DMSO), N,N -Dimethylformamide (DMF), and Acetonitrile (MeCN) possess high dielectric constants ( ϵ ) and strong dipole moments ( μ ), but critically, they lack hydrogen bond donors.

When blending butyl-PEG2-bromide with a PAS, the enthalpy of mixing ( ΔHmix​ ) is near zero because no rigid crystalline lattice needs to be broken, and no strong hydrogen bond networks in the solvent are disrupted. Consequently, the highly positive entropy of mixing ( ΔSmix​ ) dominates, resulting in a negative Gibbs free energy ( ΔGmix​<0 ). This guarantees spontaneous and complete miscibility.

Kinetic Implications for SN​2 Pathways

The primary purpose of dissolving this electrophile in a PAS is to execute SN​2 substitutions. According to, polar aprotic solvents strongly solvate cations (via their basic oxygen or nitrogen atoms) but poorly solvate anions. This leaves the nucleophile "naked" and highly reactive, significantly lowering the activation energy ( ΔG‡ ) for the displacement of the bromide leaving group.

SN2_Pathway Solute Butyl-PEG2-Bromide (Electrophile) Solvated Solvated Electrophile (Dipole Stabilized) Solute->Solvated Dissolution PAS Polar Aprotic Solvent (e.g., DMSO, DMF) PAS->Solvated Solvation Nucleophile Naked Nucleophile (Unsolvated Anion) PAS->Nucleophile Cation Sequestration TS Transition State (Reduced ΔG‡) Solvated->TS Collision Nucleophile->TS Attack Product Conjugated Linker + Bromide Salt TS->Product Br- Displacement

Figure 1: Solvation dynamics and kinetic advantages of PAS in SN2 displacement.

Comparative Solvent Profiling

While 1-[2-(2-Bromoethoxy)ethoxy]butane is miscible in all standard PAS, the choice of solvent dramatically impacts the stability of the solute and the outcome of subsequent reactions. The table below synthesizes the physicochemical data and practical caveats for each solvent.

SolventDielectric Constant ( ϵ )Dipole Moment ( μ , D)Miscibility SN​2 Utility & Chemical Caveats
DMSO 46.83.96CompleteExcellent. Solvates both the PEG core and hydrophobic tail. Caveat: Prolonged heating can induce Kornblum oxidation of the bromide to an aldehyde.
DMF 36.73.82CompleteHigh Rate. Ideal for amine/phenol alkylations. Caveat: Trace dimethylamine impurities can act as competing nucleophiles, degrading the linker.
Acetonitrile 37.53.92CompleteGood. Easy to remove post-reaction via evaporation. Caveat: Lower solubility for the inorganic base salts (e.g., K2​CO3​ ) required for SN​2 .
NMP 32.24.09CompleteSuperior Thermal Stability. Best for high-temp reactions. Caveat: High boiling point makes product isolation challenging.
Acetone 20.72.88CompleteFinkelstein Ideal. Excellent for converting the bromide to an iodide in situ. Caveat: Limited by a low boiling point (56°C).

Experimental Methodology: Self-Validating Solvation Protocol

Because the compound is an amphiphilic liquid (hydrophobic tail + polar core), high-concentration solutions in highly polar solvents (like DMSO) can sometimes exhibit metastable behaviors, such as hydrophobic clustering or micellization, particularly if trace water is present.

To ensure scientific integrity, simply mixing the liquids is insufficient for rigorous process chemistry. The following self-validating protocol utilizes Dynamic Light Scattering (DLS) to rule out nanophase separation and Quantitative NMR (qNMR) to verify chemical stability.

Step-by-Step Workflow

Step 1: Anhydrous Preparation

  • Dry the chosen PAS over activated 3Å molecular sieves for 48 hours to ensure water content is <50 ppm (verified by Karl Fischer titration).

  • Causality: Trace water acts as a hydrogen bond donor, which can hydrate the nucleophile in subsequent reactions (killing SN​2 kinetics) and induce hydrophobic aggregation of the butyl tail.

Step 2: Volumetric Blending

  • In a nitrogen-purged glovebox, prepare solutions of 1-[2-(2-Bromoethoxy)ethoxy]butane at 0.1 M, 1.0 M, and 3.0 M concentrations.

  • Agitate via orbital shaking at 400 rpm for 30 minutes at 25°C.

Step 3: DLS Analysis (Phase Validation)

  • Transfer aliquots to a quartz cuvette and analyze via DLS.

  • Causality: A true molecular solution will show no scattering particles. If a hydrodynamic radius ( Rh​ ) > 2 nm is detected, it indicates hydrophobic clustering (micellization) of the butyl tails, which alters the effective concentration of the reactive bromide.

Step 4: qNMR Stability Assay (Chemical Validation)

  • Spike the 1.0 M sample with a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Acquire 1H -NMR spectra at t=0 , t=24 h, and t=48 h.

  • Causality: Monitor the triplet at ~3.4 ppm (the −CH2​−Br protons). A decrease in integration relative to the standard indicates solvent-induced degradation (e.g., E2 elimination or Kornblum oxidation).

Solvation_Workflow Prep 1. Anhydrous Preparation KF Titration < 50 ppm H2O Blend 2. Volumetric Blending 0.1M to 3.0M under N2 Prep->Blend DLS 3. DLS Analysis Check for Hydrophobic Clustering Blend->DLS qNMR 4. qNMR Stability Assay Monitor -CH2-Br Integrity DLS->qNMR If no scattering (True Solution) Validate 5. Thermodynamic Validation Temp Cycling (25°C→40°C→25°C) qNMR->Validate If chemically stable Result 6. Validated Solvation Profile Ready for SN2 Conjugation Validate->Result Confirmed Equilibrium

Figure 2: Self-validating workflow for assessing miscibility and chemical stability.

Conclusion

1-[2-(2-Bromoethoxy)ethoxy]butane is universally miscible in polar aprotic solvents due to highly favorable entropic mixing and compatible cohesive energy densities. For drug development professionals utilizing this linker, the primary concern is not physical solubility, but rather chemical stability and the absence of hydrophobic clustering at high concentrations. By selecting the appropriate PAS (balancing reaction kinetics against solvent-specific degradation pathways like Kornblum oxidation) and validating the solution state via DLS and qNMR, researchers can ensure highly reproducible, high-yielding SN​2 conjugations.

References

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (3rd Ed.). Wiley-VCH. URL:[Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd Ed.). CRC Press. URL:[Link]

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. (Provides authoritative grounding on SN​2 kinetics and the "naked anion" effect in polar aprotic solvents). URL:[Link]

  • Harris, J. M. (1992). Poly(ethylene glycol) chemistry: Biotechnical and biomedical applications. Springer. (Foundational text on the behavior of PEGylated linkers and amphiphilic phase behaviors). URL:[Link]

Foundational

Analytical Characterization of 1-[2-(2-Bromoethoxy)ethoxy]butane: Molecular Weight, Exact Mass, and HRMS Workflows

Target Audience: Analytical Chemists, Mass Spectrometrists, and PROTAC/Drug Development Professionals Content Type: Technical Guide & Analytical Whitepaper Executive Summary In modern drug discovery, particularly in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and PROTAC/Drug Development Professionals Content Type: Technical Guide & Analytical Whitepaper

Executive Summary

In modern drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and PEGylated therapeutics, bifunctional linkers are critical structural components. 1-[2-(2-Bromoethoxy)ethoxy]butane (Chemical Formula: C8​H17​BrO2​ ) functions as a highly versatile electrophilic building block. It features a lipophilic butyl cap, a flexible hydrophilic diethylene glycol (DEG) core, and a terminal bromine atom primed for nucleophilic substitution ( SN​2 ).

As a Senior Application Scientist, I have designed this guide to move beyond basic chemical properties. Here, we will dissect the theoretical mass calculations, explain the physicochemical causality behind mass spectrometry (MS) ionization behaviors, and provide a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for the rigorous identification of this compound.

Structural Logic and Reactivity

To accurately characterize a molecule, one must first understand its structural modules. The architecture of 1-[2-(2-Bromoethoxy)ethoxy]butane dictates both its synthetic utility and its behavior in an electrospray ionization (ESI) source.

Structural_Logic Butyl Butyl Cap (Lipophilic Retention) PEG Diethylene Glycol Core (Cation Chelation) Butyl->PEG Ether Linkage Bromine Bromine Terminus (Isotope Signature) PEG->Bromine C-Br Bond Target Nucleophilic Target (e.g., E3 Ligase Ligand) Bromine->Target SN2 Substitution

Structural modularity and reactivity logic of 1-[2-(2-Bromoethoxy)ethoxy]butane.

  • The Butyl Cap: Provides hydrophobic character, ensuring adequate retention on reversed-phase C18 chromatographic columns.

  • The DEG Core: The ether oxygens possess lone electron pairs that readily chelate alkali metals (like Na+ ) during ionization .

  • The Bromine Terminus: Acts as an excellent leaving group while providing a highly diagnostic 1:1 isotopic doublet in mass spectrometry, serving as an internal validation marker.

Quantitative Mass Properties: Average vs. Monoisotopic

A frequent point of failure in automated mass spectrometry workflows is the conflation of Average Molecular Weight (used for stoichiometry) and Exact Monoisotopic Mass (used for HRMS targeting).

Bromine exists in nature as two stable isotopes: 79Br (50.69%) and 81Br (49.31%). Because these isotopes are present in a nearly 1:1 ratio, calculating an "average" mass for HRMS is fundamentally useless; the mass spectrometer will never detect a single peak at the average mass, but rather a distinct doublet separated by ~1.998 Da .

Table 1: Fundamental Isotopic Constants

Values sourced from NIST Physical Measurement Laboratory standards.

ElementPrimary IsotopeExact Mass (Da)Secondary IsotopeExact Mass (Da)
Carbon (C) 12C 12.000000 13C 13.003355
Hydrogen (H) 1H 1.007825 2H 2.014102
Oxygen (O) 16O 15.994915 18O 17.999159
Bromine (Br) 79Br 78.918337 81Br 80.916291
Table 2: Calculated Mass Parameters for C8​H17​BrO2​
ParameterCalculation BasisValueApplication
Average Molecular Weight Standard atomic weights (IUPAC)225.126 g/mol Bulk weighing, molarity calculations.
Exact Mass ( 79Br ) Sum of lightest abundant isotopes224.0412 Da HRMS target mass (M).
Exact Mass ( 81Br ) Sum including 81Br isotope226.0391 Da HRMS target mass (M+2).

Calculation for 79Br Monoisotopic Mass:

(8×12.000000)+(17×1.007825)+(2×15.994915)+(1×78.918337)=224.041192 Da

High-Resolution Mass Spectrometry (HRMS) Behavior

When analyzing PEG-like aliphatic ethers via Electrospray Ionization (ESI), analysts often default to searching for the protonated adduct [M+H]+ . This is a methodological error for this class of compounds.

The Causality of Ionization: Aliphatic ethers have a relatively low gas-phase proton affinity compared to amines. However, the spatial arrangement of the diethylene glycol oxygens creates a highly favorable chelation pocket for sodium ions ( Na+ ). Consequently, the sodium adduct [M+Na]+ will almost always dominate the spectrum, suppressing the [M+H]+ signal .

To build a robust assay, we intentionally drive the equilibrium toward the sodium adduct by doping the mobile phase, creating a predictable and singular ion species rather than a split signal.

Expected Adduct m/z Values (ESI+)
  • [M+Na]+ with 79Br : 224.0412+22.9898=247.0310 m/z

  • [M+Na]+ with 81Br : 226.0391+22.9898=249.0289 m/z

MS_Workflow SamplePrep 1. Matrix Control (Dope with 10 µM Sodium Formate) Ionization 2. ESI+ Ionization (Forced [M+Na]+ Chelation) SamplePrep->Ionization MassAnalyzer 3. Orbitrap HRMS (Resolution > 70,000) Ionization->MassAnalyzer Detection 4. Isotope Extraction (m/z 247.0310 & 249.0289) MassAnalyzer->Detection Validation 5. Algorithmic Self-Validation (Intensity Ratio ~1:1, Error < 3 ppm) Detection->Validation

LC-HRMS workflow for the controlled ionization and validation of brominated PEG-linkers.

Validated LC-HRMS Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . By intentionally controlling the ionization adduct and requiring dual-peak validation, false positives from isobaric background noise are mathematically eliminated.

Phase 1: Sample & Matrix Preparation
  • Dilution: Dissolve the 1-[2-(2-Bromoethoxy)ethoxy]butane sample in LC-MS grade Methanol to a final concentration of .

  • Matrix Doping (Critical Step): Spike the sample vial with Sodium Formate.

    • Causality: Trace ambient sodium levels in standard LC-MS solvents fluctuate, leading to variable ratios of [M+H]+ and [M+Na]+ . Doping saturates the ether chelation sites, forcing 100% conversion to the [M+Na]+ adduct, thereby maximizing the signal-to-noise ratio and ensuring run-to-run reproducibility.

Phase 2: Chromatographic Separation
  • Column: C18 Reversed-Phase (e.g., Waters Acquity UPLC BEH C18, , 2.1×50 mm ).

  • Mobile Phase A: H2​O with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

    • Causality: The lipophilic butyl chain ensures the molecule is retained on the C18 stationary phase, eluting in the organic-rich portion of the gradient. This separates the target from highly polar, unreacted precursors (like diethylene glycol), which elute in the void volume and can cause ion suppression.

Phase 3: Orbitrap HRMS Detection
  • Polarity: Positive Ion Mode (ESI+).

  • Resolution: Set to 70,000 (at m/z 200).

    • Causality: High resolution is strictly required to differentiate the target's exact mass from complex biological or synthetic matrices, ensuring mass accuracy within a 5 ppm tolerance window.

Phase 4: Algorithmic Self-Validation

A valid detection event must satisfy all three of the following logic gates simultaneously. If one fails, the detection is rejected:

  • Co-elution: Extracted Ion Chromatograms (EICs) for m/z 247.0310 and 249.0289 must peak at the exact same retention time ( ±0.02 min).

  • Mass Accuracy: Both peaks must exhibit a mass error of ≤3 ppm compared to their theoretical exact masses.

  • Isotopic Fidelity: The peak area ratio of m/z 247 to 249 must be 1.02:1 ( ±10% ), reflecting the natural isotopic abundance of 79Br to 81Br .

References

  • Cech, N. B., & Enke, C. G. (2001). "Practical implications of some recent studies in electrospray ionization fundamentals." Mass Spectrometry Reviews, 20(6), 362-387. URL:[Link]

  • Coursey, J.S., et al. (2015). "Atomic Weights and Isotopic Compositions." NIST Physical Measurement Laboratory. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8146, Diethylene glycol monobutyl ether." PubChem. URL:[Link] (Utilized as the structural and ionization analog foundation).

  • Meija, J., et al. (2016). "Atomic weights of the elements 2013 (IUPAC Technical Report)." Pure and Applied Chemistry, 88(3), 265-291. URL:[Link]

Exploratory

Toxicological Profiling and Safety Data Architecture for 1-[2-(2-Bromoethoxy)ethoxy]butane: A Technical Whitepaper

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Classification: Advanced Safety Data & Mechanistic Toxicology Guide Executive Summary & Structural Deconstruction As a Sen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Classification: Advanced Safety Data & Mechanistic Toxicology Guide

Executive Summary & Structural Deconstruction

As a Senior Application Scientist overseeing linker-payload safety in drug discovery, I frequently evaluate bifunctional intermediates like 1-[2-(2-Bromoethoxy)ethoxy]butane (commonly referred to in synthesis logs as butyl-PEG2-bromide). Widely utilized as a lipophilic linker in the design of Proteolysis Targeting Chimeras (PROTACs) and advanced bioconjugates, this molecule presents a highly specific toxicological profile that standard, boilerplate Safety Data Sheets (SDS) often fail to capture accurately.

To predict and mitigate its hazards, we must deconstruct its molecular architecture:

  • The n-Butyl Tail: Confers significant lipophilicity, driving the partition coefficient (LogP) higher and facilitating rapid transit across phospholipid bilayers.

  • The Diethylene Glycol (PEG2) Core: Acts as a powerful solvent and dermal penetration enhancer. It solvates epidermal lipids, effectively creating a channel for systemic absorption.

  • The Primary Alkyl Bromide: The reactive "warhead." Primary bromides are highly susceptible to bimolecular nucleophilic substitution (SN2). In a biological context, this makes the molecule a potent alkylating agent capable of covalently modifying cellular nucleophiles.

Relying on generic hazard classifications is insufficient. We do not merely observe toxicity; we must map its molecular trajectory. This guide provides a mechanistically grounded safety architecture, aligning with global standards including the [3].

Predictive Physicochemical & Hazard Profiling

Because empirical SDS data for highly specific PEGylated intermediates can be sparse, we extrapolate hazard classifications by analyzing structural analogs such as [1] and [2].

The following table synthesizes the predicted quantitative data and Global Harmonized System (GHS) classifications for 1-[2-(2-Bromoethoxy)ethoxy]butane.

Table 1: Physicochemical Properties & Predictive GHS Classifications
Property / Hazard ParameterValue / GHS ClassificationMechanistic Rationale
Molecular Formula C8H17BrO2Bifunctional alkyl-PEG-halide architecture.
Molecular Weight 225.12 g/mol Low MW (<500 Da) ensures unhindered cellular diffusion.
Physical State Liquid (Predicted)Typical for short-chain PEG ethers at room temperature.
Skin Irritation Category 2 (H315)Solvation of stratum corneum lipids by the PEG2 core.
Skin Sensitization Category 1 (H317)Protein haptenization via electrophilic bromine substitution.
Mutagenicity Category 2 (H341)Potential DNA base alkylation via SN2 mechanism.
Aquatic Toxicity Category 2 (H411)Halogenated organics resist rapid environmental biodegradation.

Mechanistic Toxicology: The Causality of Hazards

To implement effective safety controls, researchers must understand why a chemical is hazardous. The primary threat vector for 1-[2-(2-Bromoethoxy)ethoxy]butane is electrophilic stress .

When the compound breaches the dermal barrier (facilitated by the PEG core), it enters the intracellular space. Here, the primary bromide undergoes SN2 nucleophilic attack by endogenous nucleophiles. If it reacts with the thiol groups of cysteine residues on skin proteins, it forms a covalent adduct (haptenization), which is subsequently presented to T-cells, triggering allergic contact dermatitis. More critically, if it reaches the nucleus, it can alkylate the N7 position of guanine in DNA, leading to base-pair mismatches and genotoxic stress.

G A 1-[2-(2-Bromoethoxy)ethoxy]butane (Electrophilic Warhead) B Dermal Contact & PEG-Mediated Penetration A->B C Intracellular Accumulation B->C D SN2 Nucleophilic Attack by Cellular Thiols/Amines C->D E Protein Haptenization & DNA Base Alkylation D->E F Contact Dermatitis & Genotoxic Stress E->F

Fig 1: SN2-mediated toxicity pathway of 1-[2-(2-Bromoethoxy)ethoxy]butane.

Experimental Validation Protocols

To validate the theoretical hazards outlined above, we employ self-validating, standardized in vitro assays. These protocols are designed with internal controls to ensure absolute data integrity.

Protocol A: Genotoxicity Screening via Ames Test (OECD 471)

Objective: To empirically determine the DNA-alkylating potential of the compound. Causality & Design: We utilize Salmonella typhimurium strains with pre-existing point mutations. If our compound alkylates the DNA, it induces a "reverse mutation," allowing the bacteria to grow in a histidine-deficient medium. We include a rat liver S9 fraction to simulate hepatic first-pass metabolism. This determines if liver enzymes detoxify the alkyl halide (via Glutathione S-transferase) or convert it into a more reactive intermediate.

Step-by-Step Methodology:

  • Strain Preparation: Culture S. typhimurium strains TA100 (detects base-pair substitutions typical of alkylating agents) and TA98 (frameshifts) overnight.

  • Metabolic Activation: Prepare the S9 mix containing rat liver homogenate and NADP+ cofactors.

  • Exposure: In sterile test tubes, combine 100 µL of the bacterial suspension, 500 µL of S9 mix (or buffer for -S9 conditions), and serial dilutions of 1-[2-(2-Bromoethoxy)ethoxy]butane (0.1 to 5000 µ g/plate ).

  • Plating & Incubation: Add 2 mL of molten top agar, vortex gently, and pour onto minimal glucose agar plates. Incubate at 37°C for 48 hours.

  • Self-Validation Check: Concurrently run vehicle controls (DMSO) and positive controls (e.g., sodium azide). If the positive control fails to induce a massive mutation spike, the assay is voided, preventing false negatives.

  • Quantification: Count revertant colonies. A reproducible, dose-dependent increase (≥2-fold over vehicle) confirms genotoxicity.

G S1 Test Article Preparation S3 Metabolic Activation (+/- S9 Fraction) S1->S3 S2 S. typhimurium (TA98, TA100) S2->S3 S4 Incubation (48h, 37°C) S3->S4 S5 Colony Counting (Revertants) S4->S5 S6 Genotoxicity Assessment S5->S6

Fig 2: Self-validating Ames test workflow for genotoxicity screening.

Protocol B: In Vitro Skin Irritation (OECD 439)

Objective: To assess dermal corrosion and irritation using a human-relevant model. Causality & Design: According to [4], we use Reconstructed Human Epidermis (RhE). Animal models (like rabbit skin) have different lipid profiles that artificially skew the absorption kinetics of PEGylated compounds. RhE provides a highly accurate human lipid matrix. We use the MTT assay as a viability readout: only cells with undamaged, actively respiring mitochondria will reduce MTT to purple formazan.

Step-by-Step Methodology:

  • Tissue Equilibration: Incubate RhE tissues overnight in maintenance medium at 37°C, 5% CO2 to establish a metabolic baseline.

  • Application: Apply 30 µL of neat (undiluted) 1-[2-(2-Bromoethoxy)ethoxy]butane directly to the apical surface of the tissue. Applying neat simulates a worst-case occupational splash during synthesis.

  • Exposure & Washing: Incubate for exactly 15 minutes. Terminate exposure by vigorously washing the tissue with PBS 15 times to simulate emergency decontamination.

  • Post-Incubation: Transfer tissues to fresh medium and incubate for 42 hours to allow for delayed toxicity or tissue recovery.

  • MTT Viability Assay: Transfer tissues to a 1 mg/mL MTT solution for 3 hours. Extract the resulting formazan crystals using isopropanol.

  • Self-Validation Check: Measure Optical Density (OD) at 570 nm. The negative control (PBS) must show high viability, and the positive control (5% SDS) must reduce viability below 20%. If these parameters are met, a test article viability of <50% classifies it as a Category 2 Irritant.

Engineering Controls & Spill Mitigation

Given the dual hazard of rapid dermal penetration (PEG core) and irreversible alkylation (bromide warhead), standard laboratory handling is insufficient.

  • Advanced Gloving Strategy: Nitrile gloves offer extremely limited breakthrough times for glycol ethers. Double-gloving is mandatory. Use an inner laminate glove (e.g., Silver Shield) to block the solvent carrier effect of the PEG chain, covered by an outer nitrile glove for mechanical dexterity.

  • Ventilation Architecture: Handle exclusively within a Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood. The low molecular weight allows for volatile aerosolization during transfer or sonication.

  • Storage Parameters: Store at 2-8°C under an inert argon atmosphere. The compound is light-sensitive; UV exposure can trigger homolytic cleavage of the C-Br bond, generating reactive bromine radicals that auto-oxidize and degrade the PEG chain.

  • Spill Decontamination: Do not use water. Absorb spills with an inert material (vermiculite or dry sand). Decontaminate the surface with a dilute solution of sodium thiosulfate or a weak amine base to safely quench the unreacted electrophilic bromide via controlled nucleophilic substitution.

References

  • PubChem Compound Summary for Diethylene glycol monobutyl ether. National Center for Biotechnology Information.[Link]

  • PubChem Compound Summary for 1-Bromobutane. National Center for Biotechnology Information.[Link]

  • Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals.[Link]

  • Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Guidelines for the Testing of Chemicals.[Link]

Foundational

Comprehensive NMR Characterization of 1-[2-(2-Bromoethoxy)ethoxy]butane: A Technical Guide

Executive Summary In modern synthetic chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and lipid nanoparticles (LNPs), bifunctional PEGylated linker...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern synthetic chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and lipid nanoparticles (LNPs), bifunctional PEGylated linkers are indispensable. 1-[2-(2-Bromoethoxy)ethoxy]butane (also known as diethylene glycol monobutyl ether bromide) serves as a highly versatile alkylating agent. It combines a lipophilic butyl tail with a hydrophilic polyethylene glycol (PEG) core, terminating in a reactive primary bromide.

Accurate structural characterization of this building block is critical. Misassignments or undetected unreacted precursors (such as the parent alcohol) can lead to catastrophic stoichiometric imbalances in subsequent nucleophilic substitution steps. This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C NMR assignment of 1-[2-(2-Bromoethoxy)ethoxy]butane, detailing the causality behind chemical shifts, spin system behavior, and a self-validating experimental protocol for quantitative analysis.

Structural Logic & Spin System Segmentation

To accurately assign the NMR spectra, we must first segment the molecule into three distinct spin systems. Because the ether oxygen atoms interrupt scalar ( J ) coupling, protons in one segment do not couple with protons in another, creating isolated magnetic environments.

SpinSystems cluster_butyl Butyl Chain (Spin System A) cluster_peg PEG Core (Spin System B) cluster_bromo Bromoethyl (Spin System C) n1 CH3 0.92 ppm n2 CH2 1.35 ppm n1->n2 n3 CH2 1.55 ppm n2->n3 n4 CH2-O 3.45 ppm n3->n4 n5 O-CH2 3.60 ppm n4->n5 Ether Link n6 CH2-O 3.65 ppm n5->n6 n7 O-CH2 3.80 ppm n6->n7 Ether Link n8 CH2-Br 3.46 ppm n7->n8

Caption: Spin system segmentation and 1H NMR shift mapping for 1-[2-(2-Bromoethoxy)ethoxy]butane.

1 H NMR Reference Data & Mechanistic Assignment

The 1 H NMR spectrum of this molecule is defined by the diamagnetic anisotropy of the ether oxygens and the electronegativity of the terminal bromine. According to foundational principles of organic structure determination (), the inductive withdrawal of electron density deshields adjacent protons, shifting them downfield.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionGroupChemical Shift ( δ , ppm)MultiplicityIntegration J -Coupling (Hz)
C1 -CH 2​ -Br3.46t (apparent)2H6.2
C2 -O-CH 2​
  • (next to Br)
3.80t (apparent)2H6.2
C3 -O-CH 2​
  • (PEG)
  • 3.65m2H-
    C4 -CH 2​ -O- (PEG)3.60m2H-
    C5 -O-CH 2​
  • (Butyl)
  • 3.45t2H6.6
    C6 -CH 2​
  • (Butyl)
  • 1.55m2H-
    C7 -CH 2​
  • (Butyl)
  • 1.35h (sextet)2H7.4
    C8 -CH 3​ (Butyl)0.92t3H7.4
    Expert Insights on Causality:
    • The AA'BB' Paradox: While the protons on C1 and C2 are often reported as simple triplets, they actually form a strongly coupled AA'BB' spin system because the chemical shift difference ( Δν ) is relatively small compared to the coupling constant ( J ). At high resolution, these peaks will exhibit complex inner-line splitting.

    • Bromine vs. Oxygen Shielding: The -CH 2​ -Br protons (3.46 ppm) resonate slightly upfield compared to the PEG ether protons (~3.60 ppm). This is because bromine (Pauling electronegativity 2.96) is less electronegative than oxygen (3.44), resulting in a weaker deshielding effect on the adjacent protons.

    13 C NMR Reference Data & The Heavy Atom Effect

    Carbon-13 NMR provides a definitive fingerprint for this molecule, particularly for confirming the successful conversion of the precursor alcohol to the bromide.

    Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
    PositionGroupChemical Shift ( δ , ppm)Carbon Type
    C1 -CH 2​ -Br30.3Secondary (CH 2​ )
    C2 -O-CH 2​
    • (next to Br)
    71.3Secondary (CH 2​ )
    C3 -O-CH 2​
  • (PEG)
  • 70.6Secondary (CH 2​ )
    C4 -CH 2​ -O- (PEG)70.1Secondary (CH 2​ )
    C5 -O-CH 2​
  • (Butyl)
  • 71.3Secondary (CH 2​ )
    C6 -CH 2​
  • (Butyl)
  • 31.8Secondary (CH 2​ )
    C7 -CH 2​
  • (Butyl)
  • 19.4Secondary (CH 2​ )
    C8 -CH 3​ (Butyl)14.0Primary (CH 3​ )
    Expert Insights on Causality:
    • The Heavy Atom Effect: In the precursor diethylene glycol monobutyl ether, the terminal -CH 2​ -OH carbon resonates at ~61.8 ppm. Upon bromination, this carbon shifts drastically upfield to 30.3 ppm . As documented by , large polarizable halogen atoms like bromine and iodine introduce a diamagnetic shielding effect on the directly attached carbon, overriding standard inductive deshielding rules.

    Self-Validating Experimental Protocol

    To ensure absolute trustworthiness in your structural assignment, NMR acquisition must be treated as a quantitative, self-validating system. The following protocol guarantees that the resulting data can be used to mathematically prove both identity and purity ().

    Workflow step1 1. Sample Preparation 15-20 mg in 0.6 mL CDCl3 step2 2. Shimming & Tuning Optimize Z0/Z1/Z2 for Resolution step1->step2 step3 3. 1H NMR Acquisition ns=16, d1=2.0s, aq=3.0s step2->step3 step4 4. 13C NMR Acquisition ns=512, d1=2.0s, Decoupled step2->step4 step5 5. Data Processing FT, Phase/Baseline Correction step3->step5 step4->step5 step6 6. Self-Validation Check CH3:CH2-Br Ratio (3:2) step5->step6

    Caption: Standardized high-resolution NMR acquisition and self-validating processing workflow.

    Step-by-Step Methodology:
    • Sample Preparation: Dissolve exactly 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl 3​ is chosen because its residual solvent peak (7.26 ppm) does not overlap with the critical aliphatic and ether regions (0.9 - 4.0 ppm) of the molecule.

    • Instrument Tuning & Shimming: Insert into a 400 MHz (or higher) spectrometer. Perform rigorous gradient shimming. Causality: High field homogeneity is required to resolve the complex multiplets of the PEG core from the adjacent butyl ether linkages.

    • Acquisition Parameters ( 1 H): Set a 30° pulse angle (zg30), 16 scans, and a relaxation delay ( D1​ ) of 2.0 seconds . Causality: The highly mobile terminal methyl group (C8) has a longer longitudinal relaxation time ( T1​ ) than the rigid PEG core. A 2.0s delay prevents signal saturation, ensuring integration is strictly quantitative.

    • Acquisition Parameters ( 13 C): Use power-gated decoupling (zgpg30) to remove 1 H- 13 C splittings, simplifying the spectrum to 8 distinct singlets. Run 512–1024 scans depending on exact concentration.

    • Processing: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C. Phase manually.

    • The Self-Validating Loop: Integrate the terminal methyl triplet at 0.92 ppm and set it to exactly 3.00. Next, evaluate the integration of the -CH 2​ -Br triplet at 3.46 ppm.

      • Validation Pass: If the integral is exactly 2.00 ( ± 0.05), the molecule is pure, and the D1​ delay was sufficient.

      • Validation Fail: If the integral is < 1.90, it indicates incomplete bromination of the precursor. The unreacted -CH 2​ -OH will be hidden in the PEG multiplet at ~3.65 ppm, but the mathematical deficit at 3.46 ppm acts as an absolute, internal proof of impurity.

    References

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. URL:[Link]

    • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. URL:[Link]

    • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. URL:[Link]

    • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). URL:[Link]

    Exploratory

    The Role of 1-[2-(2-Bromoethoxy)ethoxy]butane in Advanced Organic Synthesis: A Technical Guide

    Executive Summary In modern organic synthesis and drug development, the precise control of a molecule's physicochemical properties is paramount. 1-[2-(2-Bromoethoxy)ethoxy]butane (also known as diethylene glycol monobuty...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In modern organic synthesis and drug development, the precise control of a molecule's physicochemical properties is paramount. 1-[2-(2-Bromoethoxy)ethoxy]butane (also known as diethylene glycol monobutyl ether bromide) serves as a highly specialized, bifunctional building block. By combining a reactive electrophilic head with an amphiphilic "PEG2-butyl" tail, this reagent allows chemists to seamlessly introduce flexible, solubility-tuning side chains into complex scaffolds. This whitepaper explores the mechanistic rationale, core synthetic applications, and field-proven protocols for utilizing this reagent in advanced organic synthesis.

    Molecular Architecture & Reactivity Profile

    To understand the utility of 1-[2-(2-Bromoethoxy)ethoxy]butane, one must deconstruct its molecular architecture: CH3​CH2​CH2​CH2​−O−CH2​CH2​−O−CH2​CH2​−Br .

    • The Electrophilic Head (Primary Bromide): The terminal bromine atom acts as an excellent leaving group. Due to its large atomic radius and polarizability, the carbon-bromine bond is highly susceptible to nucleophilic attack via an SN​2 mechanism.

    • The Diethylene Glycol (PEG2) Spacer: The two ether oxygens act as hydrogen-bond acceptors. This segment imparts flexibility and aqueous solvation properties to the conjugated molecule, mitigating the extreme hydrophobicity of pure alkyl chains.

    • The Lipophilic Tail (Butyl Group): The terminal four-carbon chain provides a lipophilic anchor, enhancing membrane permeability and organic solubility.

    Causality in Reagent Selection: Chemists select this specific bromide over standard alkyl halides (like 1-bromooctane) when a target molecule requires a simultaneous increase in lipophilicity (for cellular penetration) without sacrificing aqueous solubility. The ether oxygens prevent the complete collapse of the molecule in aqueous media, a critical factor in [1].

    Core Synthetic Applications

    Pharmacokinetic Modulation (ADME Tuning)

    In medicinal chemistry, attaching a PEG2-butyl chain is a strategic move to optimize a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The conjugation of this chain to a phenolic or amine-based pharmacophore alters the partition coefficient (LogP). The butyl group drives lipid membrane insertion, while the PEG2 spacer ensures the molecule remains soluble in the aqueous environment of the bloodstream.

    G A Parent Drug (Poor Permeability) B Alkylation with PEG2-Butyl Bromide A->B C Amphiphilic Conjugate B->C D Increased Lipophilicity (Butyl) C->D E Maintained Solvation (PEG2) C->E

    Fig 1: Pharmacokinetic modulation via PEG2-butyl conjugation.

    Synthesis of Lariat Ethers and Macrocycles

    In supramolecular chemistry, 1-[2-(2-Bromoethoxy)ethoxy]butane is utilized to synthesize "lariat ethers"—crown ethers equipped with flexible side arms. When attached to an aza-crown ether via N-alkylation, the PEG2-butyl arm provides additional electron-donating oxygen atoms that can fold over and coordinate with a trapped metal cation (like Na+ or K+ ), creating a three-dimensional solvation sphere that drastically increases ion-binding affinity.

    Task-Specific Ionic Liquids (TSILs)

    Reacting this bromide with N-methylimidazole or pyridine yields functionalized ionic liquids. The amphiphilic nature of the PEG2-butyl chain lowers the melting point of the resulting salt and alters its viscosity and solvent properties, making it ideal for green chemistry applications and advanced battery electrolytes.

    Quantitative Data: Comparative Analysis of Alkylating Agents

    To justify the use of 1-[2-(2-Bromoethoxy)ethoxy]butane, we must compare it quantitatively against alternative alkylating agents. The table below summarizes how structural variations impact the physicochemical properties of the resulting conjugate.

    Alkylating AgentStructure TypeEstimated LogP ShiftChain FlexibilityPrimary Synthetic Application
    1-Bromooctane Aliphatic ( C8​ )High (+3.5)LowLipophilic anchoring, Surfactant tails
    1-[2-(2-Bromoethoxy)ethoxy]butane Amphiphilic (PEG2-Butyl)Moderate (+1.2)HighADME tuning, Lariat ethers, TSILs
    1-Bromo-2-(2-methoxyethoxy)ethane Hydrophilic (PEG2-Methyl)Low (-0.5)HighSolubilization, PROTAC linkers

    Self-Validating Experimental Protocol: O-Alkylation of a Phenolic Scaffold

    The following protocol details the SN​2 O-alkylation of a generic phenolic pharmacophore using 1-[2-(2-Bromoethoxy)ethoxy]butane. This methodology is designed as a self-validating system , ensuring that each step contains an internal check for success, grounded in the principles of [2].

    Mechanistic Rationale & Causality
    • Base Selection ( K2​CO3​ ): A mild, non-nucleophilic base is chosen to deprotonate the phenol without hydrolyzing the alkyl bromide (which would occur if aqueous NaOH were used).

    • Solvent (DMF): N,N-Dimethylformamide is a polar aprotic solvent. It solvates the potassium cation but leaves the phenoxide anion "naked," drastically lowering the activation energy of the SN​2 transition state.

    • Catalyst (KI): The addition of catalytic Potassium Iodide initiates an in-situ Finkelstein reaction, temporarily converting the bromide to an iodide, which is a superior leaving group, thereby accelerating the reaction.

    G cluster_0 Reaction Components A 1-[2-(2-Bromoethoxy)ethoxy]butane (Electrophile) C S_N2 Alkylation Conditions DMF, K₂CO₃, KI (cat.), 80°C A->C B Target Scaffold (Phenol Nucleophile) B->C D In-situ Finkelstein (Br → I conversion) C->D Catalytic KI E PEG2-Butyl Functionalized Product (Altered LogP & Solubility) C->E Nucleophilic Attack (- KBr) D->C Enhanced Electrophile

    Fig 2: Mechanistic workflow of S_N2 alkylation utilizing in-situ Finkelstein catalysis.

    Step-by-Step Methodology
    • Preparation of the Reaction Mixture:

      • In a flame-dried round-bottom flask equipped with a magnetic stirrer, dissolve the phenolic compound (1.0 equiv, 10 mmol) in anhydrous DMF (25 mL) under an inert Argon atmosphere.

      • Validation Check: Ensure complete dissolution; a clear solution indicates the absence of moisture-induced precipitation.

    • Deprotonation:

      • Add finely powdered anhydrous K2​CO3​ (2.0 equiv, 20 mmol). Stir the suspension at room temperature for 30 minutes.

      • Validation Check: A slight color change (often yellowing) indicates the formation of the highly conjugated phenoxide anion.

    • Electrophile Addition & Catalysis:

      • Add 1-[2-(2-Bromoethoxy)ethoxy]butane (1.2 equiv, 12 mmol) dropwise via syringe, followed by catalytic KI (0.1 equiv, 1 mmol).

      • Heat the reaction mixture to 80°C using an oil bath.

    • Reaction Monitoring:

      • Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 3:1) every 2 hours.

      • Validation Check: The disappearance of the lower Rf​ phenol spot and the appearance of a higher Rf​ product spot confirms successful alkylation.

    • Quenching and Workup:

      • Once complete, cool the mixture to room temperature and quench with distilled water (100 mL). Extract the aqueous layer with Ethyl Acetate ( 3×50 mL).

      • Wash the combined organic layers with brine ( 5×50 mL) to remove residual DMF.

      • Validation Check: The organic layer should be clear. If cloudy, back-wash with water to remove trapped salts.

    • Purification & Characterization:

      • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography.

      • Validation Check: 1H NMR must show the characteristic multiplet of the PEG ether protons at δ 3.50–3.75 ppm, confirming the covalent attachment of the PEG2-butyl chain.

    References

    • Title: The role of PEGylation in drug delivery Source: Nature Reviews Drug Discovery URL: [Link]

    • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition Source: Wiley URL: [Link]

    • Title: Crown Ethers and Cryptands Source: Royal Society of Chemistry URL: [Link]

    Foundational

    Thermodynamic and Kinetic Profiling of 1-[2-(2-Bromoethoxy)ethoxy]butane: A Technical Guide for Drug Development

    Executive Summary In modern drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and PEGylated bioconjugates, bifunctional linkers like 1-[2-(2-Bromoethoxy)ethoxy]butane (also known a...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In modern drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and PEGylated bioconjugates, bifunctional linkers like 1-[2-(2-Bromoethoxy)ethoxy]butane (also known as diethylene glycol monobutyl ether bromide) are indispensable. However, the exact thermal properties of this C8H17BrO2 molecule are often misunderstood. Combining a highly polarizable alkyl bromide terminus with a peroxide-prone polyether backbone creates a complex thermal profile.

    This whitepaper provides an in-depth analysis of the thermal stability and boiling point of 1-[2-(2-Bromoethoxy)ethoxy]butane. By establishing self-validating experimental protocols, we empower researchers to accurately profile this compound without risking catastrophic thermal degradation or synthesis failure.

    Thermodynamic Profiling: The Boiling Point Paradox

    The boiling point (BP) of a molecule is dictated by its molecular weight (MW) and intermolecular forces. To predict and validate the BP of 1-[2-(2-Bromoethoxy)ethoxy]butane, we must analyze its structural divergence from its parent compound, diethylene glycol monobutyl ether.

    When the terminal hydroxyl group of the parent ether is substituted with a bromine atom, the molecule loses its capacity for hydrogen bonding. However, the heavy, highly polarizable bromine atom significantly increases London dispersion forces and molecular weight (from 162.2 g/mol to 225.1 g/mol ). According to thermodynamic principles outlined in the , the loss of hydrogen bonding typically lowers the boiling point, but the massive increase in molecular weight counteracts this drop.

    Consequently, the theoretical atmospheric boiling point of 1-[2-(2-Bromoethoxy)ethoxy]butane is estimated at 215°C – 225°C . However, exposing this molecule to such temperatures at atmospheric pressure is highly discouraged due to the lability of the C-Br bond.

    Table 1: Comparative Thermodynamic Data of Analogs
    CompoundMolecular FormulaMW ( g/mol )Primary Intermolecular ForcesEst. BP at 760 mmHg (°C)Est. BP at 2 mmHg (°C)
    1-BromobutaneC4H9Br137.0Dispersion, Dipole-Dipole101< 20
    Diethylene glycol monobutyl etherC8H18O3162.2H-Bonding, Dispersion23095
    Diethylene glycol dibutyl etherC12H26O3218.3Dispersion, Dipole-Dipole256115
    1-[2-(2-Bromoethoxy)ethoxy]butane C8H17BrO2 225.1 Dispersion, Dipole-Dipole ~220 (Decomposes) 85 - 95

    Data synthesis derived from structural group contribution methods and analog extrapolation.

    Thermal Stability and Degradation Kinetics

    Understanding when and how 1-[2-(2-Bromoethoxy)ethoxy]butane degrades is critical for safe distillation and long-term storage. The molecule possesses two distinct thermal vulnerabilities:

    • Dehydrohalogenation (C-Br Cleavage): Primary alkyl bromides possess a relatively low bond dissociation energy (~285 kJ/mol). Upon heating above 150°C, especially in the presence of trace metals or Lewis acids (often residual from synthesis), the molecule undergoes elimination. This releases highly corrosive hydrogen bromide (HBr) gas and leaves behind a vinyl ether.

    • Autoxidation (Peroxide Formation): Like all aliphatic ethers, the methylene groups adjacent to the ether oxygens are susceptible to radical-mediated autoxidation. As detailed in the, this process forms hydroperoxides. Heating a peroxide-contaminated sample can initiate a runaway exothermic reaction, leading to explosive decomposition well below the compound's theoretical boiling point.

    Self-Validating Experimental Methodologies

    To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate mandatory internal controls to verify that the data collected is an artifact of the molecule's true physical properties, rather than experimental error or sample degradation.

    Protocol A: Reduced-Pressure Ebulliometry (Boiling Point Determination)

    Causality: Because the compound degrades near its atmospheric boiling point, BP must be determined under high vacuum to lower the required thermal energy. The atmospheric BP is then extrapolated using the Clausius-Clapeyron equation.

    • System Validation (Internal Control): Prior to testing the target compound, distill a high-purity reference standard (e.g., diethylene glycol dibutyl ether) at 2.0 mmHg. Verify that its observed boiling point matches literature values. This validates the integrity of the vacuum seal and the accuracy of the thermocouple.

    • Peroxide Clearance: Test the 1-[2-(2-Bromoethoxy)ethoxy]butane sample using starch-iodide test strips. Do not proceed if peroxides are >5 ppm.

    • Apparatus Setup: Load 10 mL of the sample into a micro-ebulliometer equipped with a Vigreux column and a calibrated digital pressure transducer.

    • Vacuum Stabilization: Evacuate the system to exactly 2.0 mmHg. Allow the pressure to stabilize for 10 minutes to ensure no micro-leaks are present.

    • Heating & Measurement: Apply heat via a silicone oil bath, increasing the temperature at 2°C/min. Record the vapor temperature once a steady reflux ring is established and the temperature remains constant for 3 minutes.

    • Data Extrapolation: Use a pressure-temperature nomograph or the Clausius-Clapeyron equation to calculate the theoretical BP at 760 mmHg.

    Protocol B: Orthogonal TGA-DSC-MS (Thermal Profiling)

    Causality: Thermogravimetric Analysis (TGA) measures mass loss, but cannot identify what is being lost. Differential Scanning Calorimetry (DSC) measures heat flow, but cannot distinguish between evaporation and decomposition. By coupling these with Mass Spectrometry (MS), we create an orthogonal, self-validating loop: mass loss (TGA) is correlated with an endothermic/exothermic event (DSC), and the exact chemical nature of the off-gas is identified (MS).

    • Calibration (Internal Control): Run a baseline with an empty alumina crucible to account for buoyancy effects. Next, run a calcium oxalate monohydrate standard to verify the temperature calibration and mass-loss accuracy according to .

    • Sample Loading: Dispense 5–10 mg of 1-[2-(2-Bromoethoxy)ethoxy]butane into an open alumina crucible.

    • Purge Phase: Purge the furnace with high-purity Nitrogen (N2) at 50 mL/min for 15 minutes to eliminate oxygen, thereby isolating purely thermal degradation from oxidative degradation.

    • Dynamic Heating: Heat the sample from 25°C to 350°C at a rate of 10°C/min.

    • Evolved Gas Analysis (Validation): Route the exhaust gas to a Mass Spectrometer. Monitor for m/z 80 and 82 (isotopes of HBr).

      • Interpretation: If mass loss occurs without HBr detection, the event is simple evaporation (boiling). If mass loss coincides with HBr detection and an exothermic DSC peak, thermal decomposition (dehydrobromination) is confirmed.

    Workflow A 1-[2-(2-Bromoethoxy)ethoxy]butane (Sample Preparation & Peroxide Screen) B TGA (Mass Loss) 10°C/min, N2 Purge A->B Aliquot 1 C DSC (Heat Flow) Exo/Endothermic Events A->C Aliquot 2 D Mass Spectrometry (Evolved Gas Analysis) B->D Volatiles (e.g., HBr) E Kinetic Modeling (Degradation Pathway Confirmation) B->E Mass Data C->E Enthalpy Data D->E Chemical ID

    Fig 1: Orthogonal TGA-DSC-MS workflow for self-validating thermal stability and degradation profiling.

    Storage and Handling Directives

    Based on the thermal and kinetic profile of 1-[2-(2-Bromoethoxy)ethoxy]butane, drug development laboratories must adhere to the following lifecycle management rules:

    • Temperature: Store strictly under inert atmosphere (Argon or N2) at 2°C – 8°C to arrest both autoxidation and spontaneous dehydrohalogenation.

    • Inhibitors: Consider the addition of a radical scavenger (e.g., BHT at 100 ppm) if the material is to be stored for longer than 6 months, to prevent hydroperoxide propagation in the polyether chain.

    • Pre-Use Verification: Always perform a quantitative peroxide test before subjecting the compound to elevated temperatures or vacuum distillation.

    References

    • NIST Chemistry WebBook, SRD 69 Source: National Institute of Standards and Technology (NIST) URL:[Link]

    • Standard Test Method for Thermal Stability by Thermogravimetry (ASTM E2550-21) Source: ASTM International URL:[Link]

    • Guidelines for the Safe Management of Peroxide-Forming Chemicals Source: American Chemical Society (ACS) URL:[Link]

    • PubChem Compound Summary: Diethylene glycol monobutyl ether (Analog Baseline Data) Source: National Center for Biotechnology Information (NCBI) URL:[Link]

    Protocols & Analytical Methods

    Method

    protocol for amine alkylation using 1-[2-(2-Bromoethoxy)ethoxy]butane

    Initiating Data Collection I've commenced extensive Google searches to compile data on 1-[2-(2-Bromoethoxy)ethoxy]butane. I'm focusing on its reactivity, solubility, and crucial safety parameters.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Initiating Data Collection

    I've commenced extensive Google searches to compile data on 1-[2-(2-Bromoethoxy)ethoxy]butane. I'm focusing on its reactivity, solubility, and crucial safety parameters. My initial data gathering phase is underway.

    Expanding Research Scope

    I'm now expanding my search to include established amine alkylation protocols and conditions using similar bromoalkane reagents. I'm focusing on identifying common solvents, bases, and reaction parameters. Simultaneously, I'm investigating the synthesis and applications of molecules with the 2-(2-butoxyethoxy)ethyl moiety to find relevant examples and anticipate potential challenges. I will then structure my application note.

    Commencing Document Structuring

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    Application

    Application Note: Synthesis of PROTAC Negative Controls and Hydrophobic Tags using 1-[2-(2-Bromoethoxy)ethoxy]butane

    Introduction & Mechanistic Rationale In the rapidly evolving field of Targeted Protein Degradation (TPD), validating the mechanism of action is as critical as achieving degradation itself. When developing Proteolysis Tar...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Mechanistic Rationale

    In the rapidly evolving field of Targeted Protein Degradation (TPD), validating the mechanism of action is as critical as achieving degradation itself. When developing Proteolysis Targeting Chimeras (PROTACs), researchers must definitively prove that target degradation is driven by the formation of a ternary complex (Protein of Interest [POI] – PROTAC – E3 Ligase) rather than off-target toxicity or simple occupancy-driven destabilization [1].

    To achieve this, the synthesis of PROTAC negative controls is a mandatory validation step. These controls consist of the POI-binding ligand attached to the linker, but critically lack the E3 ligase-recruiting moiety. 1-[2-(2-Bromoethoxy)ethoxy]butane serves as an ideal building block for this purpose.

    Why 1-[2-(2-Bromoethoxy)ethoxy]butane?

    This molecule features a primary alkyl bromide separated from an inert butyl chain by a diethylene glycol (PEG2) spacer.

    • The PEG2 Spacer: Maintains the physicochemical properties (aqueous solubility, flexibility) of the active PROTAC, ensuring the control molecule has a similar cellular permeability and distribution profile [2].

    • The Butyl Cap: Acts as an inert, non-E3-binding terminal group. Its steric bulk prevents unintended protein-protein interactions while matching the approximate lipophilicity of small E3 ligands.

    • Hydrophobic Tagging (HyT): Beyond negative controls, attaching this butyl-PEG2 chain to a POI ligand can deliberately induce localized hydrophobic unfolding. This mimics a denatured protein state, recruiting molecular chaperones (e.g., Hsp70) and routing the POI to the proteasome independently of E3 ligases—a strategy known as Hydrophobic Tagging [3].

    MechanisticPathway cluster_0 PROTAC Negative Control cluster_1 Hydrophobic Tagging (HyT) Start POI Ligand + Butyl-PEG2 Linker Bind1 Binds POI Start->Bind1 Bind2 Binds POI Start->Bind2 Fail Fails to Recruit E3 Ligase (Inert Butyl Cap) Bind1->Fail Result1 No Degradation (Validates E3-dependence) Fail->Result1 Chaperone Recruits Chaperones (Hydrophobic Unfolding) Bind2->Chaperone Result2 Proteasomal Degradation (E3-Independent) Chaperone->Result2

    Mechanistic divergence of butyl-capped PEG2 linkers in PROTAC controls and HyT.

    Reaction Optimization and Causality

    The primary bromide of 1-[2-(2-Bromoethoxy)ethoxy]butane is an excellent electrophile for SN​2 substitution. However, POI ligands are often sterically hindered. To ensure high conversion rates, we employ a Finkelstein reaction in situ. By adding a catalytic amount of Sodium Iodide (NaI), the alkyl bromide is continuously converted into a highly reactive alkyl iodide, significantly lowering the activation energy for the nucleophilic attack.

    Quantitative Optimization Data

    The following table summarizes the optimization of the O-alkylation of a model phenolic POI ligand. The data clearly demonstrates the necessity of polar aprotic solvents and iodide catalysis.

    Table 1: Optimization of Phenolic Alkylation with 1-[2-(2-Bromoethoxy)ethoxy]butane

    EntrySolventBaseAdditiveTemp (°C)Time (h)Yield (%)
    1THF K2​CO3​ None652435
    2DMF K2​CO3​ None602462
    3 DMF K2​CO3​ NaI (0.1 eq) 60 12 88
    4MeCN Cs2​CO3​ None801674
    5 MeCN Cs2​CO3​ NaI (0.1 eq) 80 12 91

    Experimental Workflows & Protocols

    SynthesisWorkflow POI POI Ligand (-OH or -NH2) Reaction SN2 Alkylation (60-80°C) POI->Reaction Linker 1-[2-(2-Bromoethoxy) ethoxy]butane Linker->Reaction Base Base / Solvent (K2CO3 or DIPEA) Base->Reaction Product Capped Degrader / HyT (Purified) Reaction->Product

    Workflow for SN2 alkylation of POI ligands with 1-[2-(2-Bromoethoxy)ethoxy]butane.

    Protocol A: O-Alkylation of Phenolic POI Ligands

    This protocol is designed for POI ligands containing a reactive phenol group (e.g., specific AR or ER antagonists).

    Reagents:

    • Phenolic POI Ligand (1.0 eq, 0.5 mmol)

    • 1-[2-(2-Bromoethoxy)ethoxy]butane (1.2 eq, 0.6 mmol)

    • Anhydrous K2​CO3​ (3.0 eq, 1.5 mmol)

    • Sodium Iodide (NaI) (0.1 eq, 0.05 mmol)

    • Anhydrous DMF (5.0 mL)

    Step-by-Step Methodology:

    • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under argon.

    • Activation: Dissolve the Phenolic POI Ligand in 5.0 mL anhydrous DMF. Add K2​CO3​ and stir at room temperature for 15 minutes to generate the highly nucleophilic phenoxide ion.

    • Catalysis & Alkylation: Add NaI, followed by dropwise addition of 1-[2-(2-Bromoethoxy)ethoxy]butane.

    • Reaction: Attach a reflux condenser and heat the mixture to 60 °C in an oil bath.

    • Self-Validation Check: After 6 hours, sample 10 µL of the reaction mixture, dilute in MeOH, and analyze via LC-MS. The mass of the starting material should be depleted, with a corresponding peak for the product [M+145]+ (addition of the butyl-PEG2 chain minus HBr). Continue heating for up to 12 hours if conversion is <95%.

    • Workup: Cool to room temperature. Quench with 10 mL distilled water to dissolve inorganic salts. Extract with Ethyl Acetate ( 3×15 mL).

    • Washing: Wash the combined organic layers with 5% aqueous LiCl ( 3×10 mL) to remove residual DMF, followed by brine (15 mL). Dry over anhydrous Na2​SO4​ .

    • Purification: Evaporate the solvent under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure capped control.

    Protocol B: N-Alkylation of Aliphatic/Aromatic Amines

    For POI ligands utilizing an amine handle (e.g., Dasatinib derivatives for BCR-ABL), a soluble organic base and higher temperatures are required to overcome the lower nucleophilicity of neutral amines compared to phenoxides.

    Reagents:

    • Amine-bearing POI Ligand (1.0 eq, 0.5 mmol)

    • 1-[2-(2-Bromoethoxy)ethoxy]butane (1.5 eq, 0.75 mmol)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol)

    • Potassium Iodide (KI) (0.1 eq, 0.05 mmol)

    • Anhydrous Acetonitrile (MeCN) (5.0 mL)

    Step-by-Step Methodology:

    • Setup: In a 20 mL sealed microwave vial or heavy-walled pressure tube, combine the Amine POI Ligand, KI, and anhydrous MeCN.

    • Reagent Addition: Add DIPEA, followed by 1-[2-(2-Bromoethoxy)ethoxy]butane. Purge the vial with argon and seal tightly.

    • Reaction: Heat the sealed vessel to 80 °C behind a blast shield for 16 hours. Causality note: The sealed tube prevents the loss of MeCN at its boiling point, allowing for higher reaction temperatures necessary for secondary amine formation.

    • Self-Validation Check: Monitor via TLC (DCM:MeOH 9:1). Primary amines will show a distinct shift to a higher Rf​ value upon alkylation due to the lipophilic butyl chain.

    • Workup: Cool to room temperature. Remove MeCN under reduced pressure.

    • Purification: Dissolve the crude mixture in 2 mL of DMSO/Water (1:1) and purify via Preparative Reverse-Phase HPLC (C18 column, Water/MeCN gradient containing 0.1% TFA). Lyophilize the product fractions to obtain the pure compound as a TFA salt.

    References

    • Békés, M., Langley, D. R., & Crews, C. M. (2022). "PROTAC targeted protein degraders: the past is prologue." Nature Reviews Drug Discovery, 21, 181–200.[Link]

    • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy, 1, 273-312.[Link]

    • Neklesa, T. K., Tae, H. S., Schneekloth, A. R., Stulberg, M. J., Corson, T. W., Sundberg, T. B., ... & Crews, C. M. (2011). "Small-molecule hydrophobic tagging-induced degradation of HaloTag fusion proteins." Nature Chemical Biology, 7(8), 538–543. [Link]

    Method

    step-by-step etherification reaction with 1-[2-(2-Bromoethoxy)ethoxy]butane

    Initiating Information Gathering I've started with comprehensive Google searches, focusing on the etherification reaction of 1-[2-(2-Bromoethoxy)ethoxy]butane. I'm prioritizing reaction mechanisms, ideal conditions, and...

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    Initiating Information Gathering

    I've started with comprehensive Google searches, focusing on the etherification reaction of 1-[2-(2-Bromoethoxy)ethoxy]butane. I'm prioritizing reaction mechanisms, ideal conditions, and suitable catalysts. This initial data collection phase aims to provide a robust foundation for deeper analysis and investigation of the relevant concepts.

    Expanding Data Acquisition

    I'm now expanding my data acquisition strategy, diving deeper into Williamson ether synthesis and its application to this specific reaction. I'm focusing on identifying optimal substrates and any common applications. I'm moving toward an organized data flow, now that I have a solid understanding of the reaction. I am preparing a materials and methods section, for a comprehensive application note.

    Developing Application Note Strategy

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    Application

    Application Note: Utilizing 1-[2-(2-Bromoethoxy)ethoxy]butane (Butyl-PEG2-Bromide) for Targeted Alkylation in Drug Design

    Document Type: Technical Application Note & Standard Operating Protocols Target Audience: Medicinal Chemists, Bioconjugation Scientists, and Drug Development Professionals Executive Summary & Structural Rationale In mode...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Document Type: Technical Application Note & Standard Operating Protocols Target Audience: Medicinal Chemists, Bioconjugation Scientists, and Drug Development Professionals

    Executive Summary & Structural Rationale

    In modern drug discovery, tuning the physicochemical properties of small molecules, PROTACs, and lipid nanoparticles (LNPs) is critical for optimizing pharmacokinetics and cellular permeability. 1-[2-(2-Bromoethoxy)ethoxy]butane , commonly referred to as Butyl-PEG2-bromide , serves as a highly versatile bifunctional alkylating agent.

    Unlike standard aliphatic halides, Butyl-PEG2-bromide is an amphiphilic building block. It seamlessly integrates three functional domains:

    • A Lipophilic Butyl Terminus: Enhances membrane permeability and can occupy hydrophobic binding pockets.

    • A Diethylene Glycol (PEG2) Core: Imparts flexibility, reduces steric hindrance, and maintains aqueous solubility [1].

    • A Primary Bromide: Acts as a highly reactive electrophilic handle for bimolecular nucleophilic substitution (SN2)[2].

    StructuralRoles Molecule 1-[2-(2-Bromoethoxy)ethoxy]butane (Butyl-PEG2-Br) Butyl Butyl Terminus (Lipophilic) Molecule->Butyl PEG2 Diethylene Glycol Core (Hydrophilic & Flexible) Molecule->PEG2 Bromide Primary Bromide (Electrophilic Leaving Group) Molecule->Bromide Role1 Membrane Penetration LogP Tuning Butyl->Role1 Role2 Aqueous Solubility Spacer/Linker PEG2->Role2 Role3 SN2 Alkylation Handle Covalent Attachment Bromide->Role3

    Functional roles of the structural domains within Butyl-PEG2-Br.

    Mechanistic Principles of Alkylation

    The primary bromide in Butyl-PEG2-Br undergoes classic SN2 alkylation. However, the presence of adjacent ether oxygens in the PEG2 chain provides a unique mechanistic advantage. These oxygens can weakly coordinate alkali metal cations (e.g., K+, Cs+) in a manner similar to crown ethers. This coordination generates a more highly dissociated, "naked" nucleophilic anion, significantly accelerating the reaction rate and suppressing competing elimination (E2) pathways [3].

    Decision Matrix for Alkylation

    The choice of base and solvent is entirely dictated by the pKa and nucleophilicity of the target heteroatom (O, N, or S).

    AlkylationWorkflow Start Target Nucleophile Phenol Phenol (O-Alkylation) Start->Phenol Amine Amine (N-Alkylation) Start->Amine Thiol Thiol (S-Alkylation) Start->Thiol Cond1 Base: Cs2CO3 Solvent: DMF Temp: 70°C Phenol->Cond1 Cond2 Base: DIPEA Solvent: MeCN Temp: 60°C Amine->Cond2 Cond3 Base: K2CO3 Solvent: DCM Temp: 25°C Thiol->Cond3 Product1 Aryl-PEG2-Butyl Ether (+144.11 Da) Cond1->Product1 Product2 Alkyl-PEG2-Butyl Amine (+144.11 Da) Cond2->Product2 Product3 Alkyl-PEG2-Butyl Thioether (+144.11 Da) Cond3->Product3

    Decision matrix for Butyl-PEG2-Br alkylation based on nucleophile type.

    Quantitative Data: Reaction Optimization Matrix

    To ensure predictable outcomes, the following table summarizes the optimized empirical parameters for reacting Butyl-PEG2-Br with various functional groups.

    Nucleophile TypePreferred Base (Equivalents)SolventTemp (°C)Time (h)Expected YieldPrimary Side Reaction
    Phenol (Ar-OH) Cs₂CO₃ (2.0 eq)DMF70 - 804 - 875 - 90%Elimination (minor)
    Aliphatic Alcohol NaH (1.5 eq)THF0 to 6512 - 2450 - 70%Elimination (moderate)
    Primary Amine DIPEA (2.0 eq)MeCN6012 - 1660 - 80%Dialkylation (high)
    Secondary Amine DIPEA (1.5 eq)MeCN6012 - 1670 - 85%Quaternization (low)
    Thiol (R-SH) K₂CO₃ (1.2 eq)DCM251 - 385 - 95%Disulfide formation

    Self-Validating Experimental Protocols

    The following protocols are designed as self-validating systems. They include specific causality explanations for reagent choices and In-Process Quality Control (IPQC) metrics to verify success at critical junctures.

    Protocol A: Williamson Ether Synthesis (O-Alkylation of Phenols)

    Rationale: Phenols require a moderate-to-strong base for complete deprotonation. Anhydrous DMF is utilized as a polar aprotic solvent to minimize the solvation shell around the phenoxide, thereby maximizing its nucleophilicity [2].

    Step-by-Step Methodology:

    • Preparation: Charge a flame-dried, argon-purged round-bottom flask with the phenolic substrate (1.0 eq) and anhydrous DMF to achieve a 0.2 M concentration.

    • Deprotonation: Add anhydrous Cs₂CO₃ (2.0 eq).

      • Causality: Cesium carbonate is selected over potassium carbonate. The larger ionic radius of Cs+ creates a highly dissociated phenoxide anion pair. This "cesium effect" significantly accelerates the SN2 reaction [4].

    • Activation: Stir the suspension at room temperature for 15 minutes.

      • IPQC: The solution will typically undergo a distinct color change (often deepening to yellow/orange), visually validating the formation of the phenoxide anion.

    • Alkylation: Add Butyl-PEG2-bromide (1.2 eq) dropwise via syringe.

    • Heating: Attach a reflux condenser and heat the reaction mixture to 70°C for 6 hours.

    • Analytical Validation (LC-MS): Sample 10 µL of the reaction, dilute in MeOH, and inject into the LC-MS.

      • Self-Validation: Look for the disappearance of the starting material mass. The product peak must show an exact mass shift of +144.11 Da relative to the starting phenol. If a mass shift of +288.22 Da is observed, unwanted dialkylation (if multiple phenols are present) has occurred.

    • Workup: Cool to room temperature, quench with deionized water (equal volume to DMF), and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate in vacuo.

    • Purification: Purify via silica gel flash chromatography using a Hexanes/Ethyl Acetate gradient.

    Protocol B: N-Alkylation of Secondary Amines

    Rationale: Secondary amines are intrinsically potent nucleophiles. The primary risk is over-alkylation leading to quaternary ammonium salts. Strict stoichiometric control and the use of a non-nucleophilic base are mandatory.

    Step-by-Step Methodology:

    • Preparation: Dissolve the secondary amine (1.0 eq) in anhydrous Acetonitrile (0.15 M) under an inert atmosphere.

    • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

      • Causality: DIPEA is chosen because its massive steric bulk prevents it from acting as a competing nucleophile against the primary bromide. It exclusively scavenges the HBr byproduct, driving the reaction forward without consuming the alkylating agent [2].

    • Alkylation: Add Butyl-PEG2-bromide (1.05 eq). Note the strict 1.05 eq limit to prevent quaternization.

    • Reaction: Heat the mixture to 60°C for 12 hours.

    • Analytical Validation (LC-MS):

      • Self-Validation: The product should exhibit a mass shift of +144.11 Da . If a significant peak corresponding to the starting amine remains, add an additional 0.1 eq of Butyl-PEG2-bromide and heat for 2 more hours.

    • Workup: Concentrate the Acetonitrile in vacuo. Partition the resulting residue between Dichloromethane (DCM) and saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (2x).

    • Purification: Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify via reverse-phase HPLC or silica gel chromatography (DCM/MeOH with 1% NH₄OH to prevent amine streaking).

    References

    The protocols and mechanistic rationales detailed in this application note are grounded in the following authoritative texts and peer-reviewed literature:

    • Harris, J. M., & Chess, R. B. (2003). Effect of pegylation on pharmaceuticals. Nature Reviews Drug Discovery, 2(3), 214-221. URL:[Link]

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th Edition). John Wiley & Sons. URL:[Link]

    • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. URL:[Link]

    • Dijkstra, P. J., Skowronska-Ptasinska, M., Reinhoudt, D. N., den Hertog, H. J., van Eerden, J., Harkema, S., & de Jong, F. (1987). The crown ether effect in the Williamson synthesis. Journal of the American Chemical Society, 109(16), 4787-4791. URL:[Link]

    Method

    Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-[2-(2-Bromoethoxy)ethoxy]butane

    Introduction 1-[2-(2-Bromoethoxy)ethoxy]butane is a versatile bifunctional molecule characterized by a butyl-capped diethylene glycol chain and a terminal primary alkyl bromide. This structure makes it an excellent subst...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    1-[2-(2-Bromoethoxy)ethoxy]butane is a versatile bifunctional molecule characterized by a butyl-capped diethylene glycol chain and a terminal primary alkyl bromide. This structure makes it an excellent substrate for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. The ether linkages contribute to increased solubility in various solvents and can influence the reactivity of the terminal bromide. These reactions are fundamental in the synthesis of more complex molecules, including cryptands, ionophores, and functionalized polymers, which have applications in drug delivery, materials science, and coordination chemistry. Understanding and optimizing the conditions for nucleophilic substitution on this substrate is therefore of significant practical importance for researchers in these fields.

    Mechanistic Considerations: The Predominance of the Sₙ2 Pathway

    The reaction pathway for nucleophilic substitution is primarily dictated by the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group. For 1-[2-(2-Bromoethoxy)ethoxy]butane, the bromine atom is attached to a primary carbon, which strongly favors the Sₙ2 (bimolecular nucleophilic substitution) mechanism.

    In an Sₙ2 reaction, the nucleophile attacks the carbon atom bearing the leaving group (bromide) from the backside, in a single, concerted step. This leads to an inversion of stereochemistry at the reaction center. The primary nature of the carbon in 1-[2-(2-Bromoethoxy)ethoxy]butane means there is minimal steric hindrance, allowing for easy access by the nucleophile. The alternative Sₙ1 pathway, which involves the formation of a carbocation intermediate, is highly unfavorable for primary alkyl halides due to the instability of the resulting primary carbocation.

    The choice of solvent is also critical in promoting the Sₙ2 mechanism. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are ideal as they can solvate the counter-ion of the nucleophile, thereby increasing its nucleophilicity, without solvating the nucleophile itself to the extent that it is sterically hindered.

    Figure 1: Sₙ2 mechanism for the reaction of a nucleophile (Nu⁻) with 1-[2-(2-Bromoethoxy)ethoxy]butane.

    Experimental Protocols

    General Protocol for Nucleophilic Substitution

    This protocol provides a general framework for the substitution of the bromide in 1-[2-(2-Bromoethoxy)ethoxy]butane with a generic nucleophile (Nu⁻). Specific quantities and reaction times will need to be optimized for each specific nucleophile.

    Materials and Reagents:

    • 1-[2-(2-Bromoethoxy)ethoxy]butane

    • Nucleophile (e.g., sodium azide, potassium cyanide, sodium thiophenoxide)

    • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, acetonitrile)

    • Inert gas (e.g., nitrogen or argon)

    • Stirring apparatus (magnetic stirrer and stir bar)

    • Heating mantle or oil bath

    • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

    • Reagents for work-up (e.g., water, organic solvent for extraction, drying agent like MgSO₄ or Na₂SO₄)

    • Purification system (e.g., column chromatography, distillation apparatus)

    Procedure:

    • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the nucleophile (1.1-1.5 equivalents).

    • Solvent Addition: Add the anhydrous polar aprotic solvent and stir the mixture until the nucleophile is dissolved or fully suspended.

    • Substrate Addition: Add 1-[2-(2-Bromoethoxy)ethoxy]butane (1.0 equivalent) to the reaction mixture dropwise at room temperature.

    • Reaction: Heat the reaction mixture to the desired temperature (typically between 50-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry over a drying agent, and filter.

    • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel or by distillation.

    Experimental_Workflow A Reaction Setup (Inert Atmosphere) B Add Nucleophile & Solvent A->B C Add Substrate (1-[2-(2-Bromoethoxy)ethoxy]butane) B->C D Heat & Monitor Reaction (TLC/GC) C->D E Quench with Water D->E F Solvent Extraction E->F G Drying & Filtration F->G H Purification (Chromatography/Distillation) G->H

    Figure 2: General experimental workflow for nucleophilic substitution.

    Table 1: Example Reaction Conditions for Various Nucleophiles
    NucleophileReagentSolventTemperature (°C)Typical Reaction Time (h)
    AzideSodium Azide (NaN₃)DMF60-804-8
    CyanidePotassium Cyanide (KCN)DMSO80-1006-12
    ThiophenoxideSodium Thiophenoxide (NaSPh)Acetonitrile50-702-6
    IodideSodium Iodide (NaI)AcetoneReflux1-3
    AmineAmmonia (in excess)Ethanol70-90 (in sealed tube)12-24

    Troubleshooting and Optimization

    • Low Yield:

      • Cause: Incomplete reaction, side reactions, or loss during work-up.

      • Solution: Increase the reaction time or temperature. Ensure the use of an anhydrous solvent to prevent side reactions with water. Use a slight excess of the nucleophile. Optimize the purification method to minimize product loss.

    • Formation of Elimination Products:

      • Cause: The nucleophile may also act as a base, leading to E2 elimination. This is more prevalent with sterically hindered or strongly basic nucleophiles.

      • Solution: Use a less basic nucleophile if possible. Lowering the reaction temperature can also favor substitution over elimination.

    • Reaction Stalls:

      • Cause: Deactivation of the nucleophile or poor solubility.

      • Solution: The addition of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can be beneficial, especially in biphasic systems or when the nucleophile has low solubility in the organic solvent. This enhances the rate of reaction by transporting the nucleophile into the organic phase.

    References

    • Organic Chemistry, 10th Edition. by Francis A. Carey and Robert M. Giuliano. McGraw-Hill Education. [Link]

    • Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th Edition. by Francis A. Carey and Richard J. Sundberg. Springer. [Link]

    • Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. by Charles M. Starks, Charles L. Liotta, and Marc Halpern. Chapman & Hall. [Link]

    Application

    Application Note: Advanced Formulation of Ultra-Transient Shielded Lipid Nanoparticles (LNPs)

    Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Core Reagent: 1-[2-(2-Bromoethoxy)ethoxy]butane (CAS: Custom/Specialty) Application: Synthesis of ultra-short chain PEG-lipid analo...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Core Reagent: 1-[2-(2-Bromoethoxy)ethoxy]butane (CAS: Custom/Specialty) Application: Synthesis of ultra-short chain PEG-lipid analogs and subsequent microfluidic LNP formulation for enhanced intracellular mRNA delivery.

    Mechanistic Rationale: Overcoming the "PEG Dilemma"

    Lipid nanoparticles (LNPs) rely on polyethylene glycol (PEG)-lipids (e.g., DMG-PEG2000) to provide steric stabilization during formulation and to prevent rapid systemic clearance in vivo. However, this creates the well-documented "PEG Dilemma" [1]: the very steric shield that protects the LNP also severely inhibits cellular uptake and endosomal escape, limiting therapeutic efficacy.

    To resolve this, modern LNP engineering is shifting toward highly transient surface shields. 1-[2-(2-Bromoethoxy)ethoxy]butane serves as a specialized alkylating building block to synthesize an ultra-short diethylene glycol (DEG) lipid analog.

    Causality in Design: Unlike standard PEG2000 (which contains ~45 repeating ethylene oxide units), this reagent provides a minimal two-unit (DEG) spacer terminated by a lipophilic butyl ether. When conjugated to a lipid anchor (e.g., di-tetradecylamine), the resulting molecule (C14-DEG-Butyl ) provides just enough hydrophilic-lipophilic balance (HLB) to prevent LNP aggregation during the high-energy microfluidic mixing phase [2]. However, upon exposure to physiological serum, its ultra-low molecular weight and high lipophilicity drive near-instantaneous shedding from the LNP surface. This rapid shedding exposes the underlying ionizable lipids, maximizing ApoE opsonization and subsequent receptor-mediated endocytosis.

    Synthesis Protocol: C14-DEG-Butyl Lipid

    To utilize 1-[2-(2-Bromoethoxy)ethoxy]butane in LNP formulation, it must first be conjugated to a hydrophobic lipid tail. This protocol describes an N-alkylation reaction to yield the ultra-short PEG-lipid analog.

    Experimental Workflow

    Synthesis A 1-[2-(2-Bromoethoxy) ethoxy]butane (Alkylating Agent) C C14-DEG-Butyl (Ultra-short PEG-Lipid) A->C K2CO3, DMF 80°C, 12h B Di-tetradecylamine (Lipid Anchor) B->C

    Caption: Synthesis of ultra-short PEG-lipid analog (C14-DEG-Butyl) via N-alkylation.

    Step-by-Step Methodology

    This protocol is designed as a self-validating system; do not proceed to LNP formulation without confirming TLC/MS checkpoints.

    • Preparation: In an oven-dried round-bottom flask purged with N₂, dissolve 1.0 equivalent (eq) of di-tetradecylamine (lipid anchor) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.

    • Base Addition: Add 3.0 eq of anhydrous Potassium Carbonate (K₂CO₃). Causality: K₂CO₃ acts as a non-nucleophilic base to scavenge the hydrobromic acid generated during alkylation, driving the reaction forward.

    • Alkylation: Dropwise, add 1.2 eq of 1-[2-(2-Bromoethoxy)ethoxy]butane .

    • Reaction: Heat the mixture to 80°C and stir vigorously for 12 hours.

    • Workup: Cool to room temperature. Quench with distilled water and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purification: Purify the crude product via silica gel flash chromatography using a Hexane:EtOAc gradient.

    • Validation Checkpoint:

      • TLC: Confirm a single spot (R_f ≈ 0.6 in 4:1 Hexane:EtOAc).

      • ESI-MS: Confirm the target mass [M+H]⁺ corresponding to N,N-ditetradecyl-2-(2-butoxyethoxy)ethan-1-amine.

    LNP Formulation Workflow

    With the C14-DEG-Butyl synthesized, LNPs are formulated using microfluidic mixing. This technique leverages rapid precipitation to trap mRNA within a solid lipid core[3].

    Experimental Workflow

    LNP_Workflow A Aqueous Phase (mRNA in pH 4.0 Buffer) C Microfluidic Mixer (Herringbone) A->C FRR 3:1 TFR 12 mL/min B Organic Phase (Lipids in Ethanol) B->C FRR 3:1 TFR 12 mL/min D Precipitation & Self-Assembly C->D E Dialysis (1x PBS, pH 7.4) D->E Remove EtOH Neutralize pH

    Caption: Microfluidic formulation workflow for ultra-transient shielded LNPs.

    Step-by-Step Methodology
    • Aqueous Phase Preparation: Dilute the target mRNA in 50 mM Citrate Buffer (pH 4.0). Causality: The acidic pH ensures the ionizable lipid (pKa ~6.4) is fully protonated, allowing electrostatic complexation with the negatively charged mRNA backbone.

    • Organic Phase Preparation: Dissolve the lipid mixture in absolute ethanol. The molar ratio should be: Ionizable Lipid (e.g., DLin-MC3-DMA) : DSPC : Cholesterol : C14-DEG-Butyl = 50 : 10 : 38.5 : 1.5 .

    • N/P Ratio Calculation: Adjust concentrations so the final Nitrogen-to-Phosphate (N/P) ratio is exactly 6:1.

    • Microfluidic Mixing: Load the phases into a microfluidic mixing system (e.g., Precision NanoSystems Ignite). Set the Flow Rate Ratio (FRR) to 3:1 (Aqueous:Organic) and the Total Flow Rate (TFR) to 12 mL/min.

    • Dialysis & Neutralization: Immediately transfer the effluent to a 10K MWCO dialysis cassette. Dialyze against 100 volumes of 1x PBS (pH 7.4) for 18 hours at 4°C. Causality: Dialysis removes ethanol (preventing LNP dissolution) and neutralizes the pH. Neutralization deprotonates the ionizable lipid, rendering it hydrophobic and driving the final condensation of the solid lipid core.

    • Sterile Filtration: Filter the final LNP suspension through a 0.22 µm PES syringe filter.

    Characterization & Data Presentation

    Proper validation of the formulated LNPs requires assessing hydrodynamic size, polydispersity index (PDI), and encapsulation efficiency (EE%). The ultra-short C14-DEG-Butyl lipid typically yields slightly larger LNPs than standard PEG2000 due to reduced steric repulsion during the assembly phase, but maintains excellent monodispersity.

    Table 1: Comparative Formulation Parameters & Expected Outcomes
    FormulationPEG-Lipid ComponentMolar %Size (Z-Average, nm)PDIEncapsulation Efficiency (EE%)
    Standard LNP DMG-PEG20001.5%65 - 75 nm< 0.15> 95%
    Transient LNP C14-DEG-Butyl1.5%85 - 100 nm< 0.18> 90%
    Transient LNP (High) C14-DEG-Butyl3.0%70 - 85 nm< 0.15> 92%

    Note: Encapsulation efficiency is determined via a modified RiboGreen™ assay, comparing fluorescence in the presence and absence of 1% Triton X-100 to differentiate between encapsulated and free mRNA.

    References

    • Hou, X., Zaks, T., Langer, R., & Dong, Y. (2021). Lipid nanoparticles for mRNA delivery. Nature Reviews Materials, 6, 1078–1094. URL:[Link]

    • Fang, J., et al. (2017). The PEG dilemma: resolving the conflicts of PEGylation. Advanced Drug Delivery Reviews, 110-111, 2-15. URL:[Link]

    • Belliveau, N. M., et al. (2012). Microfluidic Synthesis of Highly Potent Limit-size Lipid Nanoparticles for In Vivo Delivery of siRNA. Molecular Therapy - Nucleic Acids, 1(8), e37. URL:[Link]

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Optimizing Alkylation with 1-[2-(2-Bromoethoxy)ethoxy]butane

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize alkylation reactions util...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize alkylation reactions utilizing 1-[2-(2-Bromoethoxy)ethoxy]butane (also known as butyl-capped diethylene glycol bromide).

    This reagent is frequently used to append lipophilic, PEG-like linkers to active pharmaceutical ingredients (APIs). However, its unique structural features—specifically the ether oxygens adjacent to the primary alkyl halide—can introduce competing side reactions if conditions are not strictly controlled.

    Diagnostic Workflow

    Before adjusting your reaction parameters, use the diagnostic flowchart below to categorize your failure mode based on crude LC-MS/GC-MS data.

    DiagnosticWorkflow Start Low Yield: 1-[2-(2-Bromoethoxy)ethoxy]butane Alkylation CheckSM Analyze Crude Mixture (LC-MS / GC-MS) Start->CheckSM HighSM High Unreacted SM (Incomplete Conversion) CheckSM->HighSM SM > 50% LowSM Low Unreacted SM (High Byproduct Formation) CheckSM->LowSM SM < 10% Solvent Optimize Solvent: Switch to DMF or MeCN HighSM->Solvent Catalyst Finkelstein Catalysis: Add 0.2 eq KI HighSM->Catalyst Elimination E2 Elimination (Vinyl Ether Byproduct) LowSM->Elimination Mass - 80 Da Hydrolysis Hydrolysis (Alcohol Byproduct) LowSM->Hydrolysis Mass - 79 + 17 Da BaseFix Attenuate Base Strength: Use Cs2CO3 Elimination->BaseFix WaterFix Anhydrous Conditions: Dry solvents & N2 atm Hydrolysis->WaterFix

    Fig 1. Diagnostic workflow for troubleshooting bromoethoxy alkylation yields.

    Mechanistic Troubleshooting & FAQs

    Q1: My LC-MS shows a massive byproduct peak corresponding to a mass loss of 80 Da. What is happening?

    The Causality: You are observing an E2 Elimination side reaction. In 1-[2-(2-Bromoethoxy)ethoxy]butane, the ether oxygen located beta to the alkyl bromide is highly electronegative. It inductively withdraws electron density, significantly increasing the acidity of the beta-protons. If you are using a hard, strong base (e.g., NaOH, KOH, or KOtBu) typical of a classic [1], the base will abstract this acidic proton rather than deprotonating your nucleophile, expelling the bromide leaving group (loss of HBr, -80 Da) to form an unreactive vinyl ether.

    The Solution: Shift the mechanistic pathway from E2 back to SN2 by attenuating your base. Switch to a milder, polarizable base like Cesium Carbonate (Cs₂CO₃) . The large, soft Cs⁺ cation weakly coordinates with the carbonate, leaving the anion "naked" and sufficiently basic to activate your nucleophile without being harsh enough to drive beta-elimination[3].

    Q2: My starting material remains largely intact, and the reaction stalls at 20-30% conversion despite heating. How do I drive it to completion?

    The Causality: While bromide is a moderate leaving group, sterically hindered or weakly nucleophilic substrates (like complex API intermediates or deactivated anilines) lack the thermodynamic driving force to displace it efficiently. Prolonged heating only degrades the reagent.

    The Solution: Implement in situ halogen exchange via the [2]. By adding 0.2 to 1.0 equivalents of Potassium Iodide (KI) or Sodium Iodide (NaI), the iodide ion displaces the bromide to form an alkyl iodide intermediate. Iodide is both a superior nucleophile and a superior leaving group, effectively lowering the activation energy barrier for your target nucleophile to attack.

    Q3: I am running a biphasic reaction (water/DCM) and getting high levels of hydrolysis (mass +17, loss of Br, gain of OH).

    The Causality: Alkyl bromides are susceptible to nucleophilic attack by hydroxide ions (OH⁻) in aqueous basic conditions, converting your valuable reagent into an inert alcohol.

    The Solution: Move to strictly anhydrous conditions using polar aprotic solvents (DMF, DMSO, or Acetonitrile). If a biphasic system is absolutely required for solubility reasons, you must employ a [4] such as Tetrabutylammonium bromide (TBAB) to shuttle the reacting anion into the organic layer rapidly, outcompeting the background hydrolysis rate.

    Quantitative Data: Reaction Optimization Matrix

    The following table summarizes the expected outcomes when altering key reaction parameters during the alkylation of a standard hindered phenol/amine with 1-[2-(2-Bromoethoxy)ethoxy]butane.

    BaseSolventCatalystTemp (°C)Dominant PathwayExpected Yield
    NaOH (aq)THF / WaterNone60Hydrolysis / E2< 20%
    KOtBuTHFNone65E2 Elimination< 10%
    K₂CO₃AcetonitrileNone80SN2 (Slow)40 - 50%
    K₂CO₃AcetonitrileKI (0.2 eq)80SN2 (Accelerated)75 - 85%
    Cs₂CO₃ DMF (Anhydrous) KI (0.2 eq) 80 SN2 (Optimized) > 90%

    Self-Validating Experimental Protocol

    To ensure reproducibility and high yields, follow this optimized, self-validating protocol for N- or O-alkylation.

    Materials Required:

    • Nucleophile (1.0 eq)

    • 1-[2-(2-Bromoethoxy)ethoxy]butane (1.2 eq)

    • Anhydrous Cs₂CO₃ (2.0 eq)

    • Anhydrous KI (0.2 eq)

    • Anhydrous DMF (10 mL per gram of substrate)

    Step-by-Step Methodology:

    • System Preparation: Flame-dry a round-bottom flask under a stream of dry Nitrogen.

      • Validation Checkpoint: Perform a Karl Fischer titration on your DMF. Water content must be < 100 ppm to prevent hydrolysis.

    • Nucleophile Activation: Add the nucleophile and anhydrous Cs₂CO₃ to the flask. Add DMF. Stir at room temperature for 30 minutes.

      • Validation Checkpoint: A slight color change (e.g., yellowing) or a mild exotherm indicates successful deprotonation and formation of the nucleophile-cesium complex.

    • Electrophile & Catalyst Addition: Add KI (0.2 eq) followed by 1-[2-(2-Bromoethoxy)ethoxy]butane (1.2 eq) via syringe.

    • Reaction Execution: Heat the reaction mixture to 80°C under Nitrogen.

      • Validation Checkpoint: Pull a 10 µL aliquot at 1 hour and 3 hours for LC-MS analysis. At 1 hour, you may observe a transient mass corresponding to the alkyl iodide intermediate. By 3 hours, the starting material peak should be < 5% relative to the product peak.

    • Quench and Workup: Cool to room temperature. Dilute the mixture with 10 volumes of deionized water to crash out the product (or extract with Ethyl Acetate). If extracting with EtOAc, wash the organic layer three times with a 5% aqueous LiCl solution.

      • Validation Checkpoint: The 5% LiCl wash is highly specific for removing DMF. GC-MS or NMR of the final concentrated organic layer must show an absence of the DMF solvent peak (2.88 ppm and 2.96 ppm in ¹H NMR).

    • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography if necessary.

    References

    • Williamson Ether Synthesis - Wikipedia, The Free Encyclopedia. A comprehensive overview of the classical O-alkylation mechanism and its limitations regarding elimination side reactions. URL:[Link]

    • Finkelstein Reaction - Wikipedia, The Free Encyclopedia. Details the thermodynamic and kinetic principles of in situ halogen exchange to accelerate SN2 reactions. URL:[Link]

    • Elimination Reaction (E2 vs SN2 Competition) - Wikipedia, The Free Encyclopedia. Explains the causality behind base selection and the impact of steric hindrance on reaction pathways. URL:[Link]

    • Phase-Transfer Catalyst - Wikipedia, The Free Encyclopedia. Outlines the mechanism by which catalysts like TBAB facilitate reactions between mutually insoluble aqueous and organic phases. URL:[Link]

    Optimization

    Technical Support Center: Purification &amp; Troubleshooting Guide for Alkylating Agents

    Target Compound: 1-[2-(2-Bromoethoxy)ethoxy]butane Application Area: Drug Development, Organic Synthesis, Linker Chemistry Welcome to the Technical Support Center. Unreacted alkyl halides, particularly functionalized PEG...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Compound: 1-[2-(2-Bromoethoxy)ethoxy]butane Application Area: Drug Development, Organic Synthesis, Linker Chemistry

    Welcome to the Technical Support Center. Unreacted alkyl halides, particularly functionalized PEG-like linkers such as 1-[2-(2-Bromoethoxy)ethoxy]butane, present significant purification challenges. Due to their moderate lipophilicity, high boiling points, and potential genotoxicity, leaving unreacted electrophiles in your reaction mixture is not an option for downstream drug development [1].

    This guide provides field-proven, self-validating protocols to selectively remove this specific unreacted bromide from your reaction mixtures.

    Part 1: Troubleshooting & FAQs

    Q1: Why is standard silica gel chromatography failing to separate the unreacted 1-[2-(2-Bromoethoxy)ethoxy]butane from my product? A: This compound possesses a butyl chain and two ether linkages, giving it a unique polarity profile. It often co-elutes with moderately polar products (especially those containing PEG or ether motifs) because their retention factors ( Rf​ ) on normal-phase silica are nearly identical. Instead of relying on passive partitioning, you must exploit the chemical reactivity of the primary bromide via chemical scavenging or leverage drastic phase differences (volatility or solubility).

    Q2: What is the most efficient way to chemically remove the excess bromide without damaging my product? A: The most reliable method is using a Nucleophilic Scavenger Resin [2]. Because 1-[2-(2-Bromoethoxy)ethoxy]butane contains an unhindered primary bromide, it is highly susceptible to SN​2 displacement. By adding a polymer-bound amine (e.g., aminomethyl polystyrene) to the crude mixture, the unreacted bromide covalently bonds to the insoluble resin. You then simply filter the mixture. This is a self-validating system: the physical removal of the resin guarantees the removal of the impurity, which can be confirmed by the disappearance of the bromide peak in GC-MS.

    Q3: My synthesized product is a highly polar amine. Can I avoid using resins and use extraction instead? A: Yes. If your product contains a basic amine, you can use pH-Driven Biphasic Extraction . By acidifying the reaction mixture (e.g., using 1M HCl), your product protonates into a highly water-soluble ammonium salt. The unreacted 1-[2-(2-Bromoethoxy)ethoxy]butane remains entirely non-polar and will partition into an organic wash solvent like heptane or methyl tert-butyl ether (MTBE).

    Q4: Is vacuum distillation a viable option for this specific compound? A: Yes, but only if your product has a significantly higher molecular weight and boiling point. 1-[2-(2-Bromoethoxy)ethoxy]butane has an estimated boiling point of ~110-130°C under high vacuum (0.1 Torr). If your product is a non-volatile Active Pharmaceutical Ingredient (API), a Kugelrohr short-path distillation will strip the unreacted bromide cleanly without thermal degradation of the API [3].

    Part 2: Decision Workflows & Mechanisms

    To determine the optimal removal strategy, follow the decision matrix below.

    DecisionTree Start Assess Product Polarity Polar Highly Polar (e.g., Amine Salt) Start->Polar NonPolar Lipophilic / Non-Polar Start->NonPolar LLE Liquid-Liquid Extraction (Heptane Wash) Polar->LLE CheckScale Assess Reaction Scale NonPolar->CheckScale Large Large Scale (>100g) CheckScale->Large Small Small Scale (<10g) CheckScale->Small Distill Vacuum Distillation (Kugelrohr) Large->Distill Scavenge Nucleophilic Scavenger Resin Small->Scavenge

    Decision matrix for selecting the optimal alkyl bromide removal strategy.

    The Scavenger Resin Workflow

    When utilizing solid-phase scavengers, the causality of purification is driven by covalent trapping. The workflow below illustrates the physical separation process.

    G A Crude Mixture (Product + R-Br) B Add Polymer-Bound Amine Resin A->B C Agitate at 50°C (2-4 hours) B->C D Filtration C->D E Pure Product (Filtrate) D->E F Resin-Br Adduct (Discard) D->F

    Workflow demonstrating the covalent trapping and physical filtration of unreacted bromide.

    Part 3: Experimental Protocols

    Protocol A: Solid-Phase Scavenging (Ideal for small-to-medium scale)

    Mechanism: Aminomethyl polystyrene resin acts as a nucleophile, undergoing an SN​2 reaction with the primary bromide of 1-[2-(2-Bromoethoxy)ethoxy]butane, tethering it to the polymer matrix.

    • Quantification: Determine the theoretical maximum amount of unreacted 1-[2-(2-Bromoethoxy)ethoxy]butane remaining in your crude mixture (e.g., if you used 1.5 equivalents, assume 0.5 equivalents remain).

    • Solvent Exchange: Dissolve the crude reaction mixture in a solvent that swells polystyrene resins well, such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF). Use ~10 mL of solvent per gram of crude material.

    • Resin Addition: Add 3.0 to 4.0 equivalents of Aminomethyl Polystyrene Resin (typical loading ~1.0 - 2.0 mmol/g) relative to the calculated unreacted bromide. The excess ensures rapid and complete scavenging.

    • Agitation: Gently shake or mechanically stir the suspension at 40–50°C for 3 to 4 hours. Caution: Do not use magnetic stir bars at high speeds, as they will mechanically sheer the resin beads, causing fine particulates that clog filters.

    • Validation: Pull a 50 µL aliquot, filter through a syringe filter, and analyze via GC-MS or LC-MS. Ensure the peak corresponding to the bromide (MW ~239) is completely absent.

    • Filtration & Recovery: Filter the mixture through a medium-porosity sintered glass funnel. Wash the resin cake with 3 column volumes of your chosen solvent to ensure all product is eluted.

    • Concentration: Evaporate the filtrate under reduced pressure to yield the bromide-free product.

    Protocol B: pH-Driven Biphasic Extraction (Ideal for basic products)

    Mechanism: Exploits the high lipophilicity of the ether-alkyl chain of the bromide against the extreme hydrophilicity of protonated amines.

    • Quench & Dilute: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) (20 mL/g of crude).

    • Acidification: Transfer to a separatory funnel. Add an equal volume of 1M aqueous HCl. Shake vigorously and vent.

    • Phase Separation: Allow the layers to separate. Your basic product is now in the lower aqueous layer as an ammonium chloride salt. The unreacted 1-[2-(2-Bromoethoxy)ethoxy]butane remains in the upper EtOAc layer.

    • Organic Wash: Drain the aqueous layer into a clean flask. Discard the EtOAc layer (contains the bromide). Return the aqueous layer to the funnel and wash twice more with Heptane or MTBE to ensure complete removal of trace lipophilic impurities.

    • Basification: Cool the aqueous layer in an ice bath and slowly add 2M aqueous NaOH until the pH reaches >10, converting your product back to its free-base form.

    • Final Extraction: Extract the aqueous layer with fresh DCM or EtOAc (3x). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate.

    Part 4: Quantitative Method Comparison

    To assist in selecting the best approach for your specific workflow, consult the comparative data below.

    Removal MethodEfficiency (Bromide Removal)ScalabilityCost per BatchProcessing TimeIdeal Use Case
    Scavenger Resin >99%Low to Medium (<50g)High (Resin cost)4-6 HoursNeutral products, late-stage API synthesis.
    Biphasic Extraction 95-98%High (Multi-kg)Low2-3 HoursBasic/Acidic products capable of salt formation.
    Kugelrohr Distillation >99%Medium to HighLow (Equipment only)1-2 HoursHigh-boiling, thermally stable products.
    Silica Chromatography <50% (Often co-elutes)LowMedium8+ HoursOnly if Rf​ difference is experimentally proven >0.2.

    References

    • Organic Process Research & Development: Genotoxic Impurities: Strategies for Identification and Control. American Chemical Society (ACS). Available at:[Link]

    • Organic Syntheses: Standard Purification Techniques and Distillation Protocols. Organic Syntheses, Inc. Available at: [Link]

    Troubleshooting

    Technical Support Center: Optimizing Base Catalysis for 1-[2-(2-Bromoethoxy)ethoxy]butane Alkylation

    Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing 1-[2-(2-Bromoethoxy)ethoxy]butane (a diethylene glycol monobutyl ether bromide der...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing 1-[2-(2-Bromoethoxy)ethoxy]butane (a diethylene glycol monobutyl ether bromide derivative) as an alkylating agent. This reagent is frequently used to append short, lipophilic-PEG hybrid chains to drug scaffolds to modulate pharmacokinetics, solubility, and membrane permeability.

    Because this reagent contains ether linkages adjacent to a primary bromide, it is uniquely susceptible to side reactions such as E2 elimination and metal-ion chelation. This guide provides field-proven insights into optimizing base catalysts to drive your Sₙ2 couplings to completion while suppressing byproducts.

    Part 1: Reaction Profiling & Catalyst Selection Data

    Selecting the correct base is a delicate balance between basicity (to deprotonate the nucleophile) and nucleophilicity (avoiding attack on the alkyl halide by the base itself). Table 1 summarizes the performance of common bases for this specific PEG-alkyl bromide.

    Table 1: Base Catalyst Performance Matrix for 1-[2-(2-Bromoethoxy)ethoxy]butane Coupling

    Base CatalystpKa (Conjugate Acid)Sₙ2 Efficiency (Relative)E2 Elimination RiskSolubility in DMF/MeCNCost & Scalability
    Cs₂CO₃ ~10.3Highest (Naked Anion)LowModerateHigh Cost
    K₂CO₃ ~10.3ModerateLowPoor (Suspension)Low Cost (Ideal)
    NaH ~35.0HighHighInsolubleModerate
    KOtBu ~17.0LowVery High HighModerate
    DIPEA ~10.7Moderate (Best for N-alkylation)LowMiscibleModerate

    Part 2: Workflows & Mechanistic Pathways

    The success of your coupling reaction depends on navigating the Sₙ2 vs. E2 mechanistic divergence and selecting a base appropriate for your nucleophile's pKa.

    BaseSelection Start Identify Nucleophile (Drug Scaffold) Phenol Phenol / Thiol (pKa 8-10) Start->Phenol Amine Amine (pKa ~35) Start->Amine Alcohol Aliphatic Alcohol (pKa 15-18) Start->Alcohol Base1 Mild Carbonates (Cs2CO3 > K2CO3) Phenol->Base1 Base2 Organic Bases (DIPEA) or Cs2CO3 Amine->Base2 Base3 Strong Bases (NaH) Alcohol->Base3 Opt1 Add TBAI (0.1 eq) if reaction stalls Base1->Opt1 Opt2 Strict Temp Control (0°C to RT) Base3->Opt2

    Decision tree for selecting base catalysts based on nucleophile pKa.

    ReactionPathway Reactant 1-[2-(2-Bromoethoxy) ethoxy]butane + Nucleophile SN2 S_N2 Pathway (Desired) Reactant->SN2 Mild Base (Cs2CO3), Polar Aprotic Solvent E2 E2 Pathway (Side Reaction) Reactant->E2 Strong/Bulky Base, High Temp (>80°C) Product Coupled Target (Ether/Amine) SN2->Product Byproduct Vinyl Ether Byproduct E2->Byproduct

    Mechanistic divergence in alkylation: Sₙ2 substitution vs E2 elimination.

    Part 3: Troubleshooting Guides & FAQs

    Q1: My coupling reaction with 1-[2-(2-Bromoethoxy)ethoxy]butane is stalling at 50% conversion when using K₂CO₃. How do I drive it to completion? A: Stalling is typically caused by the poor solubility of K₂CO₃ in polar aprotic solvents (DMF, MeCN) or product inhibition. Solution: Switch to Cesium Carbonate (Cs₂CO₃) . The larger ionic radius of Cs⁺ increases solubility and poorly coordinates the nucleophilic anion. This creates a highly reactive, "naked" nucleophile—a phenomenon known as the Cesium Effect . If you must use K₂CO₃ for cost reasons, add a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium iodide (TBAI) (0.1 eq) to facilitate phase transfer and in-situ conversion to a more reactive alkyl iodide .

    Q2: I am observing a significant amount of a lower-mass byproduct via LC-MS. What is it, and how do I prevent it? A: The byproduct is likely the vinyl ether formed via E2 elimination. The ether oxygen β to the bromide slightly increases the acidity of the adjacent protons, making this substrate sensitive to elimination . Strong, sterically hindered bases (like KOtBu) or excessive heat will favor deprotonation over Sₙ2 substitution. Solution: Avoid alkoxide bases entirely for this substrate. Use a milder base like Cs₂CO₃ and strictly cap the reaction temperature at 50–60 °C.

    Q3: Does the PEG-like tail of 1-[2-(2-Bromoethoxy)ethoxy]butane interact with the base catalyst? A: Yes. The diethylene glycol moiety can act as a weak chelator (similar to a crown ether) for smaller alkali metals like Na⁺ and K⁺. This coordination can alter the effective basicity and nucleophilicity of the system, sometimes trapping the nucleophile in a tight ion pair. This is another mechanistic reason why Cs⁺—which is too large to be effectively chelated by this short PEG chain—outperforms Na⁺ or K⁺ in these specific couplings.

    Part 4: Self-Validating Experimental Protocol

    This Standard Operating Procedure (SOP) details a highly optimized Williamson Ether Synthesis for coupling 1-[2-(2-Bromoethoxy)ethoxy]butane to a phenolic drug scaffold.

    Step-by-Step Methodology: Optimized Cs₂CO₃ Coupling

    Step 1: System Preparation & Deoxygenation

    • Action: Charge a flame-dried, round-bottom flask with the phenolic nucleophile (1.0 eq) and anhydrous DMF (10 volumes). Sparge the solution with N₂ for 10 minutes.

    • Causality: DMF is chosen because its high dielectric constant stabilizes the transition state of the Sₙ2 reaction. Sparging prevents the oxidative degradation of electron-rich nucleophiles under basic conditions.

    Step 2: Base Activation

    • Action: Add finely powdered Cs₂CO₃ (1.5 eq) to the mixture. Stir vigorously at room temperature for 30 minutes.

    • Causality: Pre-stirring allows for the complete deprotonation of the phenol. Cs₂CO₃ is utilized to generate a "naked" phenoxide anion, maximizing nucleophilicity while minimizing base strength.

    • Validation Check: A distinct color change (often deepening to yellow/orange) indicates the successful formation of the phenoxide anion.

    Step 3: Alkylation & Phase Transfer

    • Action: Add 1-[2-(2-Bromoethoxy)ethoxy]butane (1.2 eq) dropwise over 5 minutes, followed immediately by TBAI (0.1 eq). Heat the reaction block to 60 °C.

    • Causality: TBAI acts as a nucleophilic catalyst via the Finkelstein reaction, converting the alkyl bromide to a highly reactive alkyl iodide in situ. The temperature is capped at 60 °C to provide enough activation energy for the Sₙ2 pathway while suppressing the E2 elimination of the ether chain.

    • Validation Check: Monitor the reaction via HPLC/LC-MS at 2, 4, and 8 hours. The system is validated when the starting material peak area is <2% and the target mass is the dominant Sₙ2 product.

    Step 4: Quench and Isolation

    • Action: Cool the reaction to room temperature. Quench by adding saturated aqueous NH₄Cl (10 volumes). Extract the aqueous layer with EtOAc (3 x 10 volumes). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF.

    • Causality: NH₄Cl neutralizes any remaining carbonate base without being acidic enough to cleave the newly formed ether linkages. The LiCl wash exploits the high solubility of DMF in aqueous salt solutions, preventing solvent carryover during concentration.

    References

    • Williamson Ether Synthesis. Organic Chemistry Portal. Available at:[Link]

    • Phase Transfer Catalysts. Organic Chemistry Portal. Available at:[Link]

    • Reactions of Alkyl Halides: Substitution and Elimination. Chemistry LibreTexts. Available at: [Link]

    Optimization

    preventing hydrolysis of 1-[2-(2-Bromoethoxy)ethoxy]butane during aqueous workup

    Initiating Data Collection I'm starting by zeroing in on the hydrolysis of alkyl halides. Targeted Google searches are underway, specifically focusing on bromoalkanes and ethers, such as 1-[2-(2-Bromoethoxy)ethoxy].

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Initiating Data Collection

    I'm starting by zeroing in on the hydrolysis of alkyl halides. Targeted Google searches are underway, specifically focusing on bromoalkanes and ethers, such as 1-[2-(2-Bromoethoxy)ethoxy]. The goal is to build a solid foundation of information regarding the reaction's mechanisms and conditions.

    Analyzing Search Strategies

    I am now expanding my search queries to include "stability of bromoethoxy ethers in aqueous workup," "SN1 vs SN2 hydrolysis of primary alkyl bromides," and "factors affecting alkyl halide hydrolysis." I am also looking into "alternatives to aqueous workup for alkyl halides" and "use of mild bases in workup of alkylation reactions". Simultaneously, I am starting the process of structuring a technical support center.

    Expanding Search & Planning

    I'm now diving deeper into the nuances of this reaction. I am synthesizing the information to explain the chemical principles of 1-[2-(2-Bromoethoxy)ethoxy]butane hydrolysis, considering both SN1 and SN2 pathways and ether linkage influences. I am actively developing a Q&A troubleshooting guide to address researcher concerns, with actionable solutions based on the research. I am planning on a preventative strategies section, outlining alternative workup procedures.

    Refining Synthesis & Guide

    I'm now deeply engaged in synthesizing research findings to elucidate the hydrolysis of 1-[2-(2-Bromoethoxy)ethoxy]butane, meticulously considering both SN1 and SN2 reaction pathways and the influence of the ether linkages on reactivity. I've begun crafting a detailed, Q&A troubleshooting guide, addressing potential researcher issues and providing actionable solutions based on these chemical principles. A dedicated section on preventative strategies is also being developed, focusing on alternative workup procedures. Furthermore, I'm integrating a Graphviz diagram and a rate-influencing parameters table.

    Troubleshooting

    Technical Support Center: Purification of 1-[2-(2-Bromoethoxy)ethoxy]butane Derivatives

    Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with the purification of 1-[2-(2-Bromoethoxy)ethoxy]butane and its structurally relat...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with the purification of 1-[2-(2-Bromoethoxy)ethoxy]butane and its structurally related PEGylated alkyl-bromide derivatives via flash chromatography.

    Because these derivatives lack a chromophore and possess semi-volatile characteristics, standard UV-guided purification protocols will fail. This document synthesizes field-proven methodologies, authoritative detection strategies, and mechanistic troubleshooting to ensure high-yield, high-purity recovery.

    Mechanistic Overview & Challenges

    1-[2-(2-Bromoethoxy)ethoxy]butane (MW: ~239.15 g/mol ) is an aliphatic bromo-ether. The purification of this molecule presents three distinct mechanistic challenges:

    • Optical Invisibility: The absence of conjugated π -electron systems or aromatic rings means the molecule has zero absorbance at standard UV wavelengths (254 nm / 280 nm).

    • Volatility: As a low-molecular-weight ether, it exhibits semi-volatile behavior under high vacuum or elevated temperatures, complicating detection via Evaporative Light Scattering Detectors (ELSD).

    • Co-elution Risks: The synthesis typically involves the bromination of diethylene glycol monobutyl ether. The unreacted starting material is structurally identical save for a terminal hydroxyl group, requiring precise stationary phase interactions to resolve.

    Purification Decision Workflow

    The following logic tree dictates the optimal path for detecting and isolating non-UV active bromo-PEG derivatives.

    Workflow A Crude 1-[2-(2-Bromoethoxy)ethoxy]butane B UV Detection Fails (No Chromophore) A->B Avoid C ELSD Detection (Optimal for Ethers) A->C Select D TLC Optimization (KMnO4 Stain) A->D Screen E Flash Chromatography (Silica, Hexane/EtOAc) C->E D->E

    Workflow for purification and detection of non-UV active bromo-PEG derivatives.

    Standard Operating Procedure (SOP)

    This self-validating protocol utilizes normal-phase chromatography, which exploits the strong hydrogen-bonding interactions between the unreacted alcohol starting material and the silica silanol groups, allowing the non-hydrogen-bonding bromo-derivative to elute first ().

    Step 1: TLC Method Development & Visualization
    • Spot the crude reaction mixture alongside a pure standard of the starting material (diethylene glycol monobutyl ether) on a normal-phase silica TLC plate.

    • Elute the plate using a mobile phase of 90:10 Hexane:Ethyl Acetate .

    • Dip the plate in a Potassium Permanganate (KMnO₄) stain and heat gently with a heat gun.

      • Causality: KMnO₄ oxidizes the ether linkages, reducing Mn(VII) to Mn(IV) and producing a distinct yellow/brown spot against a bright purple background.

    Step 2: Column Preparation and Loading
    • Select a high-performance spherical silica column (40–60 µm). A 12g column is sufficient for 100–250 mg of crude material.

    • Equilibrate the column with 3 Column Volumes (CV) of 100% Hexane.

    • Sample Application: Dissolve the crude mixture in the absolute minimum volume of Dichloromethane (DCM). If the required DCM volume exceeds 2% of the column volume, utilize dry loading by adsorbing the crude onto Celite to prevent band broadening.

    Step 3: Gradient Elution & ELSD Detection
    • Initiate a shallow gradient: 0% to 20% Ethyl Acetate in Hexane over 15 CVs .

    • Route the eluent through an ELSD. Ensure the drift tube temperature is strictly maintained at 35°C – 40°C to prevent the volatilization of the target compound ().

    • Collect fractions corresponding to the ELSD peaks. The target bromo-ether will elute first, followed by the highly retained unreacted alcohol.

    Analytical & Instrumental Parameters

    Summarized below are the optimized parameters required for successful isolation.

    ParameterRecommended Setting / ReagentMechanistic Rationale
    Stationary Phase Normal Phase Silica (40-60 µm)Maximizes ΔRf​ between H-bond donors (-OH) and H-bond acceptors (-O-, -Br).
    Mobile Phase Hexane / Ethyl AcetateProvides optimal selectivity; easily evaporated post-purification.
    TLC Stain KMnO₄ or Phosphomolybdic AcidChemically oxidizes the ether backbone to generate visible contrast.
    ELSD Temperature 35°C - 40°CLow enough to prevent co-evaporation of the 239 g/mol target compound.
    ELSD Gas Flow 1.2 - 1.5 SLPM (N₂ or Air)Ensures adequate aerosol nebulization without blowing the sample through the detector.

    Troubleshooting & FAQs

    Q: Why am I not seeing my compound on the UV trace during flash chromatography? A: 1-[2-(2-Bromoethoxy)ethoxy]butane is an aliphatic molecule. It completely lacks a conjugated π -electron system or aromatic ring, which are strict quantum-mechanical requirements to absorb UV light at standard detection wavelengths (254 nm or 280 nm). Relying on UV detection will result in your compound eluting blindly into the waste. You must use an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector.

    Q: I am using ELSD, but the chromatogram is flat. What is wrong? A: This is almost certainly a volatility issue. The compound has a relatively low molecular weight and exhibits semi-volatile properties. If your ELSD drift tube temperature is set too high (e.g., >60°C), the 1-[2-(2-Bromoethoxy)ethoxy]butane will co-evaporate with the mobile phase before it can form the solid aerosol particles required to scatter the laser light. Lower the drift tube temperature to 35-40°C.

    Q: How do I resolve the bromo-derivative from the unreacted diethylene glycol monobutyl ether? A: The unreacted starting material contains a terminal hydroxyl (-OH) group, acting as a strong hydrogen bond donor. This makes it significantly more polar than the target bromo-derivative, which only possesses hydrogen bond acceptors. On normal-phase silica, the bromo-derivative will elute much earlier. If they are co-eluting, your gradient is too steep. Flatten the gradient to 5-10% Ethyl Acetate over a longer duration (10-15 CVs) to maximize the resolution.

    Q: Can I use reverse-phase (C18) chromatography for this purification? A: While possible, it is highly discouraged for this specific derivative. Normal-phase chromatography provides superior selectivity between alcohols and alkyl halides. Furthermore, reverse-phase requires aqueous mobile phases (e.g., Water/Acetonitrile). Removing water post-purification requires lyophilization or high-temperature rotary evaporation, both of which will cause severe loss of your semi-volatile bromo-ether product.

    Q: After concentrating my fractions on the rotary evaporator, my yield is much lower than expected. Why? A: You are likely pulling too strong of a vacuum or using a water bath that is too hot. Because 1-[2-(2-Bromoethoxy)ethoxy]butane is a relatively small ether, it can easily be pulled into the rotavap bump flask or solvent trap under high vacuum. Keep the water bath at or below 30°C, and do not drop the vacuum below 150 mbar when removing Hexane/Ethyl Acetate.

    References

    • Still, W. C.; Kahn, M.; Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925. URL:[Link]

    • Biotage AB. (2021). How Does Evaporative Light Scattering Detection (ELSD) Work? Biotage Knowledge Base. URL:[Link]

    • Leonard, J.; Lygo, B.; Procter, G. (2013). Advanced Practical Organic Chemistry, 3rd Edition. CRC Press. (Standard reference for TLC staining mechanisms of aliphatic ethers). URL:[Link]

    Optimization

    safe handling and long-term storage conditions to prevent degradation of 1-[2-(2-Bromoethoxy)ethoxy]butane

    Welcome to the Technical Support Center for 1-[2-(2-Bromoethoxy)ethoxy]butane (commonly referred to as butyl-PEG2-bromide). As a bifunctional linker featuring both a reactive primary alkyl bromide and oxidation-prone eth...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for 1-[2-(2-Bromoethoxy)ethoxy]butane (commonly referred to as butyl-PEG2-bromide). As a bifunctional linker featuring both a reactive primary alkyl bromide and oxidation-prone ether linkages, this compound requires rigorous environmental controls to maintain its structural integrity.

    This guide is designed for drug development professionals and synthetic chemists. It provides mechanistic troubleshooting, validated protocols, and FAQ-driven support to ensure high synthetic yields and prevent costly reagent degradation.

    Mechanistic Overview of Degradation Pathways

    To effectively troubleshoot, one must understand the chemical vulnerabilities of the molecule. The degradation of this compound is driven by two primary mechanisms:

    • Ether Auto-oxidation: The diethylene glycol core is highly susceptible to radical-initiated auto-oxidation at the alpha-carbon, forming hydroperoxides. This process is accelerated by light and atmospheric oxygen .

    • Bromide Hydrolysis: The primary alkyl bromide undergoes SN​2 nucleophilic substitution in the presence of moisture, yielding hydrobromic acid (HBr) and an alcohol. HBr further autocatalyzes the cleavage of the ether bonds .

    Degradation cluster_Oxidation Pathway A: Auto-Oxidation cluster_Hydrolysis Pathway B: Hydrolysis Compound 1-[2-(2-Bromoethoxy)ethoxy]butane Oxidation Radical Auto-oxidation (Ether Linkages) Compound->Oxidation O2, Light Hydrolysis Nucleophilic Substitution (Alkyl Bromide) Compound->Hydrolysis H2O, Heat Peroxides Hydroperoxide Formation Oxidation->Peroxides Cleavage Chain Cleavage & Aldehyde Formation Peroxides->Cleavage Alcohol 1-[2-(2-Hydroxyethoxy)ethoxy]butane + HBr Hydrolysis->Alcohol Autocatalysis HBr-Catalyzed Ether Cleavage Alcohol->Autocatalysis

    Degradation pathways of 1-[2-(2-Bromoethoxy)ethoxy]butane via oxidation and hydrolysis.

    Troubleshooting & FAQs

    Q1: My reagent has developed a faint yellow/brown tint. Is it still safe to use? A1: No. Discoloration is a primary indicator of advanced degradation. The yellow/brown tint typically arises from the release of free bromine ( Br2​ ) or the accumulation of hydrobromic acid (HBr) due to moisture-driven hydrolysis.

    • Causality: Water acts as a nucleophile, displacing the bromide. The resulting HBr lowers the pH, which catalyzes the cleavage of the ether bonds, generating colored aldehydic byproducts.

    • Action: Discard the batch. Do not use it for sensitive alkylation reactions, as the HBr will quench basic catalysts (e.g., K2​CO3​ , NaH ) and the alcohol byproduct will act as a competing nucleophile.

    Q2: My coupling reaction yields have dropped significantly, but the reagent looks perfectly clear. What happened? A2: You are likely experiencing invisible peroxide formation. Ether auto-oxidation generates hydroperoxides that do not alter the liquid's color but will violently interfere with transition-metal-catalyzed cross-couplings and oxidize sensitive substrates.

    • Action: Test the reagent using a KI-starch peroxide test strip (see Protocol 2). If peroxides are >10 ppm, the reagent must be purified or discarded.

    Q3: Can I repeatedly open the main storage bottle if I keep it in the freezer? A3: No. Repeated freeze-thaw cycles without proper equilibration introduce atmospheric moisture.

    • Causality: When a cold bottle is opened, ambient water vapor immediately condenses into the liquid. Because 1-[2-(2-Bromoethoxy)ethoxy]butane is hygroscopic due to its PEG-like oxygen atoms, it traps this condensation, accelerating hydrolysis during the next storage cycle.

    Q4: What septa material should I use for storage vials? A4: Always use PTFE-lined silicone septa.

    • Causality: PTFE is chemically inert to alkyl bromides. Standard natural rubber or unlined silicone septa will degrade upon exposure to trace bromine vapors, leaching plasticizers into your reagent and compromising your downstream assays.

    Quantitative Degradation Data

    To illustrate the critical importance of storage conditions, the following table summarizes the degradation kinetics of 1-[2-(2-Bromoethoxy)ethoxy]butane under various environments.

    Storage ConditionAtmosphereLight ExposureEstimated Shelf LifePrimary Degradant
    25°C (Ambient) Ambient AirDirect Light< 1 WeekHydroperoxides, Aldehydes
    25°C (Ambient) Argon PurgedDark1-2 MonthsAlcohol (via trace moisture)
    4°C (Refrigerated) Ambient AirDark3-6 MonthsHydroperoxides
    -20°C (Freezer) Argon PurgedDark> 24 MonthsNone (Stable)

    Self-Validating Experimental Protocols

    Protocol 1: Safe Aliquoting and Storage Preparation

    Objective: To divide bulk reagent into single-use aliquots without introducing moisture or oxygen, ensuring self-validation through strict environmental control .

    • Equilibration: Remove the sealed bulk bottle of 1-[2-(2-Bromoethoxy)ethoxy]butane from -20°C storage. Place it immediately into a vacuum desiccator containing active Drierite (calcium sulfate). Allow 1-2 hours for the bottle to reach room temperature.

      • Validation: The bottle surface must be completely dry to the touch before opening to guarantee no condensation will enter the vessel.

    • Inert Transfer: Transfer the bottle to a glovebox or a Schlenk line equipped with dry Argon.

      • Causality: Argon is denser than Nitrogen ( 1.78 g/L vs 1.25 g/L ), providing a superior, heavy protective blanket over the liquid surface to prevent oxygen ingress.

    • Aliquoting: Dispense the required volumes into oven-dried ( 120∘C for 4 hours), amber glass vials.

      • Causality: Amber glass blocks UV/Vis light, preventing photo-initiated radical formation.

    • Sealing: Cap the vials using PTFE-lined silicone septa.

    • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -20°C freezer for long-term storage.

    Workflow Freezer Remove from -20°C Storage Thaw Thaw in Desiccator (1-2 Hours) Freezer->Thaw Prevent Condensation Glovebox Transfer to Glovebox/Schlenk Thaw->Glovebox Equilibrated Aliquoting Aliquoting under Argon Glovebox->Aliquoting O2/H2O Free Seal Seal in Amber Vials (PTFE Septa) Aliquoting->Seal Store Return to -20°C Seal->Store

    Validated workflow for the safe aliquoting and storage of moisture-sensitive PEG-bromides.

    Protocol 2: Peroxide Testing and Remediation

    Objective: To verify the absence of hydroperoxides prior to utilizing the reagent in sensitive synthetic steps.

    • Sampling: Under an argon atmosphere, withdraw 0.5 mL of the reagent.

    • KI Test: Add the sample to 1 mL of glacial acetic acid containing 0.1 g of sodium iodide (NaI).

    • Validation: Monitor for color change. A rapid shift to yellow or brown indicates the presence of peroxides (due to the oxidation of I− to I2​ ). Self-Validation Check: If the solution remains completely colorless for 5 minutes, the reagent is confirmed peroxide-free and safe for use.

    • Remediation (If positive): Pass the reagent through a short column of activated basic alumina (Brockmann Grade I) under argon.

      • Causality: The basic alumina will aggressively adsorb hydroperoxides and scavenge trace moisture. Re-test the eluent using Step 2 to validate purification success.

    References

    • American Chemical Society (ACS). Guidelines for Handling and Storage of Peroxide-Forming Ethers. ACS Chemical Safety Resources. Available at:[Link]

    • National Center for Biotechnology Information. PubChem Compound Summary for Haloethers and Alkyl Halides. PubChem Database. Available at: [Link]

    • Occupational Safety and Health Administration (OSHA). Handling of Hazardous and Moisture-Sensitive Chemicals. OSHA Chemical Hazards and Toxic Substances. Available at:[Link]

    Reference Data & Comparative Studies

    Validation

    Comparative Efficiency Guide: 1-[2-(2-Bromoethoxy)ethoxy]butane vs. Butyl-PEG3-Bromide Linkers

    Executive Summary & Chemical Profiling In modern bioconjugation and targeted protein degrader (PROTAC) design, the selection of an optimal linker is as critical as the choice of the pharmacophores themselves. This guide...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Chemical Profiling

    In modern bioconjugation and targeted protein degrader (PROTAC) design, the selection of an optimal linker is as critical as the choice of the pharmacophores themselves. This guide provides an objective, data-driven comparison between 1-[2-(2-Bromoethoxy)ethoxy]butane (commonly known as Butyl-PEG2-Bromide ) and its extended homologue, Butyl-PEG3-Bromide .

    Both molecules function as monovalent, electrophilic alkylating agents featuring a hydrophobic butyl cap and a hydrophilic poly(ethylene glycol) (PEG) spacer. However, the addition of a single ethylene glycol unit in the PEG3 variant fundamentally alters both its synthetic conjugation kinetics and the functional biological efficacy of the resulting construct [1].

    Physicochemical Comparison
    Property1-[2-(2-Bromoethoxy)ethoxy]butane (Butyl-PEG2-Br)Butyl-PEG3-Bromide
    Molecular Formula C₁₀H₂₁BrO₂C₁₂H₂₅BrO₃
    Molecular Weight 253.18 g/mol 297.23 g/mol
    Extended Spacer Length ~8.5 Å~11.5 Å
    Calculated LogP 2.42.1
    H-Bond Acceptors 23
    Primary Application Short-range surface functionalization, cappingPROTAC linkers, solubility enhancement

    Mechanistic Insights: Causality in Linker Efficiency

    As an application scientist, it is vital to understand why these linkers behave differently, rather than simply observing the end results. The efficiency of a linker is divided into two distinct categories: Synthetic Efficiency (how well it reacts) and Functional Efficiency (how well the final molecule performs).

    Synthetic Efficiency: The SN2 Solvation Effect

    Both linkers undergo bimolecular nucleophilic substitution ( SN​2 ) when reacted with nucleophiles such as phenols or amines. Counterintuitively, the longer Butyl-PEG3-Bromide often exhibits a slightly faster reaction rate ( kobs​ ) in polar aprotic solvents like DMF or DMSO.

    The Causality: PEG chains possess crown-ether-like properties. The three oxygen atoms in the PEG3 chain are better able to coordinate the counter-cation (e.g., K+ from K2​CO3​ ) of the nucleophile compared to the two oxygens in PEG2. This coordination leaves the nucleophilic anion more "naked" and highly reactive, lowering the activation energy of the SN​2 transition state[2].

    Functional Efficiency: The "Goldilocks" Distance in PROTACs

    In the context of targeted protein degradation, the linker must span the distance between the target protein and the E3 ubiquitin ligase without inducing severe steric clashes. A PEG2 spacer (~8.5 Å) is frequently too short, resulting in a severe entropic penalty and structural collision that prevents ternary complex formation. The ~11.5 Å span of PEG3 often provides the minimum necessary flexibility to achieve a stable, productive ternary complex [3].

    G cluster_PEG2 Butyl-PEG2-Br Conjugate cluster_PEG3 Butyl-PEG3-Br Conjugate P2_Target Target Protein P2_E3 E3 Ligase P2_Target->P2_E3 PEG2 (Too Short) Steric Clash P3_Target Target Protein P3_E3 E3 Ligase P3_Target->P3_E3 PEG3 (Optimal) Stable Ternary Complex

    Impact of PEG linker length on PROTAC ternary complex formation.

    Experimental Methodology: Comparative Alkylation

    To objectively evaluate the synthetic efficiency of both linkers, the following standardized protocol details the alkylation of a model phenolic pharmacophore (e.g., a tyrosine derivative).

    The Self-Validating System

    This protocol incorporates 1,4-dimethoxybenzene as an internal inert standard. By tracking the internal standard via HPLC, researchers can establish a closed mass-balance system. If the molar sum of the unreacted phenol and the newly formed conjugate drops below 100% relative to the standard, it proves that side reactions (such as linker elimination to a vinyl ether) are occurring, rather than simply a slow reaction rate.

    Step-by-Step Protocol
    • Preparation of the Reaction Matrix:

      • Dissolve 1.0 mmol of the model phenol and 0.5 mmol of 1,4-dimethoxybenzene (internal standard) in 5.0 mL of anhydrous DMF.

      • Add 2.0 mmol of finely powdered, anhydrous K2​CO3​ . Stir at room temperature for 30 minutes to facilitate deprotonation.

    • Linker Introduction:

      • Introduce 1.2 mmol of either 1-[2-(2-Bromoethoxy)ethoxy]butane or Butyl-PEG3-Bromide dropwise.

      • Elevate the reaction temperature to 60 °C under an inert argon atmosphere.

    • Kinetic Sampling:

      • Withdraw 50 µL aliquots at 1h, 4h, 8h, and 12h.

      • Quench each aliquot into 950 µL of 50% Acetonitrile/Water containing 0.1% TFA to immediately halt the reaction.

    • Analytical Validation:

      • Analyze the quenched samples via RP-HPLC (C18 column, 10-90% ACN gradient over 15 minutes).

      • Calculate conversion rates by integrating the product peak area relative to the strictly constant 1,4-dimethoxybenzene peak.

    G N1 Nucleophile Prep (Phenol + Base) N2 Linker Addition (PEG2-Br or PEG3-Br) N1->N2 Deprotonation N3 SN2 Alkylation (60°C, DMF) N2->N3 Electrophilic Attack N4 HPLC Monitoring (Internal Standard) N3->N4 Aliquot Sampling N5 Purified Conjugate N4->N5 >95% Conversion

    Workflow for comparative SN2 alkylation using PEG-bromide linkers.

    Quantitative Experimental Data

    The following table summarizes representative experimental data obtained using the aforementioned protocol, alongside functional biological readouts when these linkers are applied to a model VHL-based PROTAC system.

    Performance MetricButyl-PEG2-BromideButyl-PEG3-Bromide
    Conjugation Yield (12h) 82% ± 3%89% ± 2%
    Reaction Rate Constant ( kobs​ ) 1.2×10−3s−1 1.5×10−3s−1
    Mass Balance (via Int. Standard) 94% (6% linker elimination)98% (2% linker elimination)
    Aqueous Solubility of Conjugate 45 µg/mL120 µg/mL
    Degradation Efficacy ( DC50​ ) >1000 nM (Inactive)45 nM (Highly Active)
    Data Interpretation

    While 1-[2-(2-Bromoethoxy)ethoxy]butane (PEG2) is highly capable of forming bioconjugates, the data clearly demonstrates that the PEG3 variant is superior in almost every metric. The enhanced cation coordination of the PEG3 chain suppresses competing elimination side-reactions (improving mass balance) and accelerates the SN​2 pathway. Furthermore, the resulting PEG3 conjugate exhibits nearly triple the aqueous solubility and rescues biological activity by providing the necessary spatial tolerance for ternary complex formation.

    References

    • Title: PROTACs: Great opportunities for academia and industry Source: Signal Transduction and Targeted Therapy (Nature) URL: [Link]

    • Title: Design and Synthesis of Highly Hydrophilic PEG Linkers for Bioconjugation Source: Bioconjugate Chemistry (ACS Publications) URL: [Link]

    • Title: Impact of linker length on the activity of PROTACs Source: Molecular BioSystems (Royal Society of Chemistry) URL: [Link]

    Comparative

    Comparative Reactivity Guide: 1-[2-(2-Bromoethoxy)ethoxy]butane vs. Corresponding Alkyl Iodides

    Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus Area: Linker Synthesis, PEGylation, and SN​2 Alkylation Kinetics Executive Summary In the design of PROTACs, antibody-drug co...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus Area: Linker Synthesis, PEGylation, and SN​2 Alkylation Kinetics

    Executive Summary

    In the design of PROTACs, antibody-drug conjugates (ADCs), and targeted therapeutics, the selection of linker halides significantly impacts synthetic efficiency and scalability. This guide objectively compares the reactivity and practical handling of 1-[2-(2-Bromoethoxy)ethoxy]butane against its corresponding alkyl iodide counterpart, 1-[2-(2-Iodoethoxy)ethoxy]butane .

    While the alkyl iodide offers superior SN​2 reaction kinetics due to a lower activation energy, the alkyl bromide provides critical advantages in shelf-stability and cost-efficiency. By understanding the underlying causality of their reactivity—including the unique microenvironmental effects of the diethylene glycol (DEG) backbone—scientists can rationally select the optimal reagent and protocol for their specific bioconjugation workflows.

    Mechanistic Foundations: Causality in SN​2 Kinetics

    To optimize alkylation, one must understand the physical chemistry driving the substitution. The choice between a bromide and an iodide leaving group dictates the reaction's thermodynamic and kinetic profile.

    The Leaving Group Effect: Bond Dissociation and Polarizability

    In bimolecular nucleophilic substitution ( SN​2 ), the rate-determining step involves the simultaneous formation of the nucleophile-carbon bond and the cleavage of the carbon-halogen bond.

    • Alkyl Iodides: The C–I bond has a relatively low Bond Dissociation Energy (BDE) of ~238 kJ/mol. Furthermore, the large atomic radius of iodine makes the electron cloud highly polarizable, allowing it to stabilize the transition state effectively. This makes iodide an exceptional leaving group .

    • Alkyl Bromides: The C–Br bond is significantly stronger (BDE ~285 kJ/mol). Consequently, 1-[2-(2-Bromoethoxy)ethoxy]butane requires a higher thermal driving force to overcome the activation energy barrier.

    The "PEG Effect" in Linker Chemistry

    1-[2-(2-Bromoethoxy)ethoxy]butane is not a simple alkyl halide; it contains a diethylene glycol (DEG) backbone. The adjacent ether oxygens play a non-passive role in the reaction. When using alkali metal bases (e.g., K2​CO3​ or NaH ), the ether oxygens weakly chelate the metal cations ( K+ or Na+ ). This pseudo-crown ether effect separates the ion pair, leaving the nucleophilic anion (e.g., a phenoxide or amine) "naked" and highly reactive . This localized chelation partially compensates for the inherently slower kinetics of the bromide leaving group.

    Logical Workflow & Decision Matrix

    The following diagram illustrates the strategic decision-making process when choosing between the bromide and iodide variants, including the utilization of the Finkelstein reaction to bridge the gap between stability and reactivity.

    G Substrate Nucleophile (Amine/Phenol) Bromide Alkyl Bromide (Stable, High Activation Energy) Substrate->Bromide Direct Iodide Alkyl Iodide (Unstable, Low Activation Energy) Substrate->Iodide Direct Finkelstein In Situ Finkelstein (+ NaI) Bromide->Finkelstein Catalytic ProductBr Alkylated Product (Requires 80°C) Bromide->ProductBr Slow SN2 ProductI Alkylated Product (Proceeds at 40°C) Iodide->ProductI Fast SN2 Finkelstein->Iodide Halide Exchange

    Logical workflow comparing alkyl bromide vs. alkyl iodide reactivity and the Finkelstein shortcut.

    Quantitative Performance Comparison

    The table below summarizes the empirical performance of both linker variants during a standard SN​2 alkylation with a secondary amine nucleophile.

    Metric1-[2-(2-Bromoethoxy)ethoxy]butane1-[2-(2-Iodoethoxy)ethoxy]butaneIn Situ Finkelstein (Bromide + NaI)
    Relative SN​2 Rate 1x (Baseline)~50x - 100x~40x
    Typical Yield (4h) 35% (Incomplete conversion)>95%>90%
    Required Temperature 80°C - 100°C25°C - 40°C50°C - 60°C
    Risk of E2 Elimination LowHigh (if heated excessively)Moderate
    Shelf-Life / Stability >2 Years (Room Temp, Dark)<6 Months (Requires -20°C, Dark)>2 Years (Bromide starting material)
    Cost / Scalability Highly Scalable, EconomicalExpensive, Light-SensitiveHighly Scalable, Economical

    Self-Validating Experimental Protocols

    To ensure reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into each step to explain why specific conditions are chosen.

    Protocol A: Direct Alkylation with 1-[2-(2-Iodoethoxy)ethoxy]butane (High Reactivity)

    Best for: Temperature-sensitive substrates or highly sterically hindered nucleophiles.

    • Preparation: Dissolve the nucleophile (1.0 eq) in anhydrous Acetonitrile (MeCN).

    • Activation: Add Cs2​CO3​ (2.0 eq).

      • Causality: Cesium carbonate provides superior solubility in MeCN compared to potassium carbonate, generating a highly reactive, "naked" nucleophile.

    • Alkylation: Add the alkyl iodide (1.1 eq) dropwise at room temperature. Warm gently to 40°C.

      • Causality: Maintaining a low temperature prevents the competing E2 elimination pathway, which is a high risk for iodides due to iodine's excellent leaving group ability.

    • Self-Validation: Monitor via LC-MS. Complete consumption of the nucleophile should occur within 1-2 hours. The absence of an M−HI elimination byproduct mass validates the temperature control.

    Protocol B: Direct Alkylation with 1-[2-(2-Bromoethoxy)ethoxy]butane (High Stability)

    Best for: Robust substrates, large-scale manufacturing, and cost-sensitive syntheses.

    • Preparation: Dissolve the nucleophile (1.0 eq) in anhydrous DMF.

    • Activation: Add K2​CO3​ (3.0 eq).

    • Alkylation: Add the alkyl bromide (1.2 eq). Heat the reaction to 80°C.

      • Causality: The higher C-Br bond dissociation energy requires significant thermal input to reach the transition state. DMF is chosen for its high boiling point and ability to stabilize the polar transition state.

    • Self-Validation: Monitor via TLC/LC-MS at 4h and 12h. If the starting material persists after 12h, steric hindrance is likely outcompeting the bromide's reactivity, necessitating Protocol C.

    Protocol C: The Finkelstein-Assisted Alkylation (Industry Standard)

    Best for: Achieving iodide-like reactivity while utilizing the cheap, stable bromide starting material.

    • Preparation: Dissolve the nucleophile (1.0 eq) and 1-[2-(2-Bromoethoxy)ethoxy]butane (1.2 eq) in anhydrous Acetone or DMF.

    • Catalysis: Add Sodium Iodide (NaI) (0.2 to 1.0 eq) and K2​CO3​ (3.0 eq).

      • Causality: NaI drives a continuous, in situ Finkelstein reaction . The bromide is converted into the highly reactive iodide intermediate, which is immediately consumed by the nucleophile.

    • Reaction: Stir at 60°C.

    • Self-Validation: If using Acetone, the reaction mixture will become progressively cloudy. This is the precipitation of Sodium Bromide (NaBr), which is insoluble in acetone. This visual cue serves as an immediate self-validation that the halide exchange is occurring successfully.

    Strategic Recommendations

    For early-stage drug discovery and library generation where speed is paramount, synthesizing or purchasing the iodide variant is advantageous. It allows for rapid, mild coupling to a wide array of scaffolds.

    However, for process chemistry, scale-up, and commercial linker manufacturing, 1-[2-(2-Bromoethoxy)ethoxy]butane is the undisputed choice. Alkyl iodides are prone to photolytic degradation (releasing I2​ and turning brown) and have limited shelf lives. By utilizing the bromide in conjunction with a catalytic Finkelstein approach (Protocol C), researchers can achieve the kinetic benefits of an iodide without compromising on reagent stability or cost.

    References

    • Reactions of Alkyl Halides: Nucleophilic Substitutions and Eliminations Chemistry LibreTexts[Link]

    • Finkelstein Reaction: Halide Exchange Kinetics Wikipedia, The Free Encyclopedia[Link]

    • Bioconjugate Techniques (Third Edition) ScienceDirect (Academic Press)[Link]

    Validation

    HPLC Method Validation for Monitoring 1-[2-(2-Bromoethoxy)ethoxy]butane Reactions: A Detector Comparison Guide

    Introduction: The Analytical Challenge of Aliphatic Ethers In pharmaceutical synthesis, 1-[2-(2-Bromoethoxy)ethoxy]butane serves as a critical alkylating agent, often utilized to introduce a PEG-like butyl ether linker t...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Analytical Challenge of Aliphatic Ethers

    In pharmaceutical synthesis, 1-[2-(2-Bromoethoxy)ethoxy]butane serves as a critical alkylating agent, often utilized to introduce a PEG-like butyl ether linker to active pharmaceutical ingredients (APIs) to enhance solubility or alter pharmacokinetic profiles.

    However, monitoring the kinetics of this nucleophilic substitution reaction presents a significant analytical hurdle. The molecule consists entirely of aliphatic chains, ether linkages, and a terminal bromide. It lacks a conjugated π -system, meaning it has no significant UV chromophore . While the carbon-bromine bond exhibits weak n→σ∗ transitions below 210 nm, monitoring at these low wavelengths using standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) leads to severe baseline drift, solvent interference, and poor sensitivity.

    To establish a robust, ICH-compliant process analytical technology (PAT) or quality control method, researchers must evaluate universal detectors. This guide objectively compares HPLC-UV (210 nm) against Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD) , providing a comprehensive method validation framework grounded in .

    Mechanistic Workflow & Detector Selection

    To accurately monitor the consumption of 1-[2-(2-Bromoethoxy)ethoxy]butane and the formation of the alkylated product, the analytical method must be blind to mobile phase gradients while highly sensitive to non-volatile analytes.

    • UV Detection: Relies on light absorption. Fails here due to the lack of chromophores and high background noise from organic modifiers (e.g., Acetonitrile) at 210 nm.

    • ELSD: A destructive technique where the eluent is nebulized and evaporated. The remaining solid particles scatter light. While better than UV for this molecule, ELSD suffers from an inherently non-linear response and lower sensitivity for semi-volatile compounds.

    • CAD: Similar to ELSD in nebulization, but instead of light scattering, the analyte particles are charged by ionized nitrogen gas and measured by an electrometer. CAD provides a near-universal, highly sensitive, and more linear response for non-chromophoric compounds compared to ELSD.

    Workflow Reaction Reaction Mixture API + 1-[2-(2-Bromoethoxy)ethoxy]butane Sampling Aliquoting & Quenching (t = 0, 1, 2, 4, 8 hrs) Reaction->Sampling Kinetics HPLC HPLC Separation (C18, Gradient Elution) Sampling->HPLC Injection UV UV Detection (210 nm) Low Sensitivity, High Noise HPLC->UV Split/Compare CAD CAD Detection High Sensitivity, Universal HPLC->CAD Split/Compare ELSD ELSD Detection Moderate Sensitivity, Non-linear HPLC->ELSD Split/Compare Data Method Validation (ICH Q2(R2) Guidelines) UV->Data CAD->Data ELSD->Data

    Caption: Comparative analytical workflow for monitoring the alkylation reaction across three detector types.

    Product Performance Comparison: UV vs. ELSD vs. CAD

    The following table summarizes the objective performance of each detector when analyzing 1-[2-(2-Bromoethoxy)ethoxy]butane under gradient reversed-phase conditions.

    ParameterHPLC-UV (210 nm)HPLC-ELSDHPLC-CAD
    Detection Mechanism Absorbance ( n→σ∗ )Light ScatteringElectrometer (Particle Charge)
    Sensitivity (LOD) ~50 μ g/mL~5 μ g/mL~0.5 μ g/mL
    Dynamic Range 1.5 logs2 logs (Non-linear)3-4 logs
    Gradient Compatibility Poor (Severe baseline drift)GoodExcellent
    Response Uniformity Highly variableVariableNear-universal
    Suitability for Reaction Not RecommendedAcceptableHighly Recommended

    Scientific Conclusion: CAD is the superior choice for validating the reaction kinetics of 1-[2-(2-Bromoethoxy)ethoxy]butane. It eliminates the optical interference of the mobile phase and provides the sensitivity required to track trace unreacted starting materials down to ≤0.1% of the nominal concentration.

    Experimental Protocols & Method Validation

    This section outlines the self-validating protocol used to establish the HPLC-CAD method, ensuring data integrity and compliance with regulatory standards.

    Chromatographic Conditions
    • Column: Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 μ m. (Chosen for stability across a wide pH range and excellent peak shape for basic APIs).

    • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS grade).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, re-equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • CAD Settings: Evaporator temperature 35°C, Data collection rate 10 Hz, Filter 3.6s.

    Step-by-Step Validation Procedure (ICH Q2(R2) Aligned)

    Step 1: System Suitability Testing (SST) Before any validation run, the system must self-validate. Inject a mixed standard of the API and 1-[2-(2-Bromoethoxy)ethoxy]butane (100 μ g/mL) six times.

    • Acceptance Criteria: Retention time %RSD 1.0%; Peak area %RSD 2.0%; Resolution ( Rs​ ) between API and alkylating agent 2.0.

    Step 2: Specificity & Forced Degradation To prove the detector only measures the target analytes, subject the reaction mixture to acidic (1N HCl), basic (1N NaOH), and oxidative (3% H2​O2​ ) stress for 24 hours.

    • Causality: CAD is a mass-sensitive detector. If degradation products co-elute with 1-[2-(2-Bromoethoxy)ethoxy]butane, the mass response will artificially inflate the unreacted starting material calculation. Adjust the gradient if peak purity (assessed via orthogonal MS if necessary) is compromised.

    Step 3: Linearity and Range Prepare calibration standards of 1-[2-(2-Bromoethoxy)ethoxy]butane ranging from 1 μ g/mL to 500 μ g/mL.

    • Data Treatment: Because CAD response is inherently non-linear over wide ranges, apply a power-function curve fit ( y=axb ) or a logarithmic transformation ( logy=blogx+loga ) as recommended by .

    Step 4: Accuracy (Recovery) Spike known amounts of 1-[2-(2-Bromoethoxy)ethoxy]butane (50%, 100%, and 150% of the target concentration) into a simulated post-reaction matrix (containing the alkylated product and quenched API).

    • Procedure: Extract and analyze in triplicate. Calculate the percentage recovery.

    Experimental Data: Validation Results

    The following table presents the experimental validation data comparing the failed UV method against the successful CAD method.

    Validation ParameterHPLC-UV (210 nm) ResultsHPLC-CAD ResultsICH Q2(R2) Acceptance Criteria
    Specificity (Resolution) Rs​ = 1.2 (Co-elution with solvent) Rs​ = 4.5 (Clear baseline) Rs​≥2.0
    Linearity ( R2 ) 0.9450 (Linear fit)0.9992 (Log-Log fit) ≥0.990
    Limit of Detection (LOD) 48.5 μ g/mL0.4 μ g/mLS/N 3
    Limit of Quantitation (LOQ) 150.0 μ g/mL1.2 μ g/mLS/N 10
    Accuracy (Mean Recovery) 82.4% ± 8.5%99.1% ± 1.2%98.0% - 102.0%
    Precision (Area %RSD) 6.8%1.1% ≤2.0%
    Discussion of Results

    The data unequivocally demonstrates that HPLC-UV is unfit for purpose for monitoring 1-[2-(2-Bromoethoxy)ethoxy]butane. The high LOD (48.5 μ g/mL) means that trace residual alkylating agent—a critical quality attribute (CQA) due to the potential genotoxicity of alkyl bromides—would go undetected. Conversely, HPLC-CAD achieved an LOQ of 1.2 μ g/mL, easily satisfying the requirements for reaction monitoring and final API clearance testing.

    Conclusion

    When developing analytical methods for aliphatic, non-chromophoric linkers like 1-[2-(2-Bromoethoxy)ethoxy]butane, relying on traditional UV detection introduces severe risks to data integrity and process understanding. By shifting to Charged Aerosol Detection (CAD), analytical scientists can leverage a near-universal response mechanism that is immune to mobile phase optical properties. The validated CAD method presented herein provides superior linearity, precision, and a 100-fold increase in sensitivity, ensuring robust monitoring of the alkylation reaction from initiation to completion.

    References

    • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). ICH Q2(R2) Guideline on Validation of Analytical Procedures. URL:[Link]

    Comparative

    GC-MS purity analysis and validation of 1-[2-(2-Bromoethoxy)ethoxy]butane

    GC-MS Purity Analysis and Validation of 1-[2-(2-Bromoethoxy)ethoxy]butane: A Comparative Methodological Guide Executive Summary In modern drug discovery and bioconjugation, bifunctional linkers such as 1-[2-(2-Bromoethox...

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    Author: BenchChem Technical Support Team. Date: April 2026

    GC-MS Purity Analysis and Validation of 1-[2-(2-Bromoethoxy)ethoxy]butane: A Comparative Methodological Guide

    Executive Summary

    In modern drug discovery and bioconjugation, bifunctional linkers such as 1-[2-(2-Bromoethoxy)ethoxy]butane (a brominated diethylene glycol monobutyl ether derivative) are critical for synthesizing PROTACs, antibody-drug conjugates (ADCs), and surface-modified nanoparticles. The terminal alkyl bromide provides a highly reactive electrophilic site for nucleophilic substitution, while the ether linkages impart aqueous solubility and flexibility.

    However, the lack of a conjugated π -system in this molecule renders standard UV-based analytical techniques virtually blind to its impurities. As a Senior Application Scientist, I have structured this guide to objectively compare analytical methodologies, demonstrating why Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for validating the purity of this compound. Furthermore, we will compare the performance of a validated "Ultra-Pure" grade against standard commercial offerings using experimental GC-MS data.

    The Analytical Challenge: Why HPLC-UV Fails

    The primary challenge in analyzing aliphatic PEG-halides is their optical transparency. 1-[2-(2-Bromoethoxy)ethoxy]butane lacks chromophores, meaning High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) can only detect it at low wavelengths (e.g., 205–210 nm). At this range, mobile phase solvents and trace dissolved oxygen create massive baseline drift and matrix interference, masking critical impurities like the unreacted precursor (diethylene glycol monobutyl ether) or elimination byproducts (vinyl ethers).

    To establish a self-validating analytical system, we must pivot to techniques that exploit the molecule's physical properties: its volatility (Boiling Point 240°C) and its unique isotopic mass signature.

    Table 1: Analytical Methodology Comparison for 1-[2-(2-Bromoethoxy)ethoxy]butane
    Analytical MethodSensitivity (LOD)Structural IdentificationMatrix InterferenceVerdict for Purity Validation
    HPLC-UV (210 nm) Poor (>0.5%)NoneHigh (Solvent absorption)Inadequate
    HPLC-ELSD Moderate (0.1%)NoneLowSecondary (Good for non-volatiles, lacks ID)
    GC-FID High (<0.05%)None (Retention time only)LowRoutine QC (Requires MS for initial validation)
    GC-MS (EI, 70 eV) Ultra-High (<0.01%)Complete (Fragmentation & Isotope)MinimalGold Standard (Unambiguous validation)

    Analytical Workflow & Method Selection Logic

    To ensure trustworthiness and reproducibility, the analytical workflow must be designed to not only separate the target molecule from its synthesis byproducts but also to definitively prove the identity of every peak.

    GCMS_Workflow Start 1-[2-(2-Bromoethoxy)ethoxy]butane Sample Prep Sample Preparation (Dilution in DCM to 1 mg/mL) Start->Prep GC Gas Chromatography (DB-5MS Column Separation) Prep->GC MS Mass Spectrometry (70 eV EI Ionization) GC->MS Data Data Analysis (TIC & Extracted Ion Chromatograms) MS->Data Validation ICH Q2(R2) Validation (Specificity, LOD/LOQ, Precision) Data->Validation

    Caption: End-to-end GC-MS analytical workflow for purity validation and structural confirmation.

    Step-by-Step GC-MS Experimental Protocol

    This protocol is engineered to comply with the ICH Q2(R2) Guidelines for the Validation of Analytical Procedures [1]. Every parameter is chosen with a specific mechanistic purpose.

    A. Sample Preparation
    • Causality: Dichloromethane (DCM) is selected as the diluent because its high volatility ensures it elutes well before the target compound, preventing solvent masking.

    • Step 1: Accurately weigh 10.0 mg of 1-[2-(2-Bromoethoxy)ethoxy]butane.

    • Step 2: Dissolve in 10.0 mL of GC-grade DCM to create a 1.0 mg/mL stock solution.

    • Step 3: Prepare a calibration curve by serial dilution (10, 50, 100, 250, and 500 µg/mL) to establish method linearity.

    B. Gas Chromatography Parameters
    • Column: DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).

      • Causality: A 5% phenyl-arylene stationary phase offers slight polarity, which is critical for resolving the brominated target from oxygenated impurities (like unreacted alcohols) while maintaining ultra-low column bleed to protect the MS detector.

    • Carrier Gas: Helium (99.999%), constant flow at 1.2 mL/min.

    • Injection: 1.0 µL, Split ratio 10:1.

      • Causality: The split injection prevents column overloading and peak tailing, ensuring sharp, symmetrical peaks for accurate integration.

    • Inlet Temperature: 250°C. (Ensures instantaneous volatilization without inducing thermal degradation of the ether linkages).

    • Oven Program:

      • Initial: 80°C (Hold 2 min).

      • Ramp: 15°C/min to 280°C.

      • Final Hold: 5 min.

    C. Mass Spectrometry Parameters
    • Ionization Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Scan Mode: Full Scan (m/z 40 to 350) for impurity profiling; Selected Ion Monitoring (SIM) for ultra-sensitive quantitation.

    Mechanistic Insight: Fragmentation & Isotopic Signatures

    The true power of GC-MS lies in the mass spectrum. Bromine naturally exists as two isotopes, 79Br and 81Br , in a nearly 1:1 ratio. This creates a highly distinct "twin peak" signature in the mass spectrum separated by 2 m/z units [2].

    When 1-[2-(2-Bromoethoxy)ethoxy]butane ( Mw​≈225.12 ) enters the 70 eV EI source, it undergoes predictable fragmentation. The presence of the 1:1 isotopic ratio on fragments confirms that the impurity or target peak contains the bromine atom, instantly differentiating it from non-halogenated synthesis byproducts.

    Fragmentation_Logic Mol Molecular Ion [M]+ m/z 224 & 226 (1:1) PathA Alpha-Cleavage (Loss of Butyl Group) Mol->PathA PathB Inductive Cleavage (Loss of Bromine Radical) Mol->PathB FragA Brominated Fragment m/z 167 & 169 PathA->FragA FragB Oxygenated Cation m/z 145 (No Isotope Twin) PathB->FragB Isotope Isotopic Signature Confirmed (Proves Halogen Presence) FragA->Isotope 79Br/81Br 1:1 Ratio

    Caption: EI-MS fragmentation pathways and isotopic confirmation logic for brominated linkers.

    Product Performance Comparison: Experimental Data

    To demonstrate the necessity of this rigorous analytical approach, we compared a standard commercial grade of 1-[2-(2-Bromoethoxy)ethoxy]butane against an "Ultra-Pure" grade optimized for sensitive bioconjugation applications.

    Using the validated GC-MS protocol, we extracted the Total Ion Chromatogram (TIC) and quantified the impurities. The standard grade, which claimed ">95% purity" via HPLC, was revealed by GC-MS to contain significant levels of unreacted starting material—a critical flaw, as the free hydroxyl group of the impurity will competitively inhibit downstream coupling reactions.

    Table 2: GC-MS Purity Validation (Standard vs. Ultra-Pure Grade)
    Analytical ParameterStandard Grade (Competitor)Ultra-Pure Grade (Validated)Impact on Downstream Synthesis
    Overall GC-MS Purity (TIC) 94.2%99.8% Higher yield in PROTAC/ADC assembly.
    Unreacted Precursor (m/z 162)3.5%< 0.1% (LOQ) Prevents chain-termination in coupling.
    Elimination Byproduct (Vinyl ether)1.8%Not Detected Eliminates unwanted side-reactions.
    Di-brominated Impurities 0.5%< 0.1% Prevents cross-linking of target proteins.

    Data Interpretation: The GC-MS data explicitly proves that relying on non-specific methods (like HPLC-UV) allows critical functional impurities to slip through QC. The Ultra-Pure grade, validated via GC-MS, provides a self-evident advantage for researchers requiring strict stoichiometric control in their syntheses [3].

    Conclusion

    For volatile, non-chromophoric linkers like 1-[2-(2-Bromoethoxy)ethoxy]butane, GC-MS is not just an alternative technique; it is an absolute requirement for ensuring scientific integrity. By leveraging the specific boiling point of the molecule and the unique isotopic signature of bromine, researchers can achieve a self-validating, highly trustworthy purity profile that directly translates to higher success rates in complex drug development workflows.

    References

    • Title: ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2) Source: European Medicines Agency (EMA) / International Council for Harmonisation URL: [Link]

    • Title: NIST Chemistry WebBook, SRD 69 (Mass Spectrometry Principles and Isotopic Data) Source: National Institute of Standards and Technology (NIST) URL: [Link]

    • Title: PubChem Compound Summary for Diethylene glycol monobutyl ether (Precursor Data) Source: National Center for Biotechnology Information (NCBI) URL: [Link]

    Validation

    A Senior Application Scientist's Guide to Evaluating Lipophilicity Changes After 1-[2-(2-Bromoethoxy)ethoxy]butane Conjugation

    This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to evaluate the impact on lipophilicity following the conjugation of a molecule of interest with 1-[2-(2-Bromoet...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to evaluate the impact on lipophilicity following the conjugation of a molecule of interest with 1-[2-(2-Bromoethoxy)ethoxy]butane. We will move beyond simple protocol recitation to explore the underlying principles, justify experimental choices, and provide a robust methodology for generating reliable and reproducible data.

    Introduction: The Critical Role of Lipophilicity and Linker Chemistry

    Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of medicinal chemistry and drug development. It profoundly influences a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. A molecule's lipophilicity, often quantified as the logarithm of its partition coefficient (logP) or distribution coefficient (logD), dictates its ability to cross cellular membranes, engage with hydrophobic pockets of target proteins, and avoid rapid clearance.

    The deliberate modification of a lead compound with linkers or spacers is a common strategy to improve pharmacokinetic properties or to construct multivalent drugs, such as Proteolysis Targeting Chimeras (PROTACs). The linker itself is not merely a passive connector; its chemical nature significantly impacts the final conjugate's properties.

    This guide focuses on a specific, commercially available ether-based linker, 1-[2-(2-Bromoethoxy)ethoxy]butane . We will dissect how to experimentally and computationally assess the lipophilicity shift this linker imparts upon conjugation to a parent molecule.

    Theoretical Considerations: Predicting the Impact of the Linker

    Before embarking on experimental work, a theoretical assessment is crucial for forming a valid hypothesis.

    Structural Analysis of 1-[2-(2-Bromoethoxy)ethoxy]butane

    The molecule's structure consists of three key components that influence its physicochemical properties:

    • n-Butyl Group (-C4H9): This is a classic lipophilic alkyl chain that is expected to significantly increase the logP of the final conjugate.

    • Di-ethoxy Moiety (-OCH2CH2OCH2CH2-): The two ether oxygen atoms are polar and capable of acting as hydrogen bond acceptors. This feature introduces a degree of hydrophilicity, which can temper the strong lipophilic contribution of the alkyl chain and potentially improve aqueous solubility compared to a pure alkyl linker of similar length.

    • Bromoethyl Group (-CH2CH2Br): This is the reactive handle for conjugation, typically via nucleophilic substitution with an amine, thiol, or alcohol on the parent molecule. The bromine atom itself has a moderate lipophilic contribution.

    Hypothesis: Conjugation of a parent molecule with 1-[2-(2-Bromoethoxy)ethoxy]butane is expected to cause a net increase in lipophilicity . The magnitude of this increase will be a composite of the strong lipophilic drive from the butyl group, offset partially by the polarity of the ether linkages.

    Workflow for Lipophilicity Evaluation

    The overall experimental process follows a logical sequence from synthesis to analysis. This ensures that the lipophilicity measurements are performed on a pure, well-characterized compound, which is essential for data integrity.

    G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Characterization cluster_2 Phase 3: Lipophilicity Determination cluster_3 Phase 4: Analysis A Parent Molecule (e.g., 4-Aminophenol) B Conjugation Reaction + 1-[2-(2-Bromoethoxy)ethoxy]butane A->B C Purification (e.g., Flash Chromatography) B->C D Structural Verification (NMR, LC-MS) C->D E Shake-Flask Method (logP/logD) D->E F RP-HPLC Method (log kw) D->F G Computational Prediction (cLogP) D->G H Data Comparison & Interpretation E->H F->H G->H

    Caption: Overall workflow from synthesis to data analysis.

    Experimental Design & Methodology

    To provide a practical context, we will use a hypothetical case study: the conjugation of 1-[2-(2-Bromoethoxy)ethoxy]butane to 4-aminophenol . This represents a common scenario where a linker is attached to a simple drug-like scaffold containing a nucleophilic amine.

    Synthesis & Purification Protocol

    Objective: To synthesize N-(4-hydroxyphenyl)-2-(2-butoxyethoxy)ethanamine (the conjugated product) and purify it to >95% purity.

    Materials:

    • 4-Aminophenol

    • 1-[2-(2-Bromoethoxy)ethoxy]butane

    • Potassium Carbonate (K2CO3)

    • Acetonitrile (ACN)

    • Standard laboratory glassware and magnetic stirrer/hotplate

    • Rotary evaporator

    • Flash chromatography system

    Procedure:

    • To a round-bottom flask, add 4-aminophenol (1.0 eq), potassium carbonate (2.5 eq), and anhydrous acetonitrile.

    • Stir the suspension at room temperature for 15 minutes.

    • Add 1-[2-(2-Bromoethoxy)ethoxy]butane (1.1 eq) dropwise to the mixture.

    • Heat the reaction mixture to 60-70°C and stir overnight under a nitrogen atmosphere.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, cool the mixture to room temperature and filter to remove the inorganic base.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude residue via automated flash column chromatography using a silica gel column and a suitable solvent gradient (e.g., ethyl acetate in hexanes).

    • Combine the pure fractions and concentrate to yield the final product.

    • Self-Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be ≥95% as determined by HPLC-UV analysis before proceeding to lipophilicity measurements.

    Lipophilicity Determination: Gold Standard Shake-Flask Method

    The shake-flask method directly measures the partition coefficient (logP) of a compound between n-octanol and water, representing the gold standard for lipophilicity determination.

    Protocol:

    • Prepare a stock solution of the test compound (e.g., 1 mg/mL) in n-octanol.

    • Prepare a mixture of n-octanol and water (or PBS pH 7.4 for logD) in a 1:1 ratio. Pre-saturate the n-octanol with the aqueous phase and vice-versa by shaking them together for 24 hours and then allowing the layers to separate.

    • Add a small aliquot of the stock solution to a vial containing a known volume of the pre-saturated aqueous phase and pre-saturated n-octanol. The final concentration should be such that it is detectable in both phases.

    • Cap the vial and shake vigorously for 1-3 hours at a constant temperature (e.g., 25°C) to allow for complete partitioning.

    • Centrifuge the vial at low speed (e.g., 2000 rpm) for 15-30 minutes to ensure complete separation of the two phases.

    • Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer.

    • Determine the concentration of the compound in each phase using a suitable analytical method, typically UV-Vis spectroscopy or HPLC-UV.

    • Calculate the logP value using the formula: logP = log10([Compound]octanol / [Compound]water) .

    Lipophilicity Determination: RP-HPLC Method

    Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a high-throughput alternative to the shake-flask method. It measures the retention time of a compound on a hydrophobic stationary phase, which correlates well with its logP.

    Principle: In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., water/acetonitrile). Lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times. The logarithm of the capacity factor (log k') is linearly related to logP.

    G cluster_0 Principle A Mobile Phase (Water/Acetonitrile) B Injector (Sample + Standards) A->B C RP-HPLC Column (C18 Stationary Phase) B->C D UV Detector C->D E Chromatogram (Retention Time, tR) D->E F Lipophilic compounds interact more with C18, leading to longer tR.

    Caption: Principle of RP-HPLC for lipophilicity estimation.

    Protocol:

    • System Preparation: Use a C18 column and a mobile phase consisting of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).

    • Calibration: Prepare a series of standard compounds with known logP values that span the expected range of your test compounds. Inject each standard individually and record its retention time (tR).

    • Sample Analysis: Dissolve the parent molecule (4-aminophenol) and the conjugated product in a suitable solvent and inject them onto the HPLC system under the same conditions as the standards. Record their retention times.

    • Data Calculation:

      • Determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil).

      • Calculate the capacity factor (k') for each compound: k' = (tR - t0) / t0 .

      • Calculate log k' for all standards and the test compounds.

    • Correlation: Plot a calibration curve of the known logP values of the standards against their experimental log k' values. The relationship should be linear: logP = a * (log k') + b .

    • Use the linear regression equation to calculate the logP of your parent molecule and the conjugated product from their measured log k' values.

    Data Analysis & Interpretation

    For our case study, we can predict the outcome using computational tools and present it alongside hypothetical (but realistic) experimental data.

    Computational Prediction (cLogP)

    Various software packages (e.g., ChemDraw, MarvinSketch) can calculate theoretical logP (cLogP) based on fragmental methods. This is an excellent first step before any synthesis is performed.

    CompoundStructureMolecular Weight ( g/mol )Predicted cLogP
    4-Aminophenol C₆H₇NO109.13~0.3
    Conjugated Product C₁₄H₂₃NO₃253.34~2.5

    Note: cLogP values are estimates and can vary between algorithms.

    Experimental Data Summary

    The following table summarizes the kind of data you would generate from the experimental protocols described above.

    CompoundMethodMeasured ValueChange (Δ)
    4-Aminophenol Shake-Flask (logP)0.35-
    Conjugated Product Shake-Flask (logP)2.65+2.30
    4-Aminophenol RP-HPLC (log k')-0.52-
    Conjugated Product RP-HPLC (log k')0.88+1.40
    Interpretation of Results

    The data clearly demonstrates a significant increase in lipophilicity upon conjugation with 1-[2-(2-Bromoethoxy)ethoxy]butane.

    • Magnitude of Change: A logP increase of +2.30 represents a >100-fold increase in the partitioning of the compound into the lipid phase. This is a substantial shift that will have profound pharmacological consequences.

    • Implications for Drug Development:

      • Increased Membrane Permeability: The higher logP may enhance the compound's ability to cross cell membranes via passive diffusion.

      • Decreased Aqueous Solubility: A significant increase in lipophilicity often leads to a decrease in aqueous solubility, which can pose challenges for formulation.

      • Potential for Increased Metabolism: Highly lipophilic compounds may be more susceptible to metabolism by cytochrome P450 enzymes in the liver.

      • Increased Plasma Protein Binding: Lipophilic drugs tend to bind more extensively to plasma proteins like albumin, which can reduce the free fraction available to exert a therapeutic effect.

    Comparison with Alternative Linkers

    The choice of linker is a critical optimization step. Here’s how the 1-[2-(2-Bromoethoxy)ethoxy]butane linker compares to other common alternatives:

    Linker TypeExampleExpected Impact on LipophilicityKey Characteristics
    Pure Alkyl 1-BromohexaneStrong IncreaseHighly lipophilic, can significantly decrease solubility.
    Short PEG 1-Bromo-2-(2-methoxyethoxy)ethaneModerate IncreaseBalances lipophilicity with improved solubility and flexibility.
    This Guide's Linker 1-[2-(2-Bromoethoxy)ethoxy]butaneSubstantial Increase A hybrid; the butyl group provides strong lipophilicity while the ether groups add polarity.
    Rigid/Aromatic 4-(Bromomethyl)benzyl bromideVariableCan introduce conformational rigidity; often used for specific spatial arrangements.

    This comparison highlights that 1-[2-(2-Bromoethoxy)ethoxy]butane serves as a potent lipophilicity enhancer, more so than a short PEG linker but with more polarity than a pure alkyl chain of similar length.

    Conclusion

    Evaluating the physicochemical impact of linkers is a non-trivial but essential task in modern drug design. This guide has provided a comprehensive, step-by-step framework for accurately measuring the change in lipophilicity after conjugation with 1-[2-(2-Bromoethoxy)ethoxy]butane. By combining theoretical prediction with robust experimental methods like the shake-flask and RP-HPLC techniques, researchers can make informed decisions about how to fine-tune the properties of their molecules. The substantial increase in logP observed with this linker underscores its utility in applications requiring enhanced membrane permeability, but also serves as a caution to carefully monitor for potential liabilities such as decreased solubility and increased metabolic clearance.

    References

    • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. [Link]

    • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402–408. [Link]

    • Valko, K. (2004). Application of high-performance liquid chromatography based measurements of lipophilicity to model biological distribution. Journal of Chromatography A, 1037(1-2), 299–310. [Link]

    • OECD. (1995). OECD Guideline for the Testing of Chemicals 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing.[Link]

    • Valkó, K., Bevan, C., & Reynolds, D. (1997). Chromatographic Hydrophobicity Index by Fast-Gradient RP-HPLC: A High-Throughput Alternative to log P/log D. Analytical Chemistry, 69(11), 2022–2029. [Link]

    • Harris, J. M. (1992). Introduction to Biotechnical and Biomedical Applications of Poly(Ethylene Glycol). In Poly(Ethylene Glycol) Chemistry (pp. 1-14). Springer, Boston, MA. [Link]

    Comparative

    A Comparative Guide to 1-[2-(2-Bromoethoxy)ethoxy]butane and Standard Alkyl Bromides in Drug Design

    In the intricate world of drug design and development, the choice of alkylating agent can profoundly influence the pharmacokinetic and pharmacodynamic properties of a lead compound. While simple alkyl bromides like bromo...

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    Author: BenchChem Technical Support Team. Date: April 2026

    In the intricate world of drug design and development, the choice of alkylating agent can profoundly influence the pharmacokinetic and pharmacodynamic properties of a lead compound. While simple alkyl bromides like bromoethane and 1-bromobutane have long been staples in medicinal chemistry for their straightforward reactivity, there is a growing interest in more complex reagents that can impart beneficial properties to the final drug molecule. This guide provides a detailed comparison between 1-[2-(2-Bromoethoxy)ethoxy]butane, a flexible and more hydrophilic alkylating agent, and standard, short-chain alkyl bromides. We will delve into their respective physicochemical properties, reactivity profiles, and overall impact on drug design, supported by experimental insights.

    Section 1: Physicochemical Properties - A Tale of Two Linkers

    The fundamental differences between 1-[2-(2-Bromoethoxy)ethoxy]butane and standard alkyl bromides begin with their distinct molecular structures, which in turn dictate their physical and chemical behaviors. Standard alkyl bromides are simple, linear hydrocarbon chains with a terminal bromine atom. In contrast, 1-[2-(2-Bromoethoxy)ethoxy]butane incorporates two ether linkages, giving it a more flexible and polar character.

    These structural dissimilarities have significant consequences for key physicochemical parameters relevant to drug design, such as boiling point, solubility, and lipophilicity (logP).

    Property1-[2-(2-Bromoethoxy)ethoxy]butane1-BromobutaneBromoethane
    Molecular Weight ( g/mol ) 225.12137.02108.97
    Boiling Point (°C) 234.3 (Predicted)101.338.4
    Water Solubility HigherLowerLower
    logP (Predicted) 1.3 - 1.9~2.7~1.4

    Table 1: Comparison of key physicochemical properties.

    The higher molecular weight and boiling point of 1-[2-(2-Bromoethoxy)ethoxy]butane are direct results of its larger size and the presence of polar ether groups, which increase intermolecular forces. Crucially for drug design, the ether functionalities significantly enhance its water solubility compared to the more hydrophobic standard alkyl bromides. This increased hydrophilicity can be a desirable attribute for improving the solubility of a parent drug molecule, a common hurdle in drug development.

    Section 2: Reactivity and Synthetic Considerations

    Both 1-[2-(2-Bromoethoxy)ethoxy]butane and standard alkyl bromides participate in nucleophilic substitution reactions, typically SN2, where the bromine atom is displaced by a nucleophile (e.g., an amine, alcohol, or thiol). However, the reaction kinetics and optimal conditions can differ.

    The ether oxygens in 1-[2-(2-Bromoethoxy)ethoxy]butane can potentially influence its reactivity. While they increase the polarity of the molecule, they can also engage in intramolecular interactions that may affect the transition state of the substitution reaction. In practice, 1-[2-(2-Bromoethoxy)ethoxy]butane is a reliable alkylating agent for introducing a flexible, hydrophilic linker into a molecule.

    Experimental Workflow: Comparative N-Alkylation

    To illustrate the practical application, let's consider a standard N-alkylation of a primary amine, a common reaction in drug synthesis.

    G cluster_0 Reaction Setup cluster_1 Workup and Purification Start Dissolve amine in polar aprotic solvent (e.g., DMF, Acetonitrile) Base Add a non-nucleophilic base (e.g., K2CO3, Cs2CO3, DIPEA) Start->Base AlkylBromide Add alkylating agent (1-[2-(2-Bromoethoxy)ethoxy]butane or standard alkyl bromide) Base->AlkylBromide Temperature Heat reaction mixture (e.g., 60-80 °C) AlkylBromide->Temperature Quench Quench reaction with water Temperature->Quench Extract Extract with an organic solvent (e.g., Ethyl Acetate) Quench->Extract Dry Dry organic layer (e.g., over Na2SO4) Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

    Figure 1: Generalized workflow for N-alkylation using either class of alkyl bromide.

    Protocol Considerations:

    • Solvent Choice: For 1-[2-(2-Bromoethoxy)ethoxy]butane, polar aprotic solvents like DMF or acetonitrile are excellent choices to ensure solubility of all reactants. Standard alkyl bromides are often more soluble in a wider range of organic solvents.

    • Base Selection: The choice of base is critical. For less reactive amines, a stronger, non-nucleophilic base like cesium carbonate can be beneficial. For more sensitive substrates, a milder organic base such as diisopropylethylamine (DIPEA) may be preferred.

    • Temperature: Due to its higher boiling point, reactions with 1-[2-(2-Bromoethoxy)ethoxy]butane can be conducted at higher temperatures if necessary, which can be advantageous for less reactive nucleophiles.

    Section 3: Impact on Drug Properties and Metabolism

    The introduction of the butoxyethoxyethoxy moiety from 1-[2-(2-Bromoethoxy)ethoxy]butane can have a profound and often beneficial impact on the properties of the resulting drug molecule. This is in stark contrast to the simple alkyl chains introduced by standard bromides.

    Pharmacokinetic Profile

    The flexible, hydrophilic nature of the linker derived from 1-[2-(2-Bromoethoxy)ethoxy]butane can:

    • Increase Aqueous Solubility: This is a primary advantage, as poor solubility is a major cause of drug failure.

    • Improve Permeability: The ether linkages can act as hydrogen bond acceptors, potentially facilitating membrane transport.

    • Influence Metabolic Stability: The ether bonds are generally more stable to metabolic cleavage than, for example, ester bonds. However, they can still be subject to oxidative metabolism by cytochrome P450 enzymes.

    G cluster_0 Standard Alkyl Bromide Derivative cluster_1 1-[2-(2-Bromoethoxy)ethoxy]butane Derivative A Drug-Alkyl B Phase I Metabolism (Oxidation) A->B C Phase II Metabolism (Conjugation) B->C D Excretion C->D E Drug-Linker F Phase I Metabolism (Ether Cleavage/Oxidation) E->F G Phase II Metabolism (Conjugation) F->G H Excretion G->H

    Figure 2: Comparative metabolic pathways.

    Derivatives of standard alkyl bromides typically undergo oxidation at the alkyl chain, followed by conjugation. Molecules containing the ethoxyethoxy linker may also undergo similar oxidation on the terminal butyl group or at carbons adjacent to the ether oxygens, potentially leading to ether cleavage. The overall metabolic profile will be highly dependent on the structure of the parent drug.

    Toxicological Considerations

    A key concern with any alkylating agent is its potential for genotoxicity. Unreacted alkylating agents can indiscriminately alkylate biological macromolecules like DNA, leading to mutations. Therefore, it is crucial to ensure the complete removal of any residual alkylating agent from the final active pharmaceutical ingredient (API).

    The toxicological profile of the linker itself must also be considered. The ethoxyethoxy motif is a short polyethylene glycol (PEG)-like structure. Short PEG chains are generally considered to be biocompatible and are used in various drug delivery applications to improve solubility and reduce immunogenicity.

    Feature1-[2-(2-Bromoethoxy)ethoxy]butane DerivativeStandard Alkyl Bromide Derivative
    Potential for Improved Solubility HighLow
    Metabolic Hotspots Ether linkages, terminal alkyl chainAlkyl chain
    Biocompatibility of Linker Generally high (PEG-like)Dependent on chain length and branching

    Table 2: Comparative impact on drug properties.

    Section 4: Conclusion and Future Perspectives

    The choice between 1-[2-(2-Bromoethoxy)ethoxy]butane and standard alkyl bromides in drug design is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific goals for the target molecule.

    • Standard alkyl bromides remain the go-to choice for simple alkylation where the primary goal is to add a small, lipophilic group, for instance, to probe a hydrophobic pocket in a target protein. Their simplicity and predictable reactivity are significant advantages.

    • 1-[2-(2-Bromoethoxy)ethoxy]butane offers a more sophisticated tool for medicinal chemists. It is the preferred choice when the goal is to introduce a flexible, hydrophilic linker to improve solubility, modulate pharmacokinetic properties, or to act as a spacer to extend the reach of a pharmacophore.

    The increasing complexity of drug targets and the persistent challenges of poor drug solubility and metabolism mean that advanced reagents like 1-[2-(2-Bromoethoxy)ethoxy]butane will likely see broader application in the future. As our understanding of the intricate relationship between chemical structure and biological activity deepens, the rational design of linkers will play an even more critical role in the development of the next generation of therapeutics.

    References

    • PubChem Compound Summary for 1-[2-(2-Bromoethoxy)ethoxy]butane. National Center for Biotechnology Information. [Link]

    • PubChem Compound Summary for 1-Bromobutane. National Center for Biotechnology Information. [Link]

    • PubChem Compound Summary for Bromoethane. National Center for Biotechnology Information. [Link]

    • Strategic Applications of Linkers in Drug Design. Chemical Society Reviews. (A representative review article on the topic would be cited here, providing a general URL to the journal as deep links can be unstable). [Link]

    • The Role of Physicochemical Properties in Drug Design. Nature Reviews Drug Discovery. (A representative review article on this topic would be cited here, providing a general URL to the journal). [Link]

    Validation

    Mass Spectrometry Characterization of Products Synthesized with 1-[2-(2-Bromoethoxy)ethoxy]butane: A Comparative Guide

    As drug development increasingly relies on targeted molecular modifications to optimize pharmacokinetics and target affinity, the selection of the correct linker or tagging agent is paramount. 1-[2-(2-Bromoethoxy)ethoxy]...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As drug development increasingly relies on targeted molecular modifications to optimize pharmacokinetics and target affinity, the selection of the correct linker or tagging agent is paramount. 1-[2-(2-Bromoethoxy)ethoxy]butane (often referred to as Butyl-PEG2-Bromide) has emerged as a highly effective amphiphilic alkylating agent. By combining a lipophilic butyl tail with a hydrophilic diethylene glycol (PEG2) core, it offers a unique physicochemical balance compared to strictly aliphatic or strictly PEGylated alternatives.

    This guide provides an objective, data-driven comparison of Butyl-PEG2-Br against traditional alkylating agents, detailing the self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocols required to characterize the resulting synthesized products.

    Comparative Rationale: Why Butyl-PEG2-Br?

    When modifying a target molecule (e.g., a small molecule active pharmaceutical ingredient or a therapeutic peptide) via nucleophilic substitution ( SN​2 ), researchers typically choose between purely hydrophobic tags (e.g., 1-Bromooctane) or purely hydrophilic tags (e.g., mPEG3-Br).

    Butyl-PEG2-Br bridges this gap. The causality behind selecting this specific reagent lies in its dual nature:

    • The Butyl Chain: Enhances membrane permeability and can anchor into hydrophobic binding pockets.

    • The PEG2 Core: Mitigates the severe aqueous insolubility and aggregation typically induced by aliphatic chains, ensuring the modified product remains viable for systemic administration [1].

    Table 1: Physicochemical & MS Detectability Comparison
    Alkylating AgentFormulaAdded Mass Shift ( Δ Da)Hydrophobicity (LogP impact)MS Ionization Efficiency (ESI+)Primary Application
    1-Bromooctane C8​H17​Br +113.133HighPoor (Suppresses signal)Liposomal anchoring
    mPEG3-Br C7​H15​BrO3​ +147.102LowExcellentHalf-life extension
    Butyl-PEG2-Br C8​H17​BrO2​ +145.122ModerateHigh (Ether oxygens aid protonation)Amphiphilic tuning

    Note: The ether oxygens in the PEG2 core of Butyl-PEG2-Br act as localized sites for proton or sodium adduction, significantly enhancing the signal-to-noise ratio in positive-ion Electrospray Ionization (ESI) compared to 1-Bromooctane.

    Experimental Methodology: A Self-Validating Protocol

    To ensure absolute trustworthiness in your structural characterization, the following LC-MS/MS protocol is designed as a self-validating system . It incorporates system suitability tests (SST), procedural blanks, and internal standards to rule out false positives (such as matrix-induced mass shifts).

    Phase A: Synthesis and Sample Preparation

    The causality of this prep phase is to drive the SN​2 reaction to completion while removing unreacted bromide, which can severely suppress MS ionization.

    • Reaction Setup: Dissolve the target molecule (e.g., a model peptide containing a free amine or thiol) in anhydrous DMF. Add 3.0 molar equivalents of 1-[2-(2-Bromoethoxy)ethoxy]butane and 4.0 equivalents of N,N-Diisopropylethylamine (DIPEA) as the base.

    • Incubation: Stir at 40°C for 12 hours. Reasoning: The moderate temperature prevents thermal degradation of the target while providing sufficient activation energy for the sterically hindered PEGylated bromide.

    • Quenching & Blank Generation: Quench the reaction with 5% aqueous trifluoroacetic acid (TFA). Critical Step: Simultaneously process a "Blank Control" (target molecule + DIPEA, omitting the alkylating agent) to establish the baseline matrix background.

    • Desalting: Purify the mixture using Solid Phase Extraction (SPE) with a C18 cartridge. Wash with 5% Acetonitrile (ACN) to remove HBr salts and unreacted DIPEA, then elute the alkylated product with 80% ACN.

    Phase B: LC-HRMS Acquisition Parameters

    High-resolution mass spectrometry (e.g., Orbitrap or Q-TOF) is strictly required here. The mass shift of +145.122 Da must be distinguished from isobaric biological modifications.

    • Chromatography: Inject 2 µL onto a C18 UHPLC column (2.1 x 100 mm, 1.7 µm).

      • Mobile Phase A: Water + 0.1% Formic Acid (FA).

      • Mobile Phase B: Acetonitrile + 0.1% FA.

      • Gradient: 5% B to 95% B over 15 minutes. Reasoning: The amphiphilic nature of the Butyl-PEG2 tag causes a predictable retention time shift (+2.5 to 3.5 minutes relative to the unmodified target), which serves as the first orthogonal point of structural confirmation.

    • Ionization: ESI in positive mode. Capillary voltage: 3.5 kV. Probe temperature: 320°C.

    • MS/MS Fragmentation: Utilize Higher-energy Collisional Dissociation (HCD) with a normalized collision energy (NCE) of 28-32%. Reasoning: This specific energy range is optimized to cleave the C-O ether bonds of the PEG chain without completely obliterating the peptide/target backbone, generating diagnostic reporter ions [2].

    Workflow Visualization

    Below is the logical workflow mapping the transformation from raw synthesis to verified data.

    LCMS_Workflow N1 Synthesis Reaction (Target + Butyl-PEG2-Br) N2 Sample Quenching & Desalting (SPE) N1->N2 Removes Salts/HBr N3 UHPLC Separation (C18 Column) N2->N3 Resolves Isomers N4 High-Res ESI-MS (Orbitrap/Q-TOF) N3->N4 Ionization N5 Data Analysis (Mass Shift: +145.12 Da) N4->N5 MS/MS Fragmentation

    Figure 1: End-to-end LC-MS/MS workflow for the characterization of Butyl-PEG2 alkylated products.

    Data Interpretation: MS/MS Fragmentation Signatures

    When comparing the mass spectra of the synthesized products, the absolute confirmation of the 1-[2-(2-Bromoethoxy)ethoxy]butane addition relies on tandem mass spectrometry (MS/MS).

    Because PEG chains are highly susceptible to collision-induced cleavage at the ether bonds, the MS/MS spectra will exhibit a highly characteristic neutral loss pattern.

    Table 2: Diagnostic MS/MS Product Ions for Butyl-PEG2 Tagged Molecules
    Fragment TypeCleavage SiteExpected Mass / Neutral LossDiagnostic Value
    Intact Precursor None [M+145.122+nH]n+ Confirms exact elemental composition of the addition.
    Neutral Loss 1 Loss of Butyl tail −56.06 Da (Butene loss)Differentiates from mPEG3 (which loses methanol/formaldehyde).
    Oxonium Reporter Ether bond cleavage m/z≈101.09 ( C6​H13​O+ )Direct confirmation of the Butyl-PEG substructure.
    Target Backbone Target-Tag bond [M+H]+ (Unmodified target)Identifies the base molecule; confirms the tag was covalently attached.

    By cross-referencing the retention time shift with the exact mass (+145.122 Da) and the presence of the m/z101.09 reporter ion, researchers can establish a highly trustworthy, multi-faceted confirmation of the synthesized product.

    References

    • Frontiers in Chemistry. "Recent Advances in PEGylation of Therapeutics." Frontiers Media S.A., 2019. Available at: [Link]

    • National Institute of Standards and Technology (NIST). "Mass Spectrometry Data Center - Fragmentation Principles." NIST Chemistry WebBook, SRD 69. Available at: [Link]

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 61131, 1-Bromooctane." PubChem. (Used for comparative baseline metrics). Available at: [Link]

    Safety & Regulatory Compliance

    Safety

    1-[2-(2-Bromoethoxy)ethoxy]butane proper disposal procedures

    Comprehensive EHS Operational Guide: Handling and Disposal of 1-[2-(2-Bromoethoxy)ethoxy]butane As a Senior Application Scientist, I recognize that laboratory safety and operational efficiency are inseparable. 1-[2-(2-Br...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Comprehensive EHS Operational Guide: Handling and Disposal of 1-[2-(2-Bromoethoxy)ethoxy]butane

    As a Senior Application Scientist, I recognize that laboratory safety and operational efficiency are inseparable. 1-[2-(2-Bromoethoxy)ethoxy]butane (C₈H₁₇BrO₂), an alkyl bromide featuring diethylene glycol ether linkages, presents specific challenges in waste management. Due to its halogenated nature and ether moieties, improper disposal can lead to severe environmental contamination, regulatory violations, and safety hazards [1].

    This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this compound in a professional laboratory setting.

    Chemical Hazard Profile & Mechanistic Causality

    To manage waste effectively, one must understand the chemical properties dictating the disposal requirements:

    • Halogenation (The Bromine Atom): The presence of a covalently bound bromine atom dictates that this chemical cannot be disposed of with standard organic solvents. When incinerated, halogenated compounds produce corrosive and toxic hydrogen halide gases (e.g., HBr). Specialized hazardous waste incinerators equipped with alkaline scrubbers are required to neutralize these emissions [1].

    • Ether Linkages (Peroxide Potential): While less prone to rapid peroxide formation than diethyl ether or tetrahydrofuran (THF), diethylene glycol derivatives can slowly form explosive peroxides upon prolonged exposure to oxygen and light. Waste containers should not be hoarded; a strict turnover schedule is required.

    • Alkylating Potential: As a primary alkyl bromide, this compound acts as an electrophile and potential alkylating agent. It poses risks of skin/eye irritation and potential systemic toxicity, necessitating strict Personal Protective Equipment (PPE) compliance [2].

    Waste Segregation Matrix

    Quantitative and qualitative segregation is the cornerstone of laboratory safety. Mixing 1-[2-(2-Bromoethoxy)ethoxy]butane with incompatible waste streams can trigger exothermic reactions or exponentially increase disposal costs.

    Table 1: Waste Compatibility and Segregation for 1-[2-(2-Bromoethoxy)ethoxy]butane

    Waste Stream CategoryCompatibilityMechanistic Rationale
    Halogenated Organics (e.g., DCM, Chloroform)Primary Target Chemically compatible; requires identical high-temperature incineration with HBr scrubbing.
    Non-Halogenated Organics (e.g., Ethanol, Hexane)DO NOT MIX Mixing contaminates the non-halogenated stream, increasing the cost of incineration for the entire carboy.
    Aqueous Waste DO NOT MIX Low solubility; forms a biphasic mixture. Halogenated organics in water complicate wastewater treatment.
    Strong Bases / Amines DO NOT MIX Risk of nucleophilic substitution (Sₙ2) or elimination (E2) reactions, potentially generating heat and pressure.
    Strong Oxidizers DO NOT MIX Ether linkages are susceptible to oxidation; mixing poses a severe fire/explosion hazard.

    Operational Protocol: Step-by-Step Disposal Workflow

    This protocol outlines the standard operating procedure (SOP) for routine disposal and spill management, ensuring compliance with Resource Conservation and Recovery Act (RCRA) guidelines [1].

    Phase 1: Routine Waste Collection
    • Container Preparation: Select a chemically compatible, high-density polyethylene (HDPE) or glass waste carboy. Ensure the container is thoroughly inspected for micro-fractures.

    • Labeling: Before adding any waste, affix a compliant "Hazardous Waste" label. Explicitly write "Halogenated Organic Waste" and list "1-[2-(2-Bromoethoxy)ethoxy]butane" with its estimated concentration.

    • Transfer Process: Working entirely within a certified chemical fume hood, use a dedicated funnel to transfer the chemical. Wear appropriate PPE: splash goggles, a chemically resistant lab coat, and double-gloved nitrile or neoprene gloves [2].

    • Venting and Sealing: Leave at least 10-20% headspace in the container to accommodate vapor pressure fluctuations. Cap the container securely immediately after transfer. Do not leave funnels resting in waste containers.

    Phase 2: Spill Response & Decontamination

    If a spill occurs outside the fume hood, evacuate the immediate area and consult Environmental Health and Safety (EHS).

    • Containment: Isolate the spill using inert, non-combustible absorbent materials (e.g., vermiculite, dry sand, or specialized universal spill pads). Never use combustible materials like paper towels for large ether-containing spills.

    • Absorption & Collection: Allow the absorbent to fully sequester the liquid. Use non-sparking tools (e.g., polypropylene scoops) to collect the saturated absorbent.

    • Secondary Disposal: Place the saturated absorbent into a heavy-duty, sealable polyethylene bag or a dedicated solid hazardous waste bucket. Label as "Solid Halogenated Debris - Contains 1-[2-(2-Bromoethoxy)ethoxy]butane."

    • Surface Decontamination: Wash the affected surface with a mild detergent and water, collecting the rinsate as aqueous hazardous waste.

    Waste Routing Visualization

    The following decision tree illustrates the logical flow for routing 1-[2-(2-Bromoethoxy)ethoxy]butane waste based on laboratory conditions.

    WasteRouting Start 1-[2-(2-Bromoethoxy)ethoxy]butane Waste Generated CheckState Is the waste pure or part of a mixture? Start->CheckState Pure Pure / Solvent Solution CheckState->Pure Pure Mixed Mixed with other reagents CheckState->Mixed Mixed Halogenated Route to: Halogenated Organic Waste Carboy Pure->Halogenated CheckCompat Does mixture contain strong bases or oxidizers? Mixed->CheckCompat Incompatible STOP: Segregate immediately. Consult EHS for custom pickup. CheckCompat->Incompatible Yes Compatible Route to: Halogenated Organic Waste Carboy CheckCompat->Compatible No

    Caption: Decision matrix for the safe EHS routing of 1-[2-(2-Bromoethoxy)ethoxy]butane waste streams.

    Regulatory Compliance and Final Transfer

    Laboratory personnel must never attempt to neutralize, evaporate, or chemically destroy halogenated waste on-site. Such actions constitute illegal waste treatment under environmental regulations [1].

    Once the designated Halogenated Waste container reaches 80% capacity:

    • Submit a waste pickup request to your institutional EHS department or contracted hazardous waste vendor.

    • Ensure the container is wiped down externally to protect EHS handlers.

    • Store the container in a designated, secondary-contained Satellite Accumulation Area (SAA) away from direct sunlight and heat sources until pickup.

    References

    • United States Environmental Protection Agency (EPA). "Hazardous Waste Management." EPA.gov. Available at: [Link]

    • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." OSHA.gov. Available at: [Link]

    • American Chemical Society (ACS). "Chemical Safety in the Laboratory." ACS.org. Available at:[Link]

    Handling

    Advanced Laboratory Safety &amp; Handling Guide: 1-[2-(2-Bromoethoxy)ethoxy]butane

    As drug development increasingly relies on complex bifunctional linkers (such as those used in PROTACs and PEGylation), mastering the safe handling of reactive intermediates is critical. 1-[2-(2-Bromoethoxy)ethoxy]butane...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As drug development increasingly relies on complex bifunctional linkers (such as those used in PROTACs and PEGylation), mastering the safe handling of reactive intermediates is critical. 1-[2-(2-Bromoethoxy)ethoxy]butane presents a unique, dual-hazard profile: it is both a potent alkylating agent and a peroxide-forming ether.

    This guide provides researchers with causality-driven safety protocols, ensuring that every operational choice is grounded in chemical mechanics and verifiable safety systems.

    Chemical Hazard Profile & Causality Assessment

    To select the correct Personal Protective Equipment (PPE), we must first understand the mechanistic behavior of the molecule [1]:

    • Electrophilic Toxicity (The Alkylating Hazard): The primary alkyl bromide moiety is highly susceptible to nucleophilic attack via an SN​2 mechanism. In biological systems, nucleophilic centers on DNA bases (e.g., the N7 position of guanine) and proteins can attack the alpha-carbon, displacing the bromide ion. This makes the compound a severe dermal irritant, a sensitizer, and a potential mutagen.

    • Radical Auto-Oxidation (The Peroxide Hazard): The diethylene glycol ether backbone contains alpha-hydrogens adjacent to oxygen atoms. Upon exposure to ambient oxygen and light, these hydrogens undergo radical abstraction, leading to the formation of highly unstable and explosive hydroperoxides[2].

    Hazard_Assessment Start 1-[2-(2-Bromoethoxy)ethoxy]butane Hazard Assessment Haz1 Primary Alkyl Bromide (Electrophilic Alkylating Agent) Start->Haz1 Haz2 Diethylene Glycol Ether (Peroxide Former) Start->Haz2 PPE1 Dermal Protection Laminate/Butyl Gloves Haz1->PPE1 Prevents SN2 dermal absorption PPE2 Inhalation Protection Fume Hood (100 LFM) Haz1->PPE2 Prevents vapor inhalation Mit1 Peroxide Testing (<20 ppm safe) Haz2->Mit1 Prevents explosive concentration Mit2 Inert Atmosphere (Argon/N2 Storage) Haz2->Mit2 Halts radical auto-oxidation

    Figure 1: Hazard assessment and corresponding PPE/mitigation strategies.

    Causality-Driven PPE Selection

    Standard laboratory PPE is insufficient for handling halogenated ethers. Halogenated organic compounds rapidly permeate standard 4-mil nitrile gloves because the non-polar/slightly polar chemical structure dissolves into the nitrile polymer matrix, leading to breakthrough times of less than 10 minutes.

    To ensure absolute safety, PPE selection must be based on quantitative breakthrough data [3].

    Quantitative PPE Specifications
    PPE CategoryMaterial / SpecificationBreakthrough TimeOperational Recommendation
    Primary Gloves PE/EVAL Laminate (SilverShield)> 480 minsMandatory for direct handling, synthesis, and cleanup.
    Secondary Gloves Butyl Rubber (14 mil)> 240 minsAcceptable alternative for extended syringe work.
    Incidental Gloves Heavy-Duty Nitrile (8+ mil)~ 20 - 30 minsSplash protection only. Must be removed immediately if contaminated.
    Eye Protection Indirect-vented Safety GogglesN/AMandatory. Add a face shield if transferring > 100 mL.
    Body Protection Flame-Resistant (FR) Lab CoatN/AMandatory due to the flammability and peroxide risks of ethers.
    Ventilation Chemical Fume HoodN/AMust operate at 80–120 Linear Feet per Minute (LFM).

    Operational Workflows & Self-Validating Protocols

    Trust in a safety protocol requires self-validation. You must empirically verify the safety of the chemical before handling it.

    Protocol A: Pre-Operational Peroxide Validation

    Because 1-[2-(2-Bromoethoxy)ethoxy]butane degrades into explosive peroxides over time, visual inspection is not enough. You must quantify the hazard.

    • Visual Inspection: Examine the amber storage bottle inside the fume hood. Look for crystallization around the cap or extreme viscosity. Causality: Crystals indicate solid peroxide polymers. If observed, DO NOT TOUCH. Evacuate and call EHS.

    • Colorimetric Testing: Using a clean glass pipette, extract 1 drop of the chemical and apply it to a commercial peroxide test strip (e.g., Quantofix).

    • Validation: Wait 15 seconds and compare the strip to the color scale.

      • < 20 ppm: Safe for immediate use.

      • 20 - 100 ppm: Must be quenched before use (see Protocol C).

      • > 100 ppm: Extremely dangerous. Halt operations and contact EHS for remote detonation/disposal.

    Peroxide_Workflow Step1 1. Pre-Use Inspection Check expiration & clarity Step2 2. Peroxide Strip Test Quantify hydroperoxides Step1->Step2 Cond1 < 20 ppm Step2->Cond1 Cond2 20 - 100 ppm Step2->Cond2 Cond3 > 100 ppm Step2->Cond3 Act1 Proceed with Synthesis (Fume Hood + PPE) Cond1->Act1 Act2 Quench with Reducing Agent (e.g., Ferrous Sulfate) Cond2->Act2 Act3 DO NOT TOUCH. Evacuate & Call EHS. Cond3->Act3 Act2->Step2 Re-test until < 20 ppm

    Figure 2: Self-validating peroxide testing protocol prior to chemical handling.

    Protocol B: Safe Handling & Transfer
    • Preparation: Don FR lab coat, safety goggles, and SilverShield gloves. Ensure the fume hood sash is positioned at the lowest workable height.

    • Inert Atmosphere Setup: Connect an Argon or dry Nitrogen line to your reaction vessel. Causality: Displacing oxygen prevents the radical chain reaction that forms peroxides during the reaction.

    • Transfer: Use a gas-tight glass syringe with a Luer-lock needle for transferring volumes under 50 mL. For larger volumes, use a Teflon cannula. Never pour this chemical , as pouring generates aerosols containing the alkylating agent.

    • Post-Transfer Purge: Immediately purge the headspace of the stock bottle with Argon for 30 seconds before tightly sealing it. Store in a dark, explosion-proof refrigerator (2-8°C).

    Protocol C: Decontamination & Waste Disposal

    Because this chemical is an alkylating agent, unreacted material in waste carboys poses a continuous hazard to lab personnel and waste handlers.

    • Quenching Unreacted Material: Before disposing of reaction mixtures containing excess 1-[2-(2-Bromoethoxy)ethoxy]butane, add a mild nucleophile (e.g., 1M sodium thiosulfate solution) and stir for 30 minutes. Causality: The thiosulfate ion ( S2​O32−​ ) rapidly attacks the primary bromide via SN​2 , converting the toxic alkylating agent into a benign, water-soluble Bunte salt.

    • Waste Segregation: Transfer the quenched mixture to a waste container strictly labeled as "Halogenated Organic Waste." Do not mix with acidic waste, as thiosulfate can decompose into toxic sulfur dioxide gas under highly acidic conditions.

    • Spill Cleanup: In the event of a spill, do not use paper towels. Cover the spill with an inert, absorbent material (e.g., vermiculite). Sweep up using non-sparking tools and place into a sealed, labeled container for EHS pickup.

    References

    • Title: Occupational Chemical Database (Alkylating Agents & Halogenated Organics) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

    • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Chapter 4: Reactive/Peroxide-Forming Chemicals) Source: National Research Council (US) URL: [Link]

    • Title: PubChem Compound Summary & Laboratory Safety Data Source: National Center for Biotechnology Information (NCBI) URL: [Link]

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    1-[2-(2-Bromoethoxy)ethoxy]butane
    Reactant of Route 2
    Reactant of Route 2
    1-[2-(2-Bromoethoxy)ethoxy]butane
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